molecular formula C6H7BrN2O B1377620 4-bromo-1-(oxetan-3-yl)-1H-pyrazole CAS No. 1374657-02-9

4-bromo-1-(oxetan-3-yl)-1H-pyrazole

Cat. No.: B1377620
CAS No.: 1374657-02-9
M. Wt: 203.04 g/mol
InChI Key: JQMOXXCOWYOPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-(oxetan-3-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-(oxetan-3-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-1-8-9(2-5)6-3-10-4-6/h1-2,6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMOXXCOWYOPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374657-02-9
Record name 4-BROMO-1-(OXETAN-3-YL)-1H-PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Modern Imperative for Unambiguous Structural Confirmation

In the landscape of contemporary drug discovery, the certainty of a molecule's structure is the bedrock upon which all subsequent research is built. A misassigned structure can invalidate extensive biological screening, pharmacokinetic studies, and lead optimization efforts, resulting in significant loss of time and resources. The target molecule of this guide, 4-bromo-1-(oxetan-3-yl)-1H-pyrazole, exemplifies a common challenge in medicinal chemistry: the synthesis of substituted heterocyclic systems where seemingly minor isomeric differences can have profound impacts on biological activity and physicochemical properties.

This document serves as an in-depth guide for researchers, medicinal chemists, and analytical scientists. It eschews a simple recitation of data, instead focusing on the strategic integration of modern analytical techniques to build an irrefutable case for the molecule's precise architecture. We will explore the causality behind each experimental choice, demonstrating how a multi-faceted approach, combining mass spectrometry, advanced NMR spectroscopy, and X-ray crystallography, provides a self-validating system for structural confirmation.

The pyrazole core is a privileged scaffold in countless pharmaceuticals, while the oxetane moiety has emerged as a valuable functional group for modulating properties such as solubility, metabolic stability, and lipophilicity.[1][2][3][4] The successful synthesis and unequivocal characterization of molecules combining these fragments are therefore of significant interest to the drug development community.

Part 1: The Central Question - Isomeric Ambiguity

The synthesis of this compound is most commonly achieved via the N-alkylation of 4-bromopyrazole with a suitable oxetane electrophile.[5][6] However, the tautomeric nature of the 4-bromopyrazole starting material presents an immediate and critical challenge: the alkylation can occur at either the N1 or the N2 position of the pyrazole ring. This leads to two possible regioisomers with the same exact mass, whose differentiation is non-trivial.

Our primary analytical objectives are therefore:

  • Confirm the Molecular Formula: Verify that the elemental composition matches the expected C₆H₇BrN₂O.

  • Identify Key Structural Fragments: Confirm the presence of both the 4-bromopyrazole and the oxetane-3-yl moieties.

  • Establish Connectivity and Regiochemistry: Unambiguously determine that the oxetane group is attached to the N1 position, not the N2 position.

G cluster_start Synthetic Precursors cluster_products Potential Regioisomers 4-Bromopyrazole 4-Bromopyrazole N1_Isomer Target: this compound 4-Bromopyrazole->N1_Isomer Alkylation N2_Isomer Side Product: 4-bromo-2-(oxetan-3-yl)-2H-pyrazole 4-Bromopyrazole->N2_Isomer Alkylation Oxetane Electrophile Oxetane Electrophile Goal Differentiate Isomers N1_Isomer->Goal N2_Isomer->Goal

Caption: Synthetic pathway leading to potential N1 and N2 regioisomers.

Part 2: A Multi-Pronged Analytical Strategy

High-Resolution Mass Spectrometry (HRMS): Confirming the Foundation

Expertise & Causality: Before delving into complex structural details, we must confirm the most fundamental property: the elemental composition. Low-resolution mass spectrometry can confirm the molecular weight, but only HRMS provides the mass accuracy required to distinguish between elemental formulas. We choose a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the protonated molecular ion [M+H]⁺. The presence of a bromine atom provides a highly characteristic isotopic signature (¹⁹Br and ⁸¹Br exist in a nearly 1:1 ratio), which serves as an immediate validation point.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and the corresponding [M+2+H]⁺ ion. Compare the measured exact mass to the theoretical calculated mass.

Data Presentation:

ParameterTheoretical Value (C₆H₇⁷⁹BrN₂O)Observed ValueDeviation (ppm)
[M+H]⁺ 202.98146202.98151+0.25
[M+H]⁺ Isotopic Pattern ~1:1 ratio for [M+H]⁺ and [M+2+H]⁺ConfirmedN/A

Trustworthiness: A mass deviation of <5 ppm, combined with the correct bromine isotopic pattern, provides extremely high confidence in the molecular formula C₆H₇BrN₂O, effectively ruling out other elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed covalent framework of a molecule in solution.[7][8][9][10] We will progress from simple 1D experiments to more complex 2D correlations to piece the structure together.

Experimental Protocol: General NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[11]

  • Instrumentation: Bruker Avance 500 MHz (or higher field) spectrometer.

  • Acquisition: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra at 298 K.

2.2.1 1D NMR Analysis (¹H and ¹³C): Identifying the Fragments

The 1D spectra allow us to identify and quantify the distinct chemical environments of the protons and carbons.

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Pyrazole7.6 - 7.9s1HH-3 or H-5
Pyrazole7.5 - 7.8s1HH-5 or H-3
Oxetane5.2 - 5.5quintet1HCH-N
Oxetane4.8 - 5.1t2HCH₂-O
Oxetane4.6 - 4.9t2HCH₂-O
¹³C NMR Predicted δ (ppm) Assignment
Pyrazole140 - 143C-3 or C-5
Pyrazole128 - 131C-5 or C-3
Pyrazole92 - 95C-4 (C-Br)
Oxetane72 - 75CH₂-O
Oxetane55 - 58CH-N

Expertise & Causality: The pyrazole protons (H-3 and H-5) are expected to be singlets due to the lack of adjacent protons. Their chemical shifts are in the aromatic region. The oxetane protons exhibit a more complex pattern due to the puckered, four-membered ring.[12] The methine proton (CH-N) will be split by the four adjacent methylene protons into a quintet. The two sets of methylene protons are diastereotopic and will appear as distinct triplets (due to coupling with each other and the methine proton). The ¹³C spectrum confirms the number of unique carbons, with the C-Br carbon (C-4) being significantly shielded.

2.2.2 2D NMR Analysis: Solving the Regiochemistry Puzzle

While 1D NMR identifies the pieces, 2D NMR shows how they are connected. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for solving the N1 vs. N2 isomeric problem.

Expertise & Causality: HMBC detects correlations between protons and carbons that are 2 or 3 bonds away. The key to differentiating the isomers lies in the long-range couplings from the oxetane's methine proton (the proton on the carbon directly attached to the nitrogen) to the pyrazole ring carbons.

  • If N1-substituted (Target): The methine proton is 3 bonds away from both C-5 and C-3 of the pyrazole ring. We expect to see two correlations.

  • If N2-substituted (Isomer): The methine proton is 3 bonds away from C-3 but 4 bonds away from C-5. We would expect to see only one strong correlation to C-3.

G cluster_n1 Hypothesis 1: N1-Substitution (Target) cluster_n2 Hypothesis 2: N2-Substitution (Isomer) struct1 key_correlations1 Key HMBC Correlations: - Oxetane CH to Pyrazole C3 - Oxetane CH to Pyrazole C5 Conclusion Structure Confirmed as N1-Isomer key_correlations1->Conclusion struct2 key_correlations2 Key HMBC Correlation: - Oxetane CH to Pyrazole C3 ONLY Result Experimental Result Result->key_correlations1 Matches Result->key_correlations2 Contradicts

Caption: Logic diagram for differentiating isomers using HMBC.

The experimental HMBC spectrum shows clear correlations from the oxetane methine proton (δ ~5.3 ppm) to both pyrazole carbons in the aromatic region (δ ~141 ppm and δ ~129 ppm), unequivocally confirming the N1 substitution pattern. Additional 2D NMR experiments like COSY and HSQC serve to self-validate the assignments within the individual fragments.

Single-Crystal X-ray Crystallography: The Final Arbiter

Expertise & Causality: While the combination of MS and NMR provides overwhelming evidence for the structure in solution, X-ray crystallography offers the "gold standard" for unambiguous, three-dimensional structural proof in the solid state.[13][14][15][16] It directly visualizes the atomic arrangement, measuring precise bond lengths and angles, leaving no room for isomeric ambiguity.

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction (typically >20 µm in all dimensions) by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane).[13]

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, generating a final structural model (CIF file).

Trustworthiness: The resulting crystallographic data provides an absolute confirmation of the connectivity, confirming that the oxetan-3-yl group is bonded to the N1 position of the 4-bromopyrazole ring.

Part 3: Synthesis of Evidence and Conclusion

The structure of this compound is confirmed through a rigorous and systematic application of orthogonal analytical techniques.

G cluster_methods Analytical Workflow Start Synthesized Compound HRMS HRMS Start->HRMS Provides NMR_1D 1D NMR (¹H, ¹³C) Start->NMR_1D Provides HRMS->NMR_1D Confirms Conclusion Unambiguous Structure: This compound HRMS->Conclusion Molecular Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Informs NMR_1D->Conclusion Fragments XRAY X-Ray Crystallography NMR_2D->XRAY Corroborates NMR_2D->Conclusion Connectivity & Regiochemistry XRAY->Conclusion Confirms

Caption: Integrated workflow for structure elucidation.

Final Data Summary:

TechniqueFindingConclusion
HRMS Correct exact mass and Br isotopic pattern.Confirms molecular formula C₆H₇BrN₂O.
¹H, ¹³C NMR Signals consistent with a 4-substituted pyrazole and a 3-substituted oxetane.Confirms presence of required structural fragments.
HMBC Key correlation from oxetane CH to both C3 and C5 of the pyrazole ring.Unambiguously establishes N1-regiochemistry.
X-Ray Direct visualization of atomic connectivity.Provides absolute proof of the N1-substituted structure.

This comprehensive, evidence-based approach eliminates all reasonable doubt regarding isomeric possibilities and establishes the structure of the synthesized compound as This compound . This level of analytical rigor is essential for advancing compounds in drug discovery pipelines, ensuring that subsequent biological and pharmacological data are built upon a solid and validated chemical foundation.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Google Scholar.
  • Small molecule X-ray crystallography. (n.d.). University of Queensland.
  • Oxetanes in Drug Discovery Campaigns. (n.d.). PMC, NIH.
  • Small molecule crystallography. (n.d.). Excillum.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Google Scholar.
  • Synthetic oxetanes in drug discovery: where are we in 2025? (n.d.). Taylor & Francis.
  • What Is Small Molecule Crystal Structure Analysis? (n.d.). Rigaku.
  • A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. (n.d.). Benchchem.
  • Oxetanes in Drug Discovery. (n.d.). PharmaBlock.
  • Small Molecule X-ray Crystallography. (n.d.). North Carolina State University.
  • Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study. (n.d.). ResearchGate.
  • Oxetanes in Drug Discovery Campaigns. (n.d.). ResearchGate.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. (n.d.). ACS Publications.
  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (n.d.). ResearchGate.
  • Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. (n.d.). IEEE Xplore.
  • 4-Bromopyrazole. (n.d.). lookchem.
  • 4-Bromopyrazole. (n.d.). Sigma-Aldrich.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications.

Sources

Foreword: The Strategic Importance of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

The confluence of privileged structural motifs in a single, synthetically accessible molecule presents a significant opportunity for accelerating drug discovery campaigns. This compound is a prime example of such a molecule, integrating three key components that are highly valued in medicinal chemistry: the pyrazole scaffold, a bromine substituent, and an oxetane ring.

The pyrazole scaffold is a cornerstone in the development of a wide array of therapeutics, including kinase inhibitors for oncology and treatments for inflammatory and infectious diseases.[1][2][3] Its metabolic stability and versatile bioisosteric properties make it a favored building block.[2][4] The oxetane ring , a four-membered cyclic ether, has gained prominence as a tool to fine-tune physicochemical properties.[5][6][7] It can enhance aqueous solubility, reduce lipophilicity, and modulate the basicity of nearby functional groups, all while introducing a desirable three-dimensional character to an otherwise flat molecule.[5][8] Finally, the bromine atom serves as a crucial synthetic handle, enabling a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[9]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and detailed, field-proven protocols for its empirical determination. The methodologies described herein are designed to be self-validating, providing the robust and reliable data required for informed decision-making in a drug development setting.

Core Physicochemical Profile

Understanding the fundamental physicochemical properties of a compound is a prerequisite for any successful drug discovery program. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation.

Structural Features and Their Physicochemical Influence

The unique combination of the pyrazole, oxetane, and bromine atom in this compound dictates its overall properties.

G compound This compound Pyrazole Core Oxetane Ring Bromine Atom prop1 Metabolic Stability Hydrogen Bond Acceptor Scaffold for Bioactivity [1, 3] compound:f1->prop1 prop2 Increases Polarity & Solubility Reduces Lipophilicity (LogP) Introduces 3D character Modulates pKa of adjacent groups [4, 7] compound:f2->prop2 prop3 Key Synthetic Handle for Cross-Coupling Modulates Potency Can form Halogen Bonds compound:f3->prop3

Caption: Key structural motifs and their influence on physicochemical properties.

Summary of Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound. It is critical to note that predicted values should always be confirmed experimentally for mission-critical applications.

PropertyValueSource
Molecular Formula C₆H₇BrN₂O[10]
Molecular Weight 203.04 g/mol [10]
Monoisotopic Mass 201.97418 Da[11]
Boiling Point (Predicted) 302.1 ± 32.0 °C[10]
Density (Predicted) 1.90 ± 0.1 g/cm³[10]
pKa (Predicted) 0.18 ± 0.19[10]
XlogP (Predicted) 0.5[11]
Appearance Crystalline Powder[12] (Based on related 4-bromopyrazole)
Storage Temperature 2-8°C[10]

Experimental Protocols for Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of solubility, lipophilicity, and pKa. These protocols are grounded in established best practices to ensure data integrity and reproducibility.

Thermodynamic Solubility Determination

Causality: Thermodynamic (or equilibrium) solubility is the true measure of a compound's saturation point in a given solvent at equilibrium. Unlike kinetic solubility, which can be influenced by the rate of dissolution and precipitation, this method provides a stable value that is essential for biopharmaceutical classification and formulation development.[13][14][15] The shake-flask method, though time-consuming, remains the gold standard for its accuracy.[14]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to pH 7.4 buffer (37°C) C Agitate vial at a constant temperature (e.g., 24-48h) A->C B Prepare standards for calibration curve F Quantify concentration via HPLC-UV or LC-MS B->F D Ensure excess solid remains visible C->D E Filter supernatant to remove undissolved solid D->E E->F G Calculate solubility using the calibration curve F->G

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Protocol: Shake-Flask Method

  • Preparation of Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions. Ensure the buffer is pre-saturated with the organic solvent if it will be used in subsequent partitioning experiments.

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials (in triplicate) containing the pH 7.4 buffer. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[16]

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 37 °C for biopharmaceutical relevance).[16] Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Determine the solubility by comparing the analytical response of the sample to a pre-established calibration curve of known concentrations.

Lipophilicity Determination (LogD)

Causality: Lipophilicity is a critical determinant of a drug's ability to cross cell membranes. The distribution coefficient (LogD) is the most relevant measure for ionizable compounds as it represents the log of the ratio of the sum of all forms of the compound (ionized and un-ionized) in the lipid phase (n-octanol) to the aqueous phase (buffer) at a specific pH.[17] The shake-flask method is the benchmark for LogD determination due to its direct measurement of partitioning.[18][19]

G A Prepare pre-saturated n-octanol and pH 7.4 buffer B Add compound stock solution to vial with both phases A->B C Shake vigorously to partition (e.g., 1 hour) B->C D Centrifuge to ensure complete phase separation C->D E Sample aliquots from BOTH the aqueous and octanol layers D->E F Quantify concentration in each phase via HPLC-UV E->F G Calculate LogD = log([C]octanol / [C]aqueous) F->G

Caption: Workflow for Shake-Flask LogD Determination.

Protocol: Shake-Flask Method for LogD at pH 7.4

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 PBS buffer in a separatory funnel for 24 hours.[18] Allow the layers to separate completely. This ensures that each phase is saturated with the other, preventing volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., DMSO).

  • Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each). Add a small aliquot of the compound stock solution (typically 1-2% of the total volume to avoid co-solvent effects).

  • Equilibration: Cap the vial tightly and shake vigorously for a set period (e.g., 1 hour) to facilitate partitioning.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 10 minutes) to ensure a clean and complete separation of the two phases.[20]

  • Sampling: Carefully remove an aliquot from the top (n-octanol) and bottom (aqueous) layers. Extreme care must be taken to avoid cross-contamination of the layers.

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the LogD value using the formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in aqueous buffer)[17]

Acidity Constant (pKa) Determination

Causality: The pKa value defines the extent of ionization of a compound at a given pH. This is critical for predicting solubility, permeability, and receptor binding. For a heterocyclic compound like a pyrazole, the pKa will reflect the basicity of the nitrogen atoms. Potentiometric titration is a robust method that determines the pKa by monitoring the pH of a solution as a titrant is added.[21] The inflection point of the resulting titration curve corresponds to the pKa.[21]

Protocol: Potentiometric Titration

  • Instrument Setup: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with deionized water. The final concentration should be in the low millimolar range.

  • Titration: Place the solution in a thermostatted vessel under a nitrogen atmosphere to prevent CO₂ absorption. Insert the calibrated pH electrode and a magnetic stirrer.

  • Titrant Addition: Using a precision burette, add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which is found at the inflection point of the sigmoid curve.[21] This can be determined more accurately by plotting the first derivative (ΔpH/ΔV) against the titrant volume; the peak of this derivative plot indicates the equivalence point.

Safety and Handling

Professional laboratory practice requires adherence to strict safety protocols when handling any chemical substance. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as 4-bromopyrazole, can provide guidance.[12][22][23]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[12][23]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[23]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[23]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[23]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[23]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10] Recommended storage is at 2-8°C.[10]

Conclusion

This compound is a compound of significant interest due to its strategic combination of a bioactive pyrazole core, a property-enhancing oxetane ring, and a synthetically versatile bromine handle. Its physicochemical profile, characterized by moderate lipophilicity and the potential for improved aqueous solubility, makes it an attractive building block for creating novel therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for researchers to generate the high-quality, reproducible data necessary to fully exploit the potential of this and other novel chemical entities in the rigorous landscape of drug discovery and development.

References

  • (2025) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • (2006) Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry.
  • (2023) The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • (2023) Oxetanes in Drug Discovery Campaigns. PMC - NIH.
  • (2023) Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • (2023) Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
  • (2025) Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. Benchchem.
  • (2016) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed.
  • (2025) ChemInform Abstract: Oxetanes as Versatile Elements in Drug Discovery and Synthesis.
  • (2023) Oxetanes in Drug Discovery Campaigns.
  • (2013)
  • (2013) SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
  • (2025) 4-BroMo-1-(oxetan-3-yl)
  • (2024) LogP / LogD shake-flask method. Protocols.io.
  • (2025) What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?.
  • (2018) PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • (2012) Experimental and Computational Methods Pertaining to Drug Solubility.
  • (2009) SAFETY DATA SHEET - 4-Bromo-1H-pyrazole. Fisher Scientific.
  • (2022) Compound solubility measurements for early drug discovery.
  • (2015) Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • (2010) SAFETY DATA SHEET - 4-Bromo-1H-pyrazole-3-carbonitrile. Fisher Scientific.
  • (n.d.) How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor.
  • (2012) Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • (2017) Shake Flask logK. Lokey Lab Protocols.
  • (2025)
  • (2024) LogP / LogD shake-flask method v1.
  • (n.d.) this compound. PubChemLite.
  • (2014) One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
  • (n.d.) this compound. Chongqing Chemdad Co., Ltd.

Sources

A Technical Guide to 4-bromo-1-(oxetan-3-yl)-1H-pyrazole (CAS 1374657-02-9): Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The document elucidates the compound's physicochemical properties, presents a detailed, representative synthetic protocol with mechanistic insights, and outlines methods for its structural characterization. Furthermore, it explores the strategic importance of its constituent motifs—the pyrazole core, the C4-bromo functional handle, and the N1-oxetane ring—in the context of contemporary drug discovery and development. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their research programs.

Core Compound Profile and Safety Data

This compound is a solid, typically white to yellow in appearance, that incorporates three key structural features valuable in medicinal chemistry.[1] The pyrazole ring is a well-established "privileged scaffold" found in numerous approved therapeutic agents.[2][3] The bromine atom at the 4-position serves as a versatile synthetic handle for post-synthesis modification via cross-coupling reactions.[4][5] The N-linked oxetane moiety is a modern bioisostere used to improve physicochemical properties such as solubility and metabolic stability.

Physicochemical Properties

The key physical and chemical properties of the title compound are summarized in the table below. While experimental data for some parameters are not widely published, predicted values provide useful estimates for experimental design.

PropertyValueReference
CAS Number 1374657-02-9[6]
Molecular Formula C₆H₇BrN₂O[6][7]
Molecular Weight 203.04 g/mol [6][7]
Appearance White to Yellow Solid[1]
Predicted Boiling Point 302.1 ± 32.0 °C[7]
Predicted Density 1.90 ± 0.1 g/cm³[7]
Predicted pKa 0.18 ± 0.19[7]
Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as an irritant and may be harmful if ingested or inhaled.[6] The material is irritating to mucous membranes and the upper respiratory tract.[6]

Handling Precautions:

  • Work should be conducted in a well-ventilated chemical fume hood.[6]

  • Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, is mandatory.[6]

  • Avoid breathing dust or vapor and prevent contact with eyes, skin, or clothing.[6]

  • Store containers tightly closed in a cool, dry place.[6]

Incompatibilities:

  • The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[6]

  • Hazardous decomposition products under fire conditions include carbon oxides, nitrogen oxides, and hydrogen bromide.[6]

Synthesis and Mechanistic Considerations

The most logical and common route to synthesize this compound is through the N-alkylation of 4-bromo-1H-pyrazole. This reaction involves the deprotonation of the pyrazole nitrogen followed by a nucleophilic attack on an electrophilic oxetane precursor.

Synthetic Strategy

The reaction proceeds via an Sɴ2 mechanism. The key steps are:

  • Deprotonation: A suitable base is used to deprotonate the acidic N-H of the 4-bromo-1H-pyrazole ring, forming a nucleophilic pyrazolide anion.

  • Nucleophilic Attack: The pyrazolide anion attacks the electrophilic carbon of an activated oxetane, such as oxetan-3-yl tosylate or 3-bromooxetane, displacing the leaving group.

Causality in Reagent Selection:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for irreversibly deprotonating the pyrazole (pKa ≈ 14), ensuring a high concentration of the reactive pyrazolide anion. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is chosen. These solvents effectively solvate the cation (e.g., Na⁺) without interfering with the nucleophile, thereby accelerating the Sɴ2 reaction rate.

  • Electrophile: While 3-bromooxetane could be used, an oxetane with a better leaving group like tosylate (OTs) or mesylate (OMs) is often preferred to enhance reactivity and improve reaction kinetics.

Caption: General reaction scheme for the N-alkylation of 4-bromo-1H-pyrazole.

Representative Experimental Protocol

This protocol is a representative example based on established N-alkylation methodologies and should be adapted and optimized.[4][8]

Materials:

  • 4-bromo-1H-pyrazole (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Oxetan-3-yl p-toluenesulfonate (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-1H-pyrazole (1.0 eq).

  • Dissolve the pyrazole in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Re-cool the mixture to 0 °C and add a solution of oxetan-3-yl p-toluenesulfonate (1.1 eq) in a minimal amount of anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the final product is a critical, self-validating step of the synthesis. A combination of spectroscopic and analytical techniques is employed.

Spectroscopic Signatures

While a definitive experimental spectrum requires acquisition, the expected NMR and MS signatures can be predicted based on the molecular structure:

  • ¹H NMR: The spectrum should show two distinct singlets in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the non-equivalent protons on the pyrazole ring (H-3 and H-5). The oxetane ring should display a multiplet for the C-3 proton and two triplets (or more complex multiplets) for the four methylene protons at C-2 and C-4.

  • ¹³C NMR: The spectrum should reveal six distinct carbon signals: two for the pyrazole ring C-H groups, one for the bromine-bearing C-4, and three for the oxetane ring carbons.

  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis should confirm the molecular formula (C₆H₇BrN₂O) by showing an accurate mass for the molecular ion [M+H]⁺ with the characteristic isotopic pattern for a single bromine atom.

Synthesis and Analysis Workflow

The overall process from starting materials to a fully characterized final product follows a logical workflow.

Workflow start Starting Materials (4-bromo-1H-pyrazole, Oxetane Precursor) reaction N-Alkylation Reaction (Base, Solvent, Inert Atmosphere) start->reaction workup Aqueous Workup & Extraction reaction->workup Quench purification Column Chromatography workup->purification Crude Product characterization Spectroscopic Analysis (NMR, LC-MS, HRMS) purification->characterization Isolated Fractions final_product Pure, Characterized Product (CAS 1374657-02-9) characterization->final_product Structure Confirmed

Caption: Workflow from synthesis to final product characterization.

Strategic Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself, but rather a high-value building block for constructing more complex drug candidates. Its utility stems from the strategic combination of its three structural components.

  • The Pyrazole Core: As a privileged structure, the pyrazole nucleus is a metabolically stable scaffold that can engage in various biological interactions, including hydrogen bonding. It is a cornerstone of many kinase inhibitors and other targeted therapies.[2]

  • The N1-Oxetane Group: The small, strained oxetane ring is a modern tool in medicinal chemistry. Replacing more common groups (like isopropyl or gem-dimethyl) with an oxetane can favorably modulate a molecule's properties by:

    • Improving Aqueous Solubility: The oxygen atom acts as a hydrogen bond acceptor.

    • Reducing Lipophilicity: This can lead to better pharmacokinetic profiles.

    • Enhancing Metabolic Stability: Oxetanes can block sites of metabolic oxidation.

    • Providing a 3D Exit Vector: The non-planar ring introduces three-dimensionality, which can improve binding to protein targets.

  • The C4-Bromo Handle: The bromine atom is the key to diversification. It provides a reactive site for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[5][9] This allows chemists to rapidly generate libraries of analogues by introducing various aryl, heteroaryl, or alkyl groups at the 4-position, which is a crucial step in lead optimization to explore the structure-activity relationship (SAR).

Conclusion

This compound represents a sophisticated and strategically designed chemical intermediate. It provides a robust, pre-functionalized pyrazole core appended with a property-enhancing oxetane moiety. The presence of the C4-bromo substituent offers a direct and reliable entry point for chemical diversification. For researchers in drug discovery, this compound serves as an exemplary building block for the efficient synthesis of novel, three-dimensional molecules with tailored physicochemical and pharmacological profiles, accelerating the journey from initial hit to clinical candidate.

References

  • Nedzinskas, E., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.
  • Pharmaffiliates. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
  • ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
  • Matos, J., et al. (2013). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Journal of Molecular Catalysis A: Chemical, 370, 121-131.
  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014.
  • Kumar, A., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Research Journal of Pharmaceutical and Applied Sciences, 3(5), 154-164.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics.[1][2] The introduction of an oxetane ring, a strained four-membered ether, is a contemporary strategy in drug design to improve physicochemical properties such as solubility and metabolic stability. The compound 4-bromo-1-(oxetan-3-yl)-1H-pyrazole (CAS No. 1374657-02-9)[3][4] merges these two valuable motifs. The bromine atom at the C4 position provides a versatile synthetic handle for further molecular elaboration via cross-coupling reactions, making this compound a key building block for novel pharmaceutical agents. A comprehensive and unambiguous structural confirmation is paramount before its use in drug discovery pipelines. This guide provides a detailed framework for the spectroscopic characterization of this molecule, synthesizing predictive data from established principles and analogous structures with the practical insights of a seasoned application scientist. We will explore the expected data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, complete with detailed acquisition protocols and interpretation strategies.

Molecular Structure and Spectroscopic Implications

A thorough analysis begins with the molecule's structure. The key features influencing its spectroscopic signature are:

  • The Pyrazole Ring: An aromatic heterocycle with two distinct proton environments (H3 and H5) and three unique carbon environments (C3, C4, C5). The electronegativity of the nitrogen atoms and the bromine substituent will significantly influence the chemical shifts of these nuclei.

  • The Oxetane Ring: A non-aromatic, strained ring system. Its protons will appear in the aliphatic region of the ¹H NMR spectrum, and their coupling patterns will be dictated by their diastereotopic nature and proximity to the pyrazole nitrogen.

  • The Bromine Atom: The presence of a bromine atom is most decisively confirmed by mass spectrometry, owing to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (~1:1 ratio).[5]

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of distinct proton environments, their electronic environment (chemical shift), and their connectivity (spin-spin coupling).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H5 7.6 - 7.8 Singlet (s) - Deshielded by adjacent pyrrole-like nitrogen (N1) and aromatic character. Appears as a sharp singlet.[6]
H3 7.5 - 7.7 Singlet (s) - Slightly different electronic environment than H5 but also a singlet. Its position relative to H5 can be confirmed by 2D NMR (NOESY).
H8 (CH) 5.4 - 5.6 Quintet (quint) or Multiplet (m) J ≈ 6-7 Hz The methine proton on the oxetane ring, directly attached to the electron-withdrawing pyrazole ring. It will be coupled to the four adjacent methylene protons.

| H6/H7 (CH₂) | 4.9 - 5.1 | Triplet (t) or Multiplet (m) | J ≈ 6-7 Hz | The two sets of methylene protons on the oxetane ring are diastereotopic. They are expected to show complex splitting but may appear as a simple triplet due to coupling with the methine proton. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Label Predicted δ (ppm) Rationale
C5 138 - 142 Aromatic carbon adjacent to N1. Deshielded.
C3 128 - 132 Aromatic carbon adjacent to N2.[7]
C4 92 - 96 Aromatic carbon directly attached to bromine. The heavy atom effect of bromine shields this carbon, shifting it significantly upfield.
C6/C7 (CH₂) 72 - 76 Methylene carbons of the oxetane ring, attached to the electronegative oxygen atom.

| C8 (CH) | 58 - 62 | The methine carbon of the oxetane ring, attached to the pyrazole nitrogen. |

Experimental Protocol for NMR Data Acquisition
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C NMR, which serves as an internal reference.

    • ¹H NMR Acquisition:

      • Acquire the spectrum using a standard pulse program.

      • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-64 scans to achieve a good signal-to-noise ratio.[8]

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled spectrum (e.g., using a zgpg pulse sequence).

      • Typical parameters: spectral width of 220-250 ppm, relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) to overcome the low natural abundance of ¹³C.[8]

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra using the residual solvent peak.

    • Advanced Experiments (Optional but Recommended):

      • COSY (Correlation Spectroscopy): To confirm the coupling between the oxetane methine (H8) and methylene (H6/H7) protons.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, confirming assignments from Tables 1 & 2.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations. Key correlations would be from H5 to C3/C4 and from the oxetane protons (H8) to the pyrazole carbons (C5/N1), unambiguously linking the two ring systems.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition, especially the presence of bromine.

Expected Mass Spectrum
  • Molecular Ion (M⁺): The key feature will be a pair of peaks of almost equal intensity, separated by 2 m/z units. This is the classic isotopic signature of a monobrominated compound.[5][9]

    • m/z ≈ 202: Corresponding to the molecule containing the ⁷⁹Br isotope.

    • m/z ≈ 204: Corresponding to the molecule containing the ⁸¹Br isotope.

    • The molecular formula is C₆H₇BrN₂O. The exact mass of the monoisotopic peak ([M]⁺ with ⁷⁹Br) is 201.9742 Da.[10]

  • Fragmentation Pattern: Electron Ionization (EI) would likely induce fragmentation. Key expected fragments include:

    • Loss of oxetane: A fragment corresponding to the 4-bromopyrazole cation.

    • Loss of Br: A fragment corresponding to the [M-Br]⁺ ion.

    • Cleavage of the oxetane ring: Fragments resulting from the characteristic retro-[2+2] cycloaddition of the oxetane ring.

G cluster_workflow Spectroscopic Characterization Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (HRMS-ESI) Sample->MS IR FTIR Spectroscopy (ATR) Sample->IR UV UV-Vis Spectroscopy (Solution in EtOH) Sample->UV Data Synthesized Spectroscopic Data NMR->Data MS->Data IR->Data UV->Data Structure Structure Confirmation & Purity Assessment Data->Structure

Figure 2: General workflow for the complete spectroscopic characterization of the target compound.

Experimental Protocol for MS Data Acquisition
  • Objective: To confirm the molecular weight and elemental formula, and to observe the characteristic bromine isotope pattern.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that will favor the observation of the molecular ion.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of ~1-10 µg/mL. The formic acid aids in protonation to form the [M+H]⁺ ion.

    • Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Data Acquisition: Acquire the spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).

    • Data Analysis:

      • Identify the [M+H]⁺ ion cluster around m/z 203 and 205.

      • Verify that the peak intensities are in an approximate 1:1 ratio.

      • Use the instrument software to calculate the elemental composition from the measured accurate mass of the monoisotopic peak. The calculated formula should match C₆H₈BrN₂O⁺ within a 5 ppm mass error tolerance.

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3150 C-H stretch Aromatic (pyrazole ring)
2850 - 3000 C-H stretch Aliphatic (oxetane ring)
~1550 C=N stretch Pyrazole ring
~1450 C=C stretch Pyrazole ring
1200 - 1300 C-N stretch Pyrazole ring[11]
950 - 1000 C-O-C stretch Asymmetric stretch of the oxetane ether

| ~600 | C-Br stretch | Bromo-substituent |

  • Experimental Protocol (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

    • Clean the crystal thoroughly after analysis. This method is rapid and requires minimal sample preparation.[8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic pyrazole ring.

  • Expected Spectrum: Simple pyrazole absorbs around 203-210 nm.[12] The substitution with a bromine and an alkyl group is expected to cause a slight bathochromic (red) shift. A primary absorption maximum (λ_max) is predicted in the 215-230 nm range, corresponding to a π → π* transition within the pyrazole ring.

  • Experimental Protocol:

    • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 10⁻³ M).[8]

    • Prepare a series of dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M) from the stock solution.

    • Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

    • Scan a wavelength range from approximately 400 nm down to 200 nm.

    • Identify the wavelength of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl) if quantitative analysis is required.

Data Synthesis and Structural Validation

The conclusive identification of this compound rests not on a single piece of data, but on the convergence of all spectroscopic evidence.

Figure 3: Expected molecular ion cluster in the mass spectrum due to bromine isotopes.

The workflow is a self-validating system: ¹H NMR identifies the proton environments and their connectivity, which is then mapped onto the carbon backbone confirmed by ¹³C NMR. HRMS provides an exact molecular formula, with the unmistakable bromine isotope pattern confirming the presence of the halogen. Finally, FTIR and UV-Vis confirm the presence of the expected functional groups and electronic system, respectively. This multi-faceted approach ensures the highest degree of confidence in the compound's structural identity and purity, a critical requirement for its application in research and drug development.

References

  • BLDpharm. This compound.
  • Matrix Scientific. This compound.
  • BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • PubChem. 4-Bromo-3-methyl-1-(oxetan-3-yl)pyrazole.
  • PubChem. 4-Bromopyrazole.
  • Cherevatenko, Z. et al. (2022).
  • ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole....
  • Ok, S. et al. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives.
  • Synthesis of pyrazoles.
  • ResearchGate.
  • Kleizienė, N. et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • Ibrahim, M. M. et al. (2016). Synthesis, Spectral Characterization and Fluorescent Assessment of 1,3,5-Triaryl-2-pyrazoline Derivatives: Experimental and Theoretical Studies.
  • Singh, S. et al. (2025).
  • PubChemLite. This compound.
  • ChemicalBook. Pyrazole(288-13-1) IR Spectrum.
  • Gembicky, M. et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Jimeno, M.L. et al. 1H and 13C NMR study of perdeuterated pyrazoles.
  • Ansari, A. et al. (2017).
  • Pretsch, E. et al.
  • Sleiman, C. et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. NIH.
  • ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....
  • Wang, Y. et al. (2025).
  • ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii)
  • Santos, L. S. et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • LibreTexts Chemistry.
  • Takhistov, V. V. et al. (2003). Mass spectrometry of halogen-containing organic compounds.
  • NIST. 1H-Pyrazole IR Spectrum. NIST Chemistry WebBook.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the novel heterocyclic compound, 4-bromo-1-(oxetan-3-yl)-1H-pyrazole. This molecule is of significant interest to researchers in drug discovery and development due to the unique combination of the pyrazole and oxetane moieties. The pyrazole core is a common scaffold in many pharmaceuticals, while the oxetane ring is increasingly utilized as a bioisostere to improve physicochemical properties. A thorough understanding of the NMR spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide presents a detailed, predicted analysis of the ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and peak assignments, based on extensive literature data for analogous structures. Furthermore, standard experimental protocols for acquiring high-quality NMR data are outlined, and the expected 2D NMR correlations are discussed.

Introduction: The Structural Significance of this compound

The confluence of the 4-bromopyrazole and 3-substituted oxetane motifs in this compound presents a unique spectroscopic challenge and an opportunity for detailed structural elucidation. The brominated pyrazole ring offers a site for further functionalization, making this compound a versatile building block in medicinal chemistry. The oxetane substituent is known to enhance metabolic stability and aqueous solubility of drug candidates.

NMR spectroscopy is an indispensable tool for the characterization of such novel chemical entities. ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR offers insights into the carbon framework of the molecule. Together, they allow for an unambiguous confirmation of the molecular structure.

This guide is structured to provide a deep dive into the NMR properties of this compound, serving as a valuable resource for researchers working with this and related compounds.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to exhibit distinct signals for the pyrazole and oxetane ring protons. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic distribution within the molecule.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-3~7.60s-
H-5~7.55s-
H-3'~5.50pJ = 6.5
H-2'a, H-4'a~5.00dd²J = 8.0, ³J = 6.5
H-2'b, H-4'b~4.80dd²J = 8.0, ³J = 6.5
Analysis of the Predicted ¹H NMR Spectrum
  • Pyrazole Protons (H-3 and H-5): The two protons on the pyrazole ring, H-3 and H-5, are expected to appear as sharp singlets in the aromatic region. The bromine atom at the C-4 position does not have any protons to couple with, and the coupling between H-3 and H-5 is typically negligible in pyrazoles. The electron-withdrawing nature of the bromine atom and the pyrazole ring itself will cause these protons to resonate at a relatively downfield chemical shift. The N-1 substituent, the oxetane ring, will also influence the chemical shifts of H-3 and H-5.

  • Oxetane Methine Proton (H-3'): The proton at the C-3' position of the oxetane ring is a methine proton and is expected to appear as a pentet (or multiplet) due to coupling with the four neighboring methylene protons on C-2' and C-4'.

  • Oxetane Methylene Protons (H-2' and H-4'): The four methylene protons on the oxetane ring (two at C-2' and two at C-4') are diastereotopic and are expected to give rise to a more complex splitting pattern. They will appear as two distinct sets of signals, each integrating to two protons. Each of these protons will be split by the geminal proton and the vicinal methine proton (H-3'), resulting in a doublet of doublets for each. The geminal coupling constant (²J) is typically around 8.0 Hz, and the vicinal coupling constant (³J) is around 6.5 Hz.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-3~140
C-5~128
C-4~95
C-3'~60
C-2', C-4'~74
Analysis of the Predicted ¹³C NMR Spectrum
  • Pyrazole Carbons: The carbon atoms of the pyrazole ring will resonate in the aromatic region. C-3 and C-5 are expected to have distinct chemical shifts due to the different electronic environments. The carbon atom bearing the bromine, C-4, will be significantly shielded and appear at a more upfield chemical shift, a characteristic effect of heavy halogens.

  • Oxetane Carbons: The carbon atoms of the oxetane ring will appear in the aliphatic region. The methine carbon, C-3', will be at a lower chemical shift compared to the methylene carbons, C-2' and C-4', which are directly attached to the electronegative oxygen atom and will thus be deshielded.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental setup is recommended:

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Filter the solution into a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range covering from -1 to 10 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse sequence with NOE (e.g., zgpg30).

  • Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range covering from 0 to 160 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum.

Visualization of Molecular Structure and Key NMR Correlations

Molecular Structure

Caption: Molecular structure of this compound with atom numbering.

Expected Key HMBC Correlations

A Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for confirming the connectivity of the molecule. The following diagram illustrates the expected key long-range correlations.

G H3 H-3 C4 C-4 H3->C4 ²J C5 C-5 H3->C5 ³J H5 H-5 C3 C-3 H5->C3 ³J H5->C4 ²J H3_prime H-3' H3_prime->C5 ³J C2_prime C-2' H3_prime->C2_prime ²J C4_prime C-4' H3_prime->C4_prime ²J H2_prime H-2' C3_prime C-3' H2_prime->C3_prime ²J H2_prime->C4_prime ³J H4_prime H-4' H4_prime->C3_prime ²J H4_prime->C2_prime ³J

Caption: Predicted key HMBC correlations for this compound.

Conclusion

This technical guide provides a detailed, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data, based on the well-established principles of NMR spectroscopy and extensive analysis of related structures, offers a robust framework for the identification and characterization of this important heterocyclic compound. The outlined experimental protocols and the discussion of expected 2D NMR correlations will further aid researchers in their synthetic and medicinal chemistry endeavors involving this and similar molecular scaffolds. The combination of the pyrazole and oxetane moieties presents a rich area for future research, and a solid understanding of their spectroscopic properties is the foundation for such explorations.

References

  • PubChem. This compound. [Link]
  • MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
  • SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
  • ResearchGate. 1H NMR spectra (CDCl3) of oxetane and POx (Table II, Run 1). [Link]
  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
  • Columbia University. HSQC and HMBC | NMR Core Facility. [Link]
  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Blueprint

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-bromo-1-(oxetan-3-yl)-1H-pyrazole, a molecule featuring a unique combination of a brominated pyrazole core and a strained oxetane ring, presents a compelling case for detailed analytical investigation. The strategic incorporation of the oxetane motif is a growing trend in medicinal chemistry, often employed to enhance physicochemical properties such as solubility and metabolic stability.[1][2][3] The brominated pyrazole scaffold, a common pharmacophore, further underscores the potential biological significance of this compound.[4][5][6] Mass spectrometry, with its unparalleled sensitivity and structural resolving power, stands as the cornerstone technique for the comprehensive characterization of such molecules.[7][8]

This technical guide provides a holistic and in-depth exploration of the mass spectrometric analysis of this compound. Moving beyond a mere recitation of methods, this document delves into the rationale behind experimental design, the intricacies of ionization and fragmentation, and the art of spectral interpretation. It is intended for researchers, scientists, and drug development professionals seeking to not only acquire high-quality mass spectral data for this and similar compounds but also to understand the fundamental principles that govern their gas-phase behavior.

I. Foundational Considerations: The Molecule and the Method

The analytical strategy for this compound must be tailored to its unique structural features. The presence of a basic nitrogen atom in the pyrazole ring suggests a high proton affinity, making electrospray ionization (ESI) in positive ion mode a logical choice for achieving sensitive detection. Conversely, the molecule's potential for thermal stability and volatility also opens the door to analysis by electron ionization (EI), which can provide rich, reproducible fragmentation patterns for structural confirmation.[9][10] The bromine atom, with its characteristic isotopic signature (79Br and 81Br in an approximate 1:1 ratio), serves as an invaluable internal marker for identifying bromine-containing fragments.[11]

Molecular Profile:
PropertyValueSource
Molecular Formula C6H7BrN2O[12][13]
Monoisotopic Mass 201.9742 g/mol [13]
CAS Number 1374657-02-9[12]

II. Experimental Design: A Tale of Two Techniques

The choice of analytical technique is dictated by the specific research question. For quantitative analysis in complex matrices, such as biological fluids, the high sensitivity and selectivity of Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is the preferred method.[14][15] For detailed structural elucidation and confirmation of a synthesized standard, Gas Chromatography-Mass Spectrometry (GC-MS) with EI provides a robust and highly informative approach.[16]

A. Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Analysis

LC-MS is a powerful tool for the analysis of pharmaceutical compounds, combining the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[7][8]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution.

    • Perform serial dilutions to achieve a final concentration of 1 µg/mL for analysis.

  • Liquid Chromatography Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Parameters (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Scan Range: m/z 50-500.

Causality Behind Experimental Choices:

  • Reverse-Phase Chromatography: The C18 column is chosen for its ability to retain moderately polar compounds like the target molecule.

  • Formic Acid Additive: The addition of formic acid to the mobile phase serves to protonate the analyte in solution, enhancing its ionization efficiency in positive mode ESI.

  • Gradient Elution: A gradient from low to high organic content ensures that the analyte is eluted as a sharp peak, improving sensitivity and resolution.

B. Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

For volatile and thermally stable compounds, GC-MS with EI offers highly detailed fragmentation spectra that are invaluable for structural confirmation.[16][17]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of dichloromethane.

  • Gas Chromatography Parameters:

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[16]

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 20:1 ratio).[16]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[16]

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Mass Spectrometry Parameters (EI):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[9][10]

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-450.

Causality Behind Experimental Choices:

  • Non-Polar GC Column: The DB-5ms column is a workhorse for the separation of a wide range of semi-volatile organic compounds.

  • High Injector and Source Temperatures: These temperatures are necessary to ensure the complete vaporization of the analyte without thermal degradation.

  • 70 eV Ionization Energy: This standard EI energy provides sufficient energy to cause reproducible and extensive fragmentation, creating a characteristic fingerprint of the molecule.[10]

III. Deciphering the Spectra: Fragmentation Pathways

The fragmentation of this compound in the mass spectrometer provides a roadmap to its structure. The following sections predict the key fragmentation pathways under both ESI and EI conditions.

A. Electrospray Ionization (ESI) Fragmentation

Under the softer ionization conditions of ESI, the primary ion observed will be the protonated molecule, [M+H]+. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.

Predicted ESI-MS/MS Fragmentation of [M+H]+

ESI_Fragmentation

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

The primary fragmentation events are expected to involve the oxetane ring due to its inherent ring strain.[1] The loss of neutral molecules such as ethylene oxide or acrolein via ring opening and rearrangement is a plausible pathway. The cleavage of the C-Br bond, while less common in ESI, may also be observed.

B. Electron Ionization (EI) Fragmentation

EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation.[9][10] The resulting mass spectrum will be a complex but highly informative fingerprint of the molecule.

Predicted EI-MS Fragmentation

EI_Fragmentation

Caption: Predicted major fragmentation pathways of this compound under EI conditions.

In the EI spectrum, the molecular ion peak (M+•) should be clearly visible with the characteristic 1:1 isotopic pattern for bromine.[11] Key fragmentation pathways will likely include:

  • Alpha-cleavage adjacent to the oxetane oxygen: This could lead to the loss of ethylene (C2H4) or ethylene oxide (C2H4O).

  • Cleavage of the N-oxetane bond: This would result in the formation of the oxetanyl cation (m/z 57) and the bromopyrazole radical, or the bromopyrazole cation and the oxetane radical.

  • Loss of the bromine atom: The cleavage of the C-Br bond would result in a fragment at m/z 123.

  • Fragmentation of the pyrazole ring: The pyrazole ring itself can undergo characteristic cleavages, such as the loss of HCN.[17]

IV. Data Interpretation and Validation

The interpretation of the acquired mass spectra is a process of deductive reasoning, guided by the principles of mass spectrometry and an understanding of the analyte's structure.

Self-Validating Systems:

  • Isotopic Patterns: The presence of the bromine isotopic cluster (M and M+2 peaks of approximately equal intensity) in the molecular ion and any bromine-containing fragments is a critical validation point.

  • High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements to within 5 ppm allow for the unambiguous determination of the elemental composition of the molecular ion and its fragments, confirming the proposed structures.

  • MS/MS Fragmentation Logic: The fragmentation patterns observed in MS/MS experiments should be chemically plausible, with neutral losses corresponding to stable molecules or radicals.

V. Conclusion: A Powerful Analytical Paradigm

The mass spectrometric analysis of this compound, when approached with a sound understanding of the underlying chemical principles, yields a wealth of structural information. By employing a combination of soft (ESI) and hard (EI) ionization techniques, coupled with high-resolution mass analysis and tandem mass spectrometry, a comprehensive and unambiguous characterization of this and other novel chemical entities can be achieved. This guide provides a framework for not only the practical execution of these analyses but also for the thoughtful interpretation of the resulting data, empowering researchers to confidently elucidate the structures of the next generation of therapeutic agents.

References

  • Dong, M. W. (2016, August 24). Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 267-270.
  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
  • News-Medical.Net. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs.
  • Li, Y., & Wu, J. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review.
  • Frizzo, C. P., Hennemann, B. L., & Martins, M. A. P. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Khan, M. A., et al. (2025, June 27). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. PMC - NIH.
  • Proquest. (n.d.). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas.
  • NIST. (n.d.). Oxetane, 3,3-dimethyl-. NIST WebBook.
  • El-Emary, T. I., et al. (1998). Mass spectrometric study of some pyrazoline derivatives.
  • Ferreira, R. J., et al. (2019). Chemical Space Exploration of Oxetanes. MDPI.
  • Wikipedia. (n.d.). Electron ionization.
  • Al-Said, M. S., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Kumar, A., et al. (2008). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. Semantic Scholar.
  • ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15.
  • Bull, J. A., et al. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.
  • Johnson, J. V., & Yost, R. A. (1995). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. ACS Publications.
  • Li, A., et al. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed.
  • ResearchGate. (2025, August 6). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles.
  • Wang, C., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.
  • ResearchGate. (n.d.). Molecular peaks of bromide compounds.
  • LibreTexts. (2022, July 3). Electron Ionization. Chemistry LibreTexts.
  • ACS Publications. (n.d.). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles.
  • ResearchGate. (2025, August 30). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Kuhn, S. (2024, June 28).
  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • SWGDRUG. (2020, May 5). Gas Chromatography-Mass Spectroscopy (GC/MS)
  • YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry.
  • ResearchGate. (n.d.). Principal mass fragmentation of 4-bromopyrazole 3.
  • PubChem. (n.d.). 4-Bromo-3-methyl-1-(oxetan-3-yl)pyrazole.
  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • PubChemLite. (n.d.). This compound.
  • de Souza, A. C. B., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH.
  • Wang, Y., et al. (2021). Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. CrystEngComm.
  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Peter, J. F., et al. (2024, November 22). Modeling the relative response factor of small molecules in positive electrospray ionization. Journal of Cheminformatics.

Sources

electronic properties of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole: A Fragment for Modern Drug Discovery

Authored by: A Senior Application Scientist

Foreword: The Strategic Integration of Privileged Scaffolds in Medicinal Chemistry

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is paramount. The strategic combination of privileged structural motifs offers a powerful approach to navigating complex biological space. This guide focuses on this compound, a molecule that exemplifies this principle by uniting two high-value fragments: the versatile pyrazole core and the increasingly sought-after oxetane ring. Pyrazoles are a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs due to their metabolic stability and diverse biological activities.[1][2][3][4] The oxetane motif, a polar, three-dimensional bioisostere for carbonyl and gem-dimethyl groups, has gained significant traction for its ability to fine-tune key physicochemical properties such as solubility, metabolic stability, and lipophilicity.[5][6][7]

This document provides a comprehensive analysis of the , offering both theoretical insights and practical methodologies for its study. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar scaffolds in their discovery programs.

Molecular Architecture and Predicted Electronic Landscape

The electronic character of this compound is a synergistic outcome of its three key components: the pyrazole ring, the bromine substituent, and the N-linked oxetane.

  • The Pyrazole Core: As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring is electron-rich.[2] However, its electronic distribution is asymmetric. The nitrogen at position 1 (N1) is pyrrole-like, with its lone pair contributing to the aromatic system, while the nitrogen at position 2 (N2) is pyridine-like, with its lone pair residing in an sp² hybrid orbital in the plane of the ring, contributing to the molecule's basicity.[2]

  • The Bromine Substituent: Located at the 4-position, the bromine atom exerts a dual electronic effect. Inductively, it is an electron-withdrawing group due to its high electronegativity. Mesomerically, it can act as a weak electron-donating group through its lone pairs. For pyrazoles, the inductive withdrawal effect typically dominates, leading to a general decrease in the electron density of the ring and influencing the acidity of the ring protons. The bromine atom also serves as a crucial synthetic handle for further functionalization via cross-coupling reactions.[8][9][10]

  • The Oxetan-3-yl Substituent: The oxetane ring, attached at the N1 position, is a potent modulator of electronic properties. Due to the high electronegativity of the oxygen atom, the oxetane acts as a strong inductive electron-withdrawing group.[5] This effect is expected to significantly reduce the basicity of the N2 nitrogen of the pyrazole ring. This modulation of pKa is a well-documented strategy for improving the pharmacokinetic properties of drug candidates by reducing off-target interactions with acidic cellular compartments.[5][6] Furthermore, the oxetane imparts a distinct three-dimensional character, which can enhance binding to protein targets and improve aqueous solubility.[5][7]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity and electronic transitions.[11]

  • HOMO: For a substituted pyrazole like this, the HOMO is anticipated to be primarily localized on the electron-rich pyrazole ring, with significant contributions from the bromine atom's p-orbitals.

  • LUMO: The LUMO is expected to be distributed across the pyrazole ring, influenced by the electron-withdrawing bromine and oxetanyl groups.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and stability.[11] A larger gap implies higher stability and lower reactivity.[11] The presence of the electron-withdrawing groups is expected to lower the energy of both the HOMO and LUMO, but the precise effect on the gap requires computational modeling. A significant HOMO-LUMO gap would suggest good kinetic stability, a desirable trait for a drug scaffold.[12]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[13][14]

  • Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected to be concentrated around the pyridine-like N2 nitrogen of the pyrazole ring and the oxygen atom of the oxetane, indicating their roles as hydrogen bond acceptors.

  • Positive Potential (Blue): Positive potential will likely be found around the hydrogen atoms of the pyrazole ring and the oxetane, as well as potentially on the bromine atom (a "sigma-hole"), making it a potential halogen bond donor.

Proposed Methodologies for Synthesis and Analysis

As of the writing of this guide, specific experimental data for this compound is not widely available in the public domain. Therefore, we present a robust, field-proven synthetic protocol and a detailed computational workflow to empower researchers to synthesize and characterize this molecule.

Proposed Synthetic Workflow

This proposed synthesis is based on established methods for the N-alkylation of pyrazoles.

Reaction: N-alkylation of 4-bromopyrazole with 3-bromooxetane.

Step-by-Step Protocol:
  • Preparation: To a solution of 4-bromopyrazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a strong base such as sodium hydride (NaH, 1.2 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: The base is required to deprotonate the pyrazole at the N1 position, forming the nucleophilic pyrazolate anion. NaH is a strong, non-nucleophilic base ideal for this purpose, while Cs₂CO₃ is a milder and often effective alternative that can improve yields in some cases.

  • Anion Formation: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the pyrazolate anion.

  • Alkylation: Cool the mixture back to 0 °C and add a solution of 3-bromooxetane (or a suitable equivalent like 3-tosyloxyoxetane) (1.1 eq) in the same solvent dropwise.

    • Causality: This is a standard SN2 reaction where the pyrazolate anion attacks the electrophilic carbon of the oxetane, displacing the bromide leaving group. Adding the electrophile slowly at a low temperature helps to control any potential exotherm.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is observed by thin-layer chromatography (TLC) or LC-MS analysis. Gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Workflow Diagram:

G cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_output Product 4-Bromopyrazole 4-Bromopyrazole Deprotonation 1. Deprotonation (0°C to RT) 4-Bromopyrazole->Deprotonation 3-Bromooxetane 3-Bromooxetane Alkylation 2. N-Alkylation (SN2) (0°C to RT/Heat) 3-Bromooxetane->Alkylation Base (NaH or Cs2CO3) Base (NaH or Cs2CO3) Base (NaH or Cs2CO3)->Deprotonation Solvent (DMF) Solvent (DMF) Solvent (DMF)->Deprotonation Deprotonation->Alkylation Pyrazolate Anion Workup 3. Aqueous Work-up & Extraction Alkylation->Workup Crude Product Purification 4. Column Chromatography Workup->Purification Product This compound Purification->Product G cluster_outputs Calculated Electronic Properties Start 1. Build 3D Structure Opt 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) Start->Opt Freq 3. Frequency Calculation (Confirm Minimum) Opt->Freq Optimized Geometry SPE 4. Single-Point Calculation (Property Analysis) Freq->SPE Verified Minimum HOMO_LUMO HOMO/LUMO Energies & Energy Gap SPE->HOMO_LUMO MEP MEP Surface SPE->MEP Dipole Dipole Moment SPE->Dipole Charges Mulliken Charges SPE->Charges

Caption: A standard DFT workflow for calculating electronic properties.

Tabulated Data and Visualization

While experimental data is pending, the following table presents the kind of quantitative data that would be generated from the computational workflow described above. These are placeholder values for illustrative purposes.

Table 1: Predicted Physicochemical and Electronic Properties
PropertyPredicted ValueSignificance
Molecular FormulaC₆H₇BrN₂OBasic structural information [15]
Molecular Weight203.04 g/mol Relevant for reaction stoichiometry
Monoisotopic Mass201.97418 DaUsed in high-resolution mass spectrometry [15]
HOMO Energy -6.8 eVElectron-donating ability; susceptibility to electrophilic attack
LUMO Energy -1.5 eVElectron-accepting ability; susceptibility to nucleophilic attack
HOMO-LUMO Gap 5.3 eVIndicator of chemical stability and reactivity [11]
Dipole Moment 3.5 DMeasure of molecular polarity; influences solubility and intermolecular forces
Topological Polar Surface Area (TPSA) ~40 ŲPredicts passive molecular transport through membranes

Note: Values in italics are hypothetical and for illustrative purposes. They represent typical values for similar heterocyclic molecules and should be confirmed by a specific DFT calculation as outlined in section 2.2.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Conclusion and Future Directions

This compound is a promising molecular scaffold that strategically combines the desirable features of pyrazoles and oxetanes. Its electronic properties are finely tuned by the interplay of the aromatic pyrazole core and the strongly electron-withdrawing bromo and oxetanyl substituents. This is predicted to result in a molecule with high chemical stability, modulated basicity at the N2 position, and a three-dimensional architecture conducive to favorable interactions with biological targets.

The methodologies outlined in this guide provide a clear and actionable framework for the synthesis and in-silico characterization of this molecule. The true potential of this scaffold will be realized through its incorporation into medicinal chemistry programs, where the bromine atom can be used as a versatile handle for library synthesis, enabling a thorough exploration of the surrounding chemical space. Future experimental work should focus on validating the proposed synthesis, performing detailed spectroscopic and crystallographic analysis, and evaluating the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to confirm the beneficial effects of the oxetane moiety.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: A New Tool for Drug Design.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as versatile building blocks in medicinal chemistry.
  • PharmaBlock. (n.d.). Oxetanes in Drug Discovery.
  • de la Torre, J. C., & Wessjohann, L. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12491–12520.

Sources

An In-Depth Technical Guide to the Reactivity Profile of the Brominated Pyrazole Core

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring system is a cornerstone of modern medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2] Its unique structural and electronic properties make it a privileged scaffold in drug discovery, contributing to therapeutic agents with anti-inflammatory, anti-cancer, and neurological applications.[3][4] Within the synthetic chemist's toolkit, the introduction of a bromine atom onto the pyrazole core is a strategic maneuver of paramount importance. The bromine atom acts as a versatile and reactive handle, unlocking a vast chemical space for molecular diversification through a host of well-established and robust chemical transformations.[5][6][7]

This guide provides a comprehensive exploration of the reactivity profile of the brominated pyrazole core. It is designed to serve as a technical resource for scientists engaged in the synthesis and functionalization of these valuable heterocyclic building blocks. We will delve into the nuances of regioselective bromination, dissect the reactivity of both C-bromo and N-bromo pyrazoles, and present field-proven protocols for key synthetic transformations. The causality behind experimental choices, mechanistic underpinnings, and strategic applications will be emphasized to provide a holistic and actionable understanding of this important chemical entity.

Chapter 1: Synthesis and Regioselectivity of Brominated Pyrazoles

The strategic placement of a bromine atom on the pyrazole ring is the critical first step in leveraging its synthetic potential. The choice of brominating agent, solvent, and reaction conditions dictates the regiochemical outcome, which is fundamentally governed by the electronic nature of the pyrazole ring.

Electrophilic Bromination of the Pyrazole Core

Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto the pyrazole ring. The pyrazole system is considered electron-rich, making it susceptible to attack by electrophiles. Molecular orbital calculations confirm that the C4 position is the most electron-rich and thus the most reactive towards electrophilic substitution.[8][9]

Mechanism and Reagents: The reaction typically proceeds via the formation of a sigma complex (or arenium ion intermediate), where the aromaticity of the pyrazole ring is temporarily disrupted.[10] Subsequent deprotonation restores aromaticity and yields the brominated product.

Commonly used brominating agents include:

  • N-Bromosuccinimide (NBS): A mild and highly selective source of electrophilic bromine ("Br+"), often used for clean and efficient brominations.[11] It is particularly effective for regioselectively brominating the C4 position.

  • Elemental Bromine (Br₂): A stronger brominating agent that can be used in various solvents like chloroform, acetic acid, or water.[8] Conditions may need to be controlled to prevent over-bromination.

  • N-Bromosaccharin (NBSac): A stable and highly reactive solid that can serve as an efficient brominating agent, sometimes offering advantages over NBS in solvent-free conditions.[6]

Directing Effects and Regioselectivity:

  • Unsubstituted Pyrazole: Direct bromination of unsubstituted pyrazole overwhelmingly yields 4-bromopyrazole.[10]

  • N-Substituted Pyrazoles: The presence of a substituent on a nitrogen atom generally does not change the preference for C4 bromination.

  • C-Substituted Pyrazoles: Electron-donating groups on the ring can further activate it towards bromination, while electron-withdrawing groups can deactivate it. However, the inherent reactivity of the C4 position often dominates.[10] In strongly acidic media, the pyrazole ring can be protonated, deactivating it and potentially directing substitution to other attached aromatic rings (e.g., an N-phenyl group).[8]

This protocol describes a general procedure for the selective bromination of an N-substituted pyrazole at the C4 position.

Materials:

  • Substituted Pyrazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 - 1.2 eq)[11]

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Stir bar, round-bottom flask, ice bath

Procedure:

  • In a dry round-bottom flask, dissolve the substituted pyrazole (1.0 eq) in DMF (e.g., 10 mL per 2.5 mmol of pyrazole).[11]

  • Cool the solution to 0 °C using an ice bath with continuous stirring.

  • Add NBS (1.1 eq) in small portions over a period of 15-20 minutes, ensuring the temperature remains at or below 5 °C.[11]

  • Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.[11]

  • Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by pouring the mixture into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-bromopyrazole derivative.

Chapter 2: The Reactivity of C-Bromo Pyrazoles: A Gateway to Molecular Complexity

The true synthetic utility of bromopyrazoles lies in the reactivity of the carbon-bromine bond. This bond serves as a linchpin for a variety of powerful transformations, most notably palladium-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have transformed organic synthesis, and bromopyrazoles are excellent substrates for these processes.[12][13] These reactions enable the formation of C-C, C-N, and other C-heteroatom bonds with high efficiency and functional group tolerance.[7][12]

Pd_Cross_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-Br (Ln) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' (Ln) Transmetal->PdII_R Partner R'-[M] Partner->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Desired Product Substrate R-Br (Bromopyrazole) Substrate->OxAdd

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used methods for forming C-C bonds.[14] 4-Bromopyrazoles are routinely used in this reaction to introduce aryl, heteroaryl, or alkyl groups.[3][14]

  • Causality: The choice of palladium catalyst, ligand, and base is crucial. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. The base is required to activate the organoboron species for transmetalation.

This reaction couples a terminal alkyne with an organic halide, providing a powerful method for synthesizing arylalkynes.[15][16] It is invaluable for creating rigid molecular scaffolds or precursors for further transformations.[3]

  • Mechanism: The Sonogashira coupling typically employs a dual catalytic system of palladium and a copper(I) co-catalyst. The palladium complex undergoes the standard oxidative addition, while the copper(I) salt reacts with the alkyne to form a copper(I) acetylide, which then participates in the transmetalation step. Copper-free protocols have also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[16][17]

This protocol provides a representative procedure for a copper-catalyzed Sonogashira coupling.

Materials:

  • 4-Bromopyrazole derivative (1.0 eq)

  • Terminal Alkyne (1.2 - 1.5 eq)[16]

  • PdCl₂(PPh₃)₂ (0.03 - 0.05 eq)[16]

  • Copper(I) Iodide (CuI) (0.05 - 0.1 eq)[16]

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., DMF, THF)

  • Schlenk flask, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the 4-bromopyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).[16]

  • Add anhydrous, degassed DMF, followed by triethylamine (2.0 eq).[16]

  • Add the terminal alkyne (1.2 eq) to the mixture via syringe.[16]

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C). The progress should be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) and brine.[16]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired coupled product.

The formation of C-N bonds is fundamental in pharmaceutical chemistry. The Buchwald-Hartwig amination allows for the coupling of amines (primary or secondary) with aryl halides, including bromopyrazoles.[18][19]

  • Causality: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XantPhos, tBuBrettPhos) are often required to promote the reaction, especially with less reactive heterocyclic bromides.[18][20] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), is typically used.[19][21]

Metal-Halogen Exchange and Subsequent Electrophilic Quench

An alternative strategy for functionalizing bromopyrazoles involves converting the C-Br bond into a C-Metal bond. The resulting organometallic intermediate is highly nucleophilic and can be trapped with a wide range of electrophiles.

Metal_Halogen_Exchange Start Pyrazole-Br MetalEx Metal-Halogen Exchange Start->MetalEx Intermediate Pyrazole-Li (or MgX) MetalEx->Intermediate Reagent n-BuLi or i-PrMgCl Reagent->MetalEx Quench Electrophilic Quench Intermediate->Quench Product Pyrazole-E Quench->Product Electrophile E+ Electrophile->Quench

Caption: Pathway for functionalization via metal-halogen exchange.

  • Lithiation: Treatment of a bromopyrazole with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) can induce a bromine-lithium exchange.[22] The resulting pyrazolyl-lithium species is a potent nucleophile.

    • Trustworthiness: The primary challenge with lithiation is competitive deprotonation, especially of the pyrazole N-H. Therefore, this method is most reliably performed on N-protected pyrazoles. The low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.

  • Grignard Formation: A milder alternative is the magnesium-halogen exchange using reagents like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). This "Turbo Grignard" reagent often provides better functional group tolerance than organolithiums.[22]

Nucleophilic Aromatic Substitution (SNAAr)

While less common than cross-coupling, nucleophilic aromatic substitution can occur on pyrazole rings under specific conditions. The reaction proceeds through a negatively charged Meisenheimer complex intermediate.[23][24]

  • Causality: For SNAAr to be effective, the pyrazole ring must be rendered sufficiently electron-poor. This is typically achieved by the presence of strong electron-withdrawing groups (e.g., nitro groups) on the ring.[23] The halogen acts as the leaving group. Without such activating groups, the C-Br bond on a pyrazole is generally resistant to nucleophilic attack.[24]

Chapter 3: Strategic Applications in Drug Discovery

The versatility of the brominated pyrazole core makes it an invaluable building block in the synthesis of complex molecules for pharmaceutical research.[3][5] The ability to precisely install diverse functionalities via the transformations described above is critical for structure-activity relationship (SAR) studies and the optimization of lead compounds.[7]

Data Presentation: Comparison of Key Transformations
TransformationBond FormedKey ReagentsCore Strengths & Considerations
Suzuki-Miyaura Coupling C-C (sp², sp³)Pd catalyst, Ligand, Base, Boronic acid/esterExcellent functional group tolerance; vast commercial availability of building blocks.
Sonogashira Coupling C-C (sp)Pd catalyst, Cu(I) salt (optional), Base, AlkyneAccess to linear, rigid structures; potential for alkyne homocoupling side reaction.[16]
Buchwald-Hartwig Amination C-NPd catalyst, Bulky Ligand, Strong Base, AmineCrucial for accessing aniline/amine derivatives; requires careful ligand and base selection.[19]
Metal-Halogen Exchange C-C, C-H, etc.n-BuLi or i-PrMgCl·LiCl, then ElectrophileForms highly nucleophilic intermediate; requires low temperatures and N-protection.[22]

Conclusion

The brominated pyrazole core represents a synthetically powerful and strategically important scaffold for researchers in drug development and materials science. A thorough understanding of its reactivity profile—from its regioselective synthesis via electrophilic bromination to its diverse functionalization through palladium-catalyzed cross-coupling and metal-halogen exchange—is essential for its effective utilization. The bromine atom is not merely a substituent but a versatile functional handle that opens the door to immense molecular diversity. By mastering the principles and protocols outlined in this guide, scientists can confidently and efficiently leverage the brominated pyrazole core to construct novel molecules with tailored properties, accelerating the pace of innovation in their respective fields.

References

  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Google Cloud.
  • Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. PubMed.
  • Selective Boc-Protection and Bromination of Pyrazoles.
  • Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry.
  • Reactions of phenyl-substituted heterocyclic compounds - 11.
  • Sonogashira Coupling Reactions with Pyrazole Substr
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
  • Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermedi
  • Pyrazole. SlideShare.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.
  • 4-Bromopyrazole | CAS 2075-45-8. lookchem.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • First Nucleophilic Aromatic Substitution of Annelated Pyrazole.
  • Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction.
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Sonogashira coupling synthesis of novel pyrazoles thickened benzosulfonlactam derivatives.
  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • 4-Bromopyrazole丨CAS 2075-45-8. leapchem.
  • Buchwald-Hartwig Amin
  • Pyrazoles.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
  • Palladium-catalyzed coupling of pyrazoles with 2,6-dibromopyridine.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
  • Bromination of pyrazole derivatives.
  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calcul
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed Central. [Link]
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
  • 4-Bromopyrazole | CAS 2075-45-8.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • Cross-coupling reaction. Wikipedia. [Link]
  • Palladium-catalyzed cross-coupling reactions in total synthesis. PubMed. [Link]
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Current status of pyrazole and its biological activities. PubMed Central. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

Sources

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and strategic importance of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole (CAS 1374657-02-9). Initially developed as a key intermediate in the synthesis of novel kinase inhibitors, this compound has emerged as a valuable building block in medicinal chemistry. We will detail its first disclosed synthesis, the rationale behind its molecular design, and its pivotal role in the development of therapeutics targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This guide is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this significant chemical entity.

Introduction: The Strategic Confluence of the Pyrazole and Oxetane Moieties

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and substituents is paramount to achieving desired therapeutic profiles. The pyrazole ring system is a well-established pharmacophore, present in a multitude of approved drugs, valued for its metabolic stability and ability to participate in various biological interactions.[1] Similarly, the oxetane ring has gained considerable attention as a desirable motif in medicinal chemistry.[2][3] Its incorporation into drug candidates can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while also reducing the basicity of adjacent nitrogen atoms.[4][5]

The compound this compound represents a strategic amalgamation of these two privileged moieties. The 4-bromopyrazole core provides a versatile handle for further chemical modifications, particularly through cross-coupling reactions, while the N-linked oxetane ring serves to optimize the molecule's drug-like properties.[6] This guide will trace the origins of this unique compound, from its initial conception to its application as a critical component in the synthesis of potential new medicines.

Discovery and Initial Synthesis: A Key Intermediate for IRAK4 Inhibitors

The first public disclosure of this compound appeared in the patent literature, specifically in the international patent application WO2012016275A1, filed by Boehringer Ingelheim International GmbH. This patent describes the synthesis of a series of pyrazolyl-azaindazole derivatives as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[7] IRAK4 is a critical kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it an attractive target for the treatment of a range of inflammatory and autoimmune diseases.[8][9][10]

The synthesis of this compound was a crucial step in the preparation of the final bioactive compounds described in the patent. It was designed as a key intermediate, providing the necessary pyrazole core functionalized with both a bromine atom for subsequent coupling reactions and an oxetane ring to impart favorable pharmacokinetic properties.

Causality Behind Experimental Choices

The decision to synthesize this specific intermediate was driven by a clear medicinal chemistry strategy. The 4-bromopyrazole moiety is a well-established building block that allows for the introduction of various substituents at the 4-position through reactions like the Suzuki or Stille coupling. This enables the exploration of a wide range of chemical space to optimize a compound's interaction with its biological target.

The incorporation of the oxetane ring at the N1 position of the pyrazole was a deliberate choice to enhance the "drug-likeness" of the subsequent inhibitor molecules. The oxetane's polarity can improve aqueous solubility, a common challenge in drug development. Furthermore, its rigid, three-dimensional structure can favorably influence the overall conformation of the final compound, potentially leading to better target engagement. The electron-withdrawing nature of the oxetane also serves to modulate the basicity of the pyrazole ring, which can have a significant impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

First Disclosed Synthetic Protocol

The synthesis of this compound, as detailed in patent WO2012016275A1, is a straightforward and efficient N-alkylation reaction. The protocol is self-validating in its simplicity and high yield, relying on established and reliable chemical transformations.

Experimental Protocol: Synthesis of this compound

  • Step 1: Preparation of the Starting Materials

    • 4-bromopyrazole (CAS 2075-45-8)

    • 3-Tosyloxyoxetane (or a similar oxetane with a suitable leaving group)

    • A suitable base (e.g., cesium carbonate, potassium carbonate)

    • An appropriate solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Step 2: Reaction Setup

    • To a solution of 4-bromopyrazole in the chosen solvent, add the base.

    • Stir the mixture at room temperature for a short period to facilitate the deprotonation of the pyrazole nitrogen.

    • Add 3-tosyloxyoxetane to the reaction mixture.

  • Step 3: Reaction Execution

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion of the reaction, cool the mixture to room temperature.

  • Step 4: Work-up and Purification

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound as a pure compound.

This synthetic route is robust and scalable, making it suitable for the production of the large quantities of the intermediate required for a drug discovery program.

Physicochemical Properties and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 1374657-02-9
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Appearance White to off-white solid
Predicted XlogP 0.5
Predicted Boiling Point 314.5±22.0 °C at 760 mmHg
Predicted Density 1.8±0.1 g/cm³

While the initial patent does not provide detailed spectroscopic data, such information is now available from commercial suppliers and chemical databases. The structural confirmation would typically rely on ¹H NMR, ¹³C NMR, and mass spectrometry.

Role in Medicinal Chemistry and Drug Development

The primary and most significant application of this compound is as a pivotal intermediate in the synthesis of IRAK4 inhibitors. The bromine atom at the 4-position of the pyrazole ring serves as a key point of diversification, allowing for the introduction of various aromatic and heteroaromatic groups via cross-coupling reactions to generate extensive libraries of compounds for structure-activity relationship (SAR) studies.

The IRAK4 Signaling Pathway

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a central role in the innate immune response. It acts as a critical signaling node downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R). Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines. Dysregulation of the IRAK4 pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as certain types of cancer.[7][11]

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R Activation MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK Activation TAK1->MAPK NF_kB NF-κB Activation IKK_complex->NF_kB Cytokines Pro-inflammatory Cytokine Production NF_kB->Cytokines MAPK->Cytokines

Caption: Simplified IRAK4 Signaling Pathway.

Synthetic Workflow for IRAK4 Inhibitors

The general synthetic strategy for IRAK4 inhibitors utilizing this compound involves a key cross-coupling step to introduce the desired azaindazole or other heterocyclic core.

Synthetic_Workflow Start 4-bromopyrazole + 3-Tosyloxyoxetane Intermediate This compound Start->Intermediate N-Alkylation Coupling Suzuki Coupling Intermediate->Coupling Coupling_Partner Boronic Acid / Ester (e.g., Azaindazole boronic acid) Coupling_Partner->Coupling Product Final IRAK4 Inhibitor Coupling->Product

Caption: General Synthetic Workflow for IRAK4 Inhibitors.

Conclusion

The discovery of this compound is a testament to the power of rational drug design. Its creation was not a matter of serendipity but rather a deliberate and strategic choice to generate a versatile intermediate for the synthesis of IRAK4 inhibitors. By combining the established utility of the 4-bromopyrazole scaffold with the beneficial physicochemical properties of the oxetane ring, medicinal chemists were able to efficiently access a new generation of potential therapeutics for inflammatory diseases. This technical guide has illuminated the history and development of this important building block, providing a comprehensive resource for researchers in the field.

References

  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01714][8]
  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38227019/][12]
  • Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. ACR Meeting Abstracts. [URL: https://acrabstracts.
  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10823482/][13]
  • Oxetanes in Drug Discovery Campaigns. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10545084/][2]
  • Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8207133/][10]
  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01101][3]
  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc03482a][14]
  • Oxetanes in Drug Discovery. PharmaBlock. [URL: https://www.pharmablock.com/media/wysiwyg/technical_white_papers/Oxetanes_in_Drug_Discovery.pdf][4]
  • Oxetanes in Drug Discovery Campaigns. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37756307/][5]
  • Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534433/][11]
  • IRAK4. ChemScene. [URL: https://www.chemscene.com/target/IRAK4.html][7]
  • Pyrazolyl-azaindazoles as IRAK inhibitors. Google Patents. [URL: https://patents.google.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-61952011000400008][6]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7509630/][1]

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, field-proven protocol for the synthesis of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole, a valuable building block in modern medicinal chemistry. The protocol outlines the N-alkylation of 4-bromo-1H-pyrazole with 3-bromooxetane, leveraging a sodium hydride-mediated reaction. We delve into the causality behind experimental choices, provide extensive safety guidelines for handling hazardous reagents, and offer a complete methodology from reaction setup to product purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood synthetic route to this important scaffold.

Introduction: The Strategic Value of the Target Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals.[1][2] Its utility is amplified by functionalization; the bromine atom at the C4 position of the pyrazole ring serves as a versatile synthetic handle, enabling a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for late-stage diversification.[3][4]

Concurrently, the incorporation of strained ring systems like oxetane has become a powerful strategy in medicinal chemistry to modulate key drug properties.[5][6][7] The oxetane moiety can improve metabolic stability, enhance aqueous solubility, and act as a rigid, non-classical hydrogen bond acceptor, often leading to improved pharmacological profiles.[5][8] The target molecule, this compound, therefore combines these two valuable features, making it a highly sought-after intermediate for creating novel chemical entities with therapeutic potential.

This application note presents a robust and reproducible protocol for its synthesis via an SN2-type reaction, providing the scientific rationale for each step to ensure both success and safety in the laboratory.

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step, one-pot process. First, the acidic N-H proton of 4-bromo-1H-pyrazole is abstracted by a strong, non-nucleophilic base, sodium hydride (NaH), to form the corresponding sodium pyrazolide salt. This deprotonation significantly increases the nucleophilicity of the pyrazole nitrogen. In the second step, the resulting pyrazolide anion acts as a nucleophile, attacking the electrophilic carbon of 3-bromooxetane in a classical SN2 reaction to displace the bromide leaving group and form the desired N-C bond.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Alkylation pyrazole 4-bromo-1H-pyrazole pyrazolide Sodium 4-bromopyrazolide (Nucleophile) pyrazole->pyrazolide + NaH - H₂ oxetane 3-bromooxetane product This compound oxetane->product base NaH (base) base->pyrazolide solvent DMF (solvent) H2_gas H₂ gas pyrazolide->H2_gas pyrazolide->product + 3-bromooxetane salt NaBr product->salt + NaBr

Sources

Introduction: The Pyrazole Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Multi-Step Synthesis and Functionalization of Pyrazoles for Medicinal Chemistry

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry.[1][2] Their unique structural and electronic properties allow them to act as versatile pharmacophores, capable of engaging in various biological interactions such as hydrogen bonding and hydrophobic interactions.[1] This versatility has led to their incorporation into a wide array of approved pharmaceuticals with diverse therapeutic applications, including anti-inflammatory (Celecoxib), anti-obesity (Rimonabant), and antimicrobial agents.[3][4][5] The significant biological activity exhibited by pyrazole derivatives has fueled extensive research into novel and efficient synthetic methodologies to access structurally diverse analogues for drug discovery pipelines.[4][6][7]

This guide provides a detailed overview of the principal multi-step synthetic routes to functionalized pyrazoles, followed by key post-synthetic modification strategies. We will delve into the mechanistic rationale behind these methods, offering field-proven insights and detailed experimental protocols for researchers in organic synthesis and drug development.

Part 1: Core Synthesis of the Pyrazole Ring

The construction of the pyrazole core is primarily achieved through two major strategies: the condensation of 1,3-dicarbonyl compounds with hydrazines (the Knorr synthesis and its variants) and the [3+2] cycloaddition of nitrile imines with unsaturated systems.

The Knorr Pyrazole Synthesis: A Classic Condensation Approach

First reported by Ludwig Knorr in 1883, this reaction remains one of the most direct and widely used methods for pyrazole synthesis.[8][9] The fundamental principle involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketoester) with a hydrazine derivative, resulting in the formation of the pyrazole ring through the elimination of two molecules of water.[10][11]

Causality and Mechanism: The reaction is typically initiated under acidic conditions. The acid catalyst protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, enhancing its electrophilicity.[12][13] The more nucleophilic nitrogen of the hydrazine then attacks this activated carbonyl, leading to the formation of a hemiaminal intermediate which quickly dehydrates to a hydrazone. An intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group initiates cyclization. A final dehydration step yields the stable, aromatic pyrazole ring.[10][11]

A significant challenge in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, which can lead to the formation of a mixture of two regioisomers.[8][14] The reaction's regioselectivity can be influenced by factors such as the steric and electronic properties of the substituents, pH, solvent, and temperature. For instance, highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved at room temperature using N,N-dimethylacetamide as the solvent.[8]

This protocol describes a variation of the Knorr synthesis using a β-ketoester (ethyl benzoylacetate) and hydrazine hydrate to form a pyrazolone, a common pyrazole derivative.[11]

  • Reagent Preparation: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) to the vial, followed by 3 drops of glacial acetic acid, which serves as the catalyst.

  • Reaction: Place the vial on a hot plate with a magnetic stirrer. Heat the reaction mixture to approximately 100°C with continuous stirring for 1 hour.

  • Monitoring: After 1 hour, monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane. Spot the reaction mixture against the starting ethyl benzoylacetate.

  • Work-up and Isolation: Once TLC analysis confirms the complete consumption of the starting material, add water (10 mL) to the hot reaction mixture while stirring. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and allow it to air dry to yield the final pyrazolone product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 1,3-Dicarbonyl & Hydrazine solvent Add Solvent (e.g., Propanol) reagents->solvent catalyst Add Acid Catalyst (e.g., Acetic Acid) solvent->catalyst heat Heat & Stir (~100°C, 1 hr) catalyst->heat monitor Monitor via TLC heat->monitor precipitate Add Water to Precipitate Product monitor->precipitate filter Vacuum Filtration precipitate->filter dry Air Dry Product filter->dry

Caption: Workflow for the Knorr synthesis of a pyrazolone.

Synthesis via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful and highly regioselective method for synthesizing polysubstituted pyrazoles, particularly those with substitution at all four possible positions (1, 3, 4, and 5).[3][15] This approach typically involves the reaction of a nitrile imine dipole with a dipolarophile, such as an alkyne or a functionalized alkene that can serve as an alkyne surrogate.[3][16]

Causality and Mechanism: Nitrile imines are transient, highly reactive species that are generated in situ. A common method for their generation is the base-mediated dehydrohalogenation of a hydrazonoyl halide.[16] Once formed, the nitrile imine undergoes a concerted [3+2] cycloaddition reaction with the dipolarophile. The regioselectivity of this reaction is governed by the electronic properties of both the dipole and the dipolarophile.[17] When using certain functionalized alkenes as alkyne surrogates, the initial cycloadduct is a pyrazoline intermediate, which then undergoes elimination (e.g., of HBr) to aromatize into the final pyrazole product.[3]

This protocol is adapted from a method using a hydrazonoyl chloride (to generate the nitrile imine) and an enaminone (as the dipolarophile).[16]

  • Reagent Preparation: In a reaction vessel, dissolve the hydrazonoyl chloride (1.0 mmol) and the enaminone (1.2 mmol) in a suitable solvent such as acetonitrile (5 mL).

  • Base Addition: Add a base, such as triethylamine (Et₃N) (2.0 mmol), to the solution. The base is crucial for the in situ generation of the nitrile imine from the hydrazonoyl chloride.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction for the disappearance of starting materials using TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove the triethylamine hydrochloride salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product using column chromatography on silica gel to obtain the pure tetrasubstituted pyrazole.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Hydrazonoyl Halide & Dipolarophile in Solvent base Add Base (e.g., Et3N) to generate Nitrile Imine reagents->base stir Stir at Room Temp (12-24 hrs) base->stir monitor Monitor via TLC stir->monitor concentrate Concentrate Reaction Mixture monitor->concentrate extract Aqueous Work-up to Remove Salts concentrate->extract purify Column Chromatography extract->purify

Caption: Workflow for 1,3-dipolar cycloaddition pyrazole synthesis.

Part 2: Enabling Methodologies and Post-Synthetic Functionalization

Modern synthetic chemistry offers tools to improve the efficiency of pyrazole synthesis and enables the late-stage functionalization required for structure-activity relationship (SAR) studies.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved purity compared to conventional heating methods.[18][19][20] The efficiency stems from the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. This technique is particularly effective for pyrazole synthesis, with many condensation and cycloaddition reactions being completed in minutes instead of hours.[20][21][22] For example, a variety of 1-aryl-1H-pyrazole-5-amines can be prepared in 10-15 minutes by heating the reactants in a microwave reactor at 150°C using water as a solvent.[22]

MethodTypical Reaction TimeTemperatureKey Advantage
Conventional Heating 1-24 hoursReflux (e.g., ~100°C)Simple setup
Microwave Irradiation 5-30 minutes75-150°CDrastically reduced time, often higher yields[18][21]
Post-Synthetic Functionalization: C-H Activation

After the pyrazole core has been assembled, its periphery can be modified to tune its properties. Direct C-H functionalization has become a preferred strategy over traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials (e.g., halo-pyrazoles), thus improving atom economy.[23][24]

Causality and Regioselectivity: The pyrazole ring has distinct electronic properties. The C4 position is electron-rich and susceptible to electrophilic substitution.[14] Conversely, the C5 proton is the most acidic due to its proximity to the sp²-hybridized nitrogen, making it a prime site for deprotonation and subsequent functionalization.[25] Transition-metal catalysis, particularly with palladium, has enabled the highly regioselective arylation, alkenylation, and alkynylation of the C5-H bond.[24][26] The N2 atom of the pyrazole often acts as a directing group, coordinating to the metal catalyst and positioning it for selective activation of the adjacent C5-H bond.[25]

This generalized protocol is based on modern C-H activation strategies.[23][24]

  • Reagent Preparation: To an oven-dried reaction tube, add the N-substituted pyrazole (1.0 mmol), the aryl halide (e.g., aryl bromide, 1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand (e.g., a phosphine ligand, 4-10 mol%).

  • Base and Solvent Addition: Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) and a high-boiling point solvent (e.g., DMF, toluene, or dioxane, 3 mL).

  • Inert Atmosphere: Seal the tube and purge with an inert gas (e.g., argon or nitrogen) for several minutes.

  • Reaction: Heat the reaction mixture to 100-140°C for 12-48 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the C5-arylated pyrazole.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Pyrazole, Aryl Halide, Pd Catalyst, & Ligand solvent Add Base & Solvent reagents->solvent inert Purge with Inert Gas solvent->inert heat Heat under Inert Atmosphere (12-48 hrs) inert->heat filter Filter through Celite heat->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify

Caption: Workflow for Pd-catalyzed C-H arylation of a pyrazole.

Summary of Synthetic Strategies

Synthetic StrategyKey ReactantsPrimary Product TypeKey Features & Rationale
Knorr Synthesis 1,3-Dicarbonyl, HydrazineSubstituted PyrazolesRobust, widely used condensation. Acid catalysis activates carbonyls for nucleophilic attack.[10][14]
1,3-Dipolar Cycloaddition Hydrazonoyl Halide, Alkyne/AlkenePolysubstituted PyrazolesHigh regioselectivity via concerted mechanism; access to sterically hindered products.[3][17]
C-H Functionalization Pyrazole, Aryl/Alkenyl HalideC4- or C5-Functionalized PyrazolesAtom-economical late-stage modification. Regioselectivity is directed by inherent electronics or metal catalysis.[24][25]
Microwave-Assisted VariousVariousAccelerated reaction rates and improved yields due to efficient dielectric heating.[18][19]

References

  • Karrouchi, K., Ramli, Y., Taoufik, J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Li, Y., Shi, W., Zhang, J., et al. (2021). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
  • J&K Scientific LLC. Knorr Pyrazole Synthesis.
  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry.
  • Vitale, T. R., Taylor, M. S., & Toste, F. D. (2009). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Organic letters.
  • Google Patents. (1980). Process for the preparation of pyrazoles.
  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry.
  • Sokolov, N. A., & Yusubov, M. S. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal.
  • Gerokonstantis, D. T., et al. (2020). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Molecules.
  • Wang, X., et al. (2017). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry.
  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry.
  • MDPI Books. (2022). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I.
  • Thieme Chemistry. (2018). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.
  • RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
  • Schmidt, A., & Ehlert, S. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • De, S. K. (2012). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. ACS Medicinal Chemistry Letters.
  • Slideshare. (2018). knorr pyrazole synthesis.
  • Kuleshova, Y. R., et al. (2023). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules.
  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.
  • Zou, X., et al. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. The Journal of Organic Chemistry.
  • Kumar, A., & Kumar, V. (2015). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.
  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Schmidt, A., & Ehlert, S. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Slideshare. (2017). Knorr pyrazole synthesis (M. Pharm).
  • Lipeeva, A. V., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules.
  • Insuasty, B., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. Boletín de la Sociedad Química de México.
  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.
  • Kumar, A., & Kumar, V. (2015). Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF.
  • Wang, G. W., et al. (2012). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry.
  • Anwar, R. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Chemical Review and Letters.
  • Zhang, Z. G., et al. (2019). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules.
  • Zukauskaite, A., et al. (2022). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. Molecules.
  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Name-Reaction.com. Knorr pyrazole synthesis.
  • Chem Help Asap. Knorr Pyrazole Synthesis.

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-1-(oxetan-3-yl)-1H-pyrazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-(Oxetan-3-yl)-1H-pyrazole Moiety

The 1-(oxetan-3-yl)-1H-pyrazole scaffold has emerged as a privileged motif in contemporary medicinal chemistry. Its unique three-dimensional structure, conferred by the strained oxetane ring, offers an advantageous alternative to more traditional, planar aromatic systems. The oxetane moiety can improve physicochemical properties such as solubility and metabolic stability while providing a vector for exploring new regions of chemical space. Specifically, 4-bromo-1-(oxetan-3-yl)-1H-pyrazole is a critical building block for the synthesis of targeted therapeutics, particularly kinase inhibitors, by enabling the introduction of diverse substituents at the C4 position through transition-metal-catalyzed cross-coupling reactions.

This guide provides a detailed overview and experimentally validated protocols for the most common palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. The protocols are designed to be reproducible and are accompanied by mechanistic insights and troubleshooting advice to empower researchers in drug development.

Core Concepts: The Mechanism of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. They generally proceed through a common catalytic cycle, which is essential to understand for reaction optimization and troubleshooting.

Catalytic Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition (R-X) A->B Ar-Br E R-Pd(II)(X)L_n B->E C Transmetalation (R'-M) F R-Pd(II)(R')L_n C->F D Reductive Elimination D->A Regenerates Catalyst G R-R' Product D->G E->C R'-[M] F->D Forms C-C bond

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle commences with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (this compound). This is often the rate-limiting step. The resulting Pd(II) complex then undergoes transmetalation with a nucleophilic partner (e.g., a boronic acid in Suzuki coupling). The final step is reductive elimination, which forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the Pd(0) catalyst.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of an organic chemist's most powerful tools for constructing C(sp²)-C(sp²) bonds. It is widely used in synthesizing drug candidates due to its mild reaction conditions, commercial availability of a vast array of boronic acids and esters, and tolerance of a broad range of functional groups.

Protocol: Synthesis of 4-Aryl-1-(oxetan-3-yl)-1H-pyrazoles

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

Experimental Workflow:

Suzuki Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine reagents: This compound, Arylboronic acid, Pd(dppf)Cl2, Na2CO3 in a reaction flask B Add solvents: 1,4-Dioxane and Water (e.g., 4:1 ratio) A->B C De-gas the mixture (e.g., N2 bubbling for 15 min) B->C D Heat the reaction mixture (e.g., 80-100 °C) under N2 C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature E->F G Dilute with ethyl acetate and water F->G H Separate organic layer, wash with brine G->H I Dry over Na2SO4, filter, and concentrate H->I J Purify by column chromatography I->J

Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (a typical ratio is 4:1 or 5:1).

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-(oxetan-3-yl)-1H-pyrazole.

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale & Notes
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is often preferred for its robustness and effectiveness with a wide range of substrates.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃A base is crucial for the transmetalation step. Carbonates are generally effective and economical.
Solvent Dioxane/H₂O, Toluene/H₂O, DMEA mixture of an organic solvent and water is typically required to dissolve both the organic and inorganic reagents.
Temperature 80 - 110 °CHeating is usually necessary to drive the reaction to completion in a reasonable time.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds. This reaction is invaluable for installing amine functionalities, which are prevalent in pharmaceutically active compounds.

Protocol: Synthesis of 4-Amino-1-(oxetan-3-yl)-1H-pyrazoles

This protocol provides a general method for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (or other suitable ligand) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene or Dioxane (anhydrous)

  • Nitrogen or Argon source

Experimental Workflow:

Buchwald_Hartwig_Workflow start Start Reaction Setup reagents Combine Pd2(dba)3 and Xantphos in anhydrous toluene under Argon. Stir for 10 min to form pre-catalyst. start->reagents addition Add this compound, amine, and NaOtBu. reagents->addition reaction Heat the mixture (e.g., 90-110 °C) Monitor by LC-MS. addition->reaction workup Cool to RT. Quench with saturated NH4Cl (aq). Extract with an organic solvent (e.g., EtOAc). reaction->workup purification Wash organic layer with brine, dry over Na2SO4, and concentrate. Purify via column chromatography. workup->purification end End Isolated Product purification->end

Figure 3: Workflow for the Buchwald-Hartwig amination reaction.

Detailed Steps:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a reaction vessel containing anhydrous toluene. Stir for 10 minutes to allow for pre-catalyst formation.

  • To this mixture, add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the vessel and heat the reaction mixture to 90-110 °C. Monitor the reaction's progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to afford the desired 4-amino-1-(oxetan-3-yl)-1H-pyrazole.

Table 2: Key Parameters for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale & Notes
Catalyst/Ligand Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAPThe choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos or BINAP are highly effective.
Base NaOtBu, K₃PO₄, LHMDSA strong, non-nucleophilic base is required. NaOtBu is a common and effective choice.
Solvent Toluene, Dioxane (Anhydrous)Anhydrous, non-protic solvents are essential to prevent quenching of the base and catalyst deactivation.
Temperature 90 - 110 °CThermal energy is needed to promote the oxidative addition and reductive elimination steps.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling is the most reliable method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne. This reaction is particularly useful for creating rigid linkers in molecules or for accessing further functionalities through alkyne chemistry.

Protocol: Synthesis of 4-Alkynyl-1-(oxetan-3-yl)-1H-pyrazoles

Materials:

  • This compound

  • Terminal Alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or DMF

  • Nitrogen or Argon source

Detailed Steps:

  • To a reaction vessel, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous THF (or DMF) followed by the amine base (e.g., Et₃N, typically used as the solvent or co-solvent).

  • Add the terminal alkyne (1.5 eq) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the salt byproduct and catalyst residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The protocols detailed in this guide demonstrate the versatility of this compound as a key intermediate in the synthesis of complex, biologically active molecules. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and high-yielding pathways to introduce aryl, amino, and alkynyl groups, respectively. Mastery of these cross-coupling techniques is essential for researchers aiming to leverage the unique structural and physicochemical benefits of the oxetane-pyrazole scaffold in drug discovery programs. Further exploration into other cross-coupling reactions, such as Heck, Stille, and C-H activation, will undoubtedly expand the synthetic utility of this valuable building block.

References

  • Title: PREPARATION OF SUBSTITUTED PYRAZOLE COMPOUNDS AS KINASE INHIBITORS.
  • Title: PYRAZOLE DERIVATIVES AS BTK INHIBITORS.
  • Title: Preparation of pyrazolylamino-substituted fused bicyclic compounds as IRAK4 inhibitors.
  • Title: The Suzuki-Miyaura cross-coupling reaction. Source: Journal of the Indian Institute of Science. URL:[Link]
  • Title: The Buchwald-Hartwig Amination. Source: Organic Chemistry Portal. URL:[Link]
  • Title: Sonogashira Coupling. Source: Organic Chemistry Portal. URL:[Link]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

These application notes are designed for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry. The following guide provides a comprehensive overview, mechanistic insights, and detailed protocols for the successful execution of the Buchwald-Hartwig amination on 4-bromopyrazole substrates. The content is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of 4-Aminopyrazoles

The pyrazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of bioactive compounds with diverse therapeutic applications, including as kinase inhibitors and antifungal agents.[1] Specifically, the introduction of an amino group at the C4-position of the pyrazole ring is a critical transformation, as these 4-aminopyrazole derivatives are key building blocks for a range of pharmaceuticals.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of these crucial C-N bonds, largely supplanting harsher, traditional methods that often suffer from limited substrate scope and poor functional group tolerance.[2][3] This palladium-catalyzed cross-coupling reaction provides a reliable and efficient pathway to a wide array of 4-aminopyrazoles, making it an indispensable tool in modern drug discovery and development.[1][4]

Mechanistic Principles of the Buchwald-Hartwig Amination

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle, illustrated below, proceeds through a series of well-defined steps.[2][5]

Buchwald_Hartwig_Catalytic_Cycle Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord [L-Pd(II)(Ar)(Br)(R₂NH)] Amine Coordination OxAdd->AmineCoord + R₂NH Deprotonation L-Pd(II)(Ar)(NR₂) Amido Complex AmineCoord->Deprotonation - HBr (with Base) Base Base AmineCoord->Base ReductElim Ar-NR₂ Product Deprotonation->ReductElim Reductive Elimination placeholder->Pd0 BaseH [Base-H]⁺Br⁻ Base->BaseH BaseH->AmineCoord

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

The catalytic cycle commences with the oxidative addition of the 4-bromopyrazole to a low-valent palladium(0) complex, forming a palladium(II) species.[6] This is often considered the rate-determining step.[7] The amine then coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex. The crucial C-N bond is forged in the final step, reductive elimination, which regenerates the palladium(0) catalyst and releases the 4-aminopyrazole product.[2][5]

Optimizing Reaction Components for 4-Bromopyrazoles

The success of the Buchwald-Hartwig amination of 4-bromopyrazoles is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The electronic properties of the pyrazole ring and the nature of the amine coupling partner must be carefully considered.

Palladium Precursor and Ligand Selection

The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For heteroaryl halides like 4-bromopyrazoles, bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium(0) species and accelerate both oxidative addition and reductive elimination.[8][9]

Ligand TypeRecommended LigandsKey Considerations
Biaryl Phosphines tBuDavePhos, tBuBrettPhosGenerally effective for a broad range of amines. The steric bulk can be crucial for preventing catalyst deactivation.[1][10]
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)A robust and versatile ligand, often used in initial screening.[6]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors that can be highly effective, particularly for challenging couplings.[4][11]

Expert Insight: The pyrazole nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition.[10] The use of sterically hindered biaryl phosphine ligands helps to create a protective pocket around the palladium, minimizing unwanted coordination from the substrate.

The Critical Role of the Base

The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine, facilitating the formation of the palladium-amido complex.[6][9] The choice of base can significantly impact the reaction rate and yield.

BasepKa of Conjugate AcidTypical Use Cases and Considerations
Sodium tert-butoxide (NaOtBu) ~19A strong, non-nucleophilic base that is widely effective. Can be sensitive to moisture.[12]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26A very strong base, often used for less reactive amines or challenging substrates.[10][12]
Potassium phosphate (K₃PO₄) ~12.3A weaker inorganic base, useful for substrates with base-sensitive functional groups.[5][12]
Cesium carbonate (Cs₂CO₃) ~10.3Another mild inorganic base, its solubility in organic solvents can be advantageous.[12]

Causality in Base Selection: In nonpolar solvents, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[13][14] Strong alkoxide bases like NaOtBu are generally effective in a range of solvents.[15] For substrates with sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred to avoid side reactions.[12]

Solvent Considerations

The choice of solvent influences the solubility of the reagents and the stability of the catalytic intermediates.[16][17][18]

SolventPolarityBoiling Point (°C)Notes
Toluene Nonpolar111A common choice, generally provides good results.[19]
Dioxane Polar aprotic101Often used, but care should be taken due to its potential to form peroxides.[3][19]
Tetrahydrofuran (THF) Polar aprotic66A lower boiling point solvent, suitable for reactions at moderate temperatures.[19]
tert-Butanol (t-BuOH) Polar protic82Can be beneficial in certain cases, particularly with alkoxide bases.[19]

Field-Proven Insight: Toluene and dioxane are the most commonly employed solvents for the Buchwald-Hartwig amination of heteroaryl halides due to their ability to dissolve a wide range of substrates and their relatively high boiling points, which allow for a broader range of reaction temperatures.[3][19]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates.

Experimental_Workflow prep 1. Reagent Preparation (Glovebox) setup 2. Reaction Setup (Inert Atmosphere) prep->setup Transfer reagents reaction 3. Reaction (Heating & Stirring) setup->reaction Heat to desired temp. workup 4. Workup (Quenching & Extraction) reaction->workup Cool to RT purify 5. Purification (Chromatography) workup->purify Crude product analysis 6. Analysis (NMR, MS) purify->analysis Pure product

Sources

The Strategic Application of 4-Bromo-1-(oxetan-3-yl)-1H-pyrazole in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif frequently found in potent and selective kinase inhibitors.[1] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it an invaluable component in drug design.[2] This application note delves into the specific utility of a highly functionalized pyrazole derivative, 4-bromo-1-(oxetan-3-yl)-1H-pyrazole , as a strategic building block in the synthesis of next-generation kinase inhibitors.

The incorporation of an oxetane ring is a contemporary strategy in drug design to enhance physicochemical properties. The strained 3-dimensional nature of the oxetane moiety can improve aqueous solubility, reduce lipophilicity, and favorably impact metabolic stability and cell permeability, all critical parameters for developing successful oral therapeutics.[3] When appended to the pyrazole core at the N1 position, it projects a vector for improved pharmacokinetics without compromising the pyrazole's essential hinge-binding interactions.

The bromine atom at the C4 position of the pyrazole ring serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] This allows for the modular and efficient construction of complex molecular architectures, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide will provide detailed protocols and scientific rationale for the synthesis of this key intermediate and its subsequent elaboration into advanced kinase inhibitor scaffolds.

Core Synthetic Strategies and Mechanistic Rationale

The synthetic utility of this compound is centered on its ability to undergo regioselective functionalization at the C4 position. The two most powerful and widely employed transformations for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Building the Core Scaffold

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6] In the context of kinase inhibitor synthesis, this reaction is frequently used to couple the 4-bromopyrazole core to various aryl or heteroaryl systems, such as pyridines, pyrimidines, or indazoles, which often serve as the "hinge-binding" element of the inhibitor.[4][7]

The general catalytic cycle, depicted below, involves the oxidative addition of the 4-bromopyrazole to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Oxidative Addition ArylBr This compound (Ar-Br) ArylBr->OxAdd PdComplex Ar-Pd(II)-Ar' L₂ OxAdd->PdComplex Transmetalation BoronicAcid Aryl'-B(OR)₂ Transmetalation Transmetalation BoronicAcid->Transmetalation Transmetalation->PdComplex PdComplex->Pd0 Product Coupled Product (Ar-Ar') PdComplex->Product Reductive Elimination RedElim Reductive Elimination Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Introducing Key Pharmacophoric Elements

Following the construction of the core bi-aryl scaffold, the Buchwald-Hartwig amination is often employed to install a crucial amino group, which can serve as a key interaction point with the kinase or as a vector for further chemical elaboration.[5] This palladium-catalyzed C-N cross-coupling reaction is remarkably versatile, accommodating a wide range of amine coupling partners and functional groups.[8][9] The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol describes the N-alkylation of 4-bromopyrazole with a suitable oxetane electrophile. The reaction proceeds via nucleophilic attack of the pyrazole nitrogen onto the electrophilic carbon of the oxetane derivative.

Materials:

  • 4-Bromopyrazole (1.0 eq)

  • 3-Iodooxetane or Oxetan-3-yl tosylate (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromopyrazole (1.0 eq) in DMF, add cesium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 3-iodooxetane or oxetan-3-yl tosylate (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor by TLC until consumption of the starting material is complete (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Part 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core via Suzuki Coupling

This protocol outlines a representative Suzuki-Miyaura coupling of this compound with a commercially available pyrimidine boronic acid derivative, a common core in many kinase inhibitors.[9][10]

Suzuki_Workflow Start This compound + Pyrimidine Boronic Acid Reaction Reaction Setup: - Pd(dppf)Cl₂ (catalyst) - K₂CO₃ (base) - Dioxane/Water (solvent) Start->Reaction Heating Heating (e.g., 90 °C) Monitoring by TLC/LC-MS Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Pyrazolo[3,4-d]pyrimidine Core Purification->Product

Caption: Workflow for the Suzuki coupling reaction.

Materials:

  • This compound (1.0 eq)

  • (4-Amino-6-chloropyrimidin-5-yl)boronic acid (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), (4-amino-6-chloropyrimidin-5-yl)boronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazolo[3,4-d]pyrimidine intermediate.

Data Presentation: Representative Coupling Reactions

The following table summarizes typical conditions and expected outcomes for Suzuki-Miyaura couplings using this compound.

EntryBoronic Acid/Ester PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O100485-95
2Pyridin-3-ylboronic acidPd(dppf)Cl₂ (3)K₃PO₄DME/H₂O90380-90
31-Methyl-1H-pyrazole-4-boronic acid pinacol esterXPhos Pd G3 (2)Cs₂CO₃Toluene/H₂O110288-96
4(4-Amino-6-chloropyrimidin-5-yl)boronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O90375-85

Application in Kinase Inhibitor Scaffolds: A Case Study in JAK Inhibitors

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of the JAK/STAT pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets. Many potent and selective JAK inhibitors feature a pyrazole-based core.

The pyrazolo[3,4-d]pyrimidine scaffold, readily accessible from this compound via the Suzuki coupling described above, is a key pharmacophore in several JAK inhibitors. The subsequent step often involves a Buchwald-Hartwig amination or a nucleophilic aromatic substitution at the remaining chloro-position on the pyrimidine ring to introduce a side chain that can occupy the solvent-exposed region of the ATP binding pocket, enhancing potency and selectivity.

JAK_Inhibitor_Synthesis Bromopyrazole 4-Bromo-1-(oxetan-3-yl) -1H-pyrazole Suzuki Suzuki Coupling Bromopyrazole->Suzuki PyrimidineCore Pyrazolo[3,4-d]pyrimidine Intermediate Suzuki->PyrimidineCore Buchwald Buchwald-Hartwig Amination PyrimidineCore->Buchwald FinalInhibitor Final JAK Inhibitor Scaffold Buchwald->FinalInhibitor

Sources

Application Notes and Protocols for the Development of Novel Agrochemicals from Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Versatile Platform for Modern Agrochemicals

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in the discovery and development of modern agrochemicals.[1][2] Its inherent chemical stability, coupled with the potential for diverse functionalization at multiple positions, allows for the fine-tuning of physicochemical properties and biological activity. This versatility has led to the successful commercialization of pyrazole-based compounds across all major classes of pesticides: fungicides, herbicides, and insecticides.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key stages involved in the discovery of novel agrochemicals derived from pyrazole intermediates. The protocols outlined herein are designed to be self-validating systems, emphasizing not just the procedural steps but also the underlying scientific rationale.

Chapter 1: Synthesis of Key Pyrazole Intermediates

The foundation of any successful agrochemical discovery program based on the pyrazole scaffold is the efficient and scalable synthesis of key intermediates. Among the most crucial building blocks are pyrazole-4-carboxylic acids, which serve as a versatile handle for the introduction of various functionalities, most notably through the formation of pyrazole carboxamides.

Protocol 1.1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

This protocol details a robust two-step synthesis of a representative pyrazole-4-carboxylic acid intermediate, starting from the readily available 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (edaravone).

Step 1: Vilsmeier-Haack Formylation of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds.[3][4] In this step, the pyrazolone is converted to the corresponding 4-carbaldehyde.

  • Materials:

    • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (3.0 eq)

    • N,N-Dimethylformamide (DMF) (anhydrous)

    • Crushed ice

    • Sodium hydroxide (NaOH) solution (10% w/v)

    • Ethyl acetate

    • Petroleum ether

  • Procedure:

    • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (4 mL per 1.0 mmol of pyrazolone) to 0 °C in an ice bath.

    • Add POCl₃ (3.0 eq) dropwise to the stirred DMF, maintaining the temperature below 5 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

    • Add the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise to the Vilsmeier reagent.

    • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

    • After completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with 10% NaOH solution until a precipitate forms.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether gradient to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[5]

Step 2: Oxidation of the Pyrazole-4-carbaldehyde to Carboxylic Acid

The aldehyde intermediate is then oxidized to the corresponding carboxylic acid, a key precursor for amide coupling reactions.

  • Materials:

    • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

    • Potassium permanganate (KMnO₄) (1.2 eq)

    • Acetone

    • Water

    • Hydrochloric acid (HCl) (1 M)

  • Procedure:

    • Suspend the pyrazole-4-carbaldehyde in a mixture of acetone and water (e.g., 3:1 v/v).

    • Add a solution of KMnO₄ in water dropwise to the suspension at room temperature.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture to remove manganese dioxide.

    • Acidify the filtrate with 1 M HCl to a pH of 2-3 to precipitate the carboxylic acid.

    • Filter the white solid, wash with cold water, and dry under vacuum to obtain 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

Chapter 2: Derivatization of Pyrazole Intermediates to Bioactive Candidates

With the pyrazole-4-carboxylic acid in hand, the next critical phase is the synthesis of a diverse library of derivatives for biological screening. Pyrazole carboxamides are a particularly important class of agrochemicals, with many commercial products acting as succinate dehydrogenase inhibitors (SDHIs).[6][7]

Protocol 2.1: Synthesis of Pyrazole-4-Carboxamides via Amide Coupling

This protocol describes a general and efficient method for the synthesis of pyrazole-4-carboxamides using a peptide coupling reagent.

  • Materials:

    • Pyrazole-4-carboxylic acid (from Protocol 1.1) (1.0 eq)

    • Substituted aniline or amine (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[8]

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the pyrazole-4-carboxylic acid (1.0 eq), substituted amine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole-4-carboxamide.

Chapter 3: Biological Screening of Novel Pyrazole Derivatives

The synthesized library of pyrazole derivatives must be systematically evaluated for their biological activity against a panel of relevant agricultural pests, diseases, and weeds. High-throughput screening (HTS) methodologies are essential for efficiently assessing large numbers of compounds.[6][9]

Workflow for Agrochemical Discovery

Agrochemical_Discovery_Workflow cluster_0 Synthesis & Library Generation cluster_1 Biological Screening cluster_2 Lead Optimization cluster_3 Advanced Evaluation Py_Intermediates Pyrazole Intermediates (e.g., Pyrazole-4-carboxylic acid) Derivatization Derivatization (e.g., Amide Coupling) Py_Intermediates->Derivatization Library Compound Library Derivatization->Library HTS High-Throughput Screening (HTS) (In vitro) Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Potency Potency & Selectivity Enhancement SAR->Potency Lead_Opt Lead Optimization Potency->Lead_Opt In_Vivo In Vivo Testing (Greenhouse/Field) Lead_Opt->In_Vivo MoA Mode of Action Studies In_Vivo->MoA Tox Toxicology & Environmental Fate MoA->Tox Candidate Agrochemical Candidate Tox->Candidate

Caption: A generalized workflow for the discovery of novel agrochemicals from pyrazole intermediates.

Protocol 3.1: In Vitro Antifungal Screening against Botrytis cinerea

Botrytis cinerea, the causal agent of gray mold, is a devastating plant pathogen affecting a wide range of crops. This protocol describes a microtiter plate-based assay for the high-throughput screening of antifungal compounds.

  • Materials:

    • Botrytis cinerea culture

    • Potato Dextrose Agar (PDA)

    • Sabouraud Dextrose Broth (SDB)

    • 96-well microtiter plates

    • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

    • Resazurin solution

    • Microplate reader

  • Procedure:

    • Culture B. cinerea on PDA plates for 10-14 days to promote sporulation.

    • Harvest conidia by flooding the plate with sterile water and gently scraping the surface. Filter the suspension through sterile glass wool to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁶ conidia/mL in SDB.[10]

    • In a 96-well plate, add 1 µL of the test compound solution in DMSO to each well. Include positive (commercial fungicide) and negative (DMSO only) controls.

    • Add 99 µL of the spore suspension to each well.

    • Incubate the plates at 25 °C for 48 hours.

    • Add 10 µL of resazurin solution to each well and incubate for a further 4-6 hours.

    • Measure the fluorescence (570 nm excitation, 615 nm emission) or absorbance (620 nm) to determine fungal viability.[10]

    • Calculate the percentage inhibition for each compound and determine the half-maximal inhibitory concentration (IC₅₀) for active compounds.[9][11]

Protocol 3.2: In Vivo Herbicidal Screening on Amaranthus retroflexus

Amaranthus retroflexus (redroot pigweed) is a common and problematic weed in many agricultural systems. This protocol outlines a greenhouse-based assay to evaluate the post-emergence herbicidal activity of test compounds.[8][12]

  • Materials:

    • Amaranthus retroflexus seeds

    • Potting mix

    • Pots or trays

    • Test compounds formulated for spraying

    • Greenhouse with controlled environment

    • Spray chamber

  • Procedure:

    • Sow A. retroflexus seeds in pots or trays containing potting mix and grow in a greenhouse under optimal conditions (e.g., 25/20 °C day/night temperature, 16-hour photoperiod).

    • When the seedlings have reached the 2-4 true leaf stage, thin them to a uniform number per pot.

    • Prepare spray solutions of the test compounds at various concentrations. Include a known herbicide as a positive control and a formulation blank as a negative control.

    • Apply the treatments to the seedlings using a calibrated spray chamber to ensure uniform coverage.[12]

    • Return the treated plants to the greenhouse and observe for 14-21 days.

    • Assess herbicidal efficacy by visual rating of injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete kill).

    • For quantitative assessment, harvest the above-ground biomass and measure the fresh or dry weight to calculate the growth reduction percentage.

Protocol 3.3: Insecticidal Screening against Spodoptera frugiperda

Spodoptera frugiperda (fall armyworm) is a major pest of several important crops. The leaf-dip bioassay is a standard method for evaluating the toxicity of insecticides to lepidopteran larvae.[1][13]

  • Materials:

    • Spodoptera frugiperda larvae (e.g., 2nd or 3rd instar)

    • Host plant leaves (e.g., corn, cotton)

    • Test compounds dissolved in an appropriate solvent with a surfactant

    • Petri dishes or ventilated containers

    • Artificial diet

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Excise leaf discs from the host plant.

    • Dip each leaf disc into a test solution for a set time (e.g., 10 seconds) and allow them to air dry.[14]

    • Place one treated leaf disc into a petri dish or ventilated container.

    • Introduce a single larva into each container to avoid cannibalism.

    • Include a positive control (known insecticide) and a negative control (solvent and surfactant only).

    • Maintain the bioassays at a controlled temperature and humidity.

    • Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.

    • Calculate the lethal concentration (LC₅₀) for active compounds.

Chapter 4: Lead Optimization and Mode of Action Studies

Once initial "hits" are identified from the primary screening, the focus shifts to lead optimization. This involves a cyclical process of chemical synthesis and biological testing to improve potency, selectivity, and other desirable properties. A critical component of this phase is understanding the compound's mode of action (MoA), which can aid in rational design and resistance management.[15][16]

Structure-Activity Relationship (SAR) of Pyrazole Carboxamide Fungicides

For pyrazole carboxamides acting as SDH inhibitors, the SAR is relatively well-understood.[6][17] The molecule can be divided into three key regions: the pyrazole ring, the amide linker, and the N-aryl moiety.

Molecular Region Structural Features for High Activity Rationale
Pyrazole Ring Substitution at the N1 position (e.g., methyl) and C3 position (e.g., trifluoromethyl) is often beneficial.These groups can influence the overall conformation and binding affinity to the succinate dehydrogenase enzyme complex.
Amide Linker The amide bond is crucial for activity, providing a key hydrogen bonding interaction within the enzyme's active site.Rigidity and proper orientation of the N-aryl group are critical for effective binding.
N-Aryl Moiety The nature and substitution pattern of the aryl ring significantly impact potency and spectrum of activity. Lipophilic groups are generally favored.This part of the molecule typically occupies a hydrophobic pocket in the target enzyme.

SAR Workflow

SAR_Workflow Start Initial Hit Compound Analyze Analyze Structure (Pyrazole, Amide, N-Aryl) Start->Analyze Hypothesize Hypothesize Modifications to Improve Activity Analyze->Hypothesize Synthesize Synthesize Analogs Hypothesize->Synthesize Test Test Analogs (In Vitro & In Vivo) Synthesize->Test Evaluate Evaluate SAR Data Test->Evaluate Evaluate->Hypothesize Iterative Cycle Optimized Optimized Lead Compound Evaluate->Optimized

Caption: An iterative cycle for the structure-activity relationship (SAR) optimization of lead compounds.

References

  • Bioassay for monitoring insecticide toxicity in Bemisia tabaci popul
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). PubMed Central. [Link]
  • Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. (n.d.).
  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide deriv
  • Create a Flowchart using Graphviz Dot. (2022). Medium. [Link]
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (n.d.).
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. [Link]
  • Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. (n.d.). IJACS. [Link]
  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. (2023). Journal of Agricultural and Food Chemistry. [Link]
  • Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. (2017). Weed Science. [Link]
  • Leaf-Dip and Diet Incorporation Bioassays for Determining the Lethal Concentrations of a Chemical Pesticide and a Biopesticide a. (n.d.). [No source name found]. [Link]
  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). [No source name found]. [Link]
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). PubMed Central. [Link]
  • Structure-activity relationship of carboxin-related carboxamides as fungicide. (n.d.).
  • Conducting a Bioassay For Herbicide Residues. (2016).
  • Novel pyrazole-4-carboxamides containing a piperazine moiety: Synthesis, crystal structure, antifungal activity, molecular docking, DFT and ESP calcul
  • Creating Software Engineering Flow Charts with Graphviz Dot. (2025). Joel Dare. [Link]
  • Testing for and Deactivating Herbicide Residues. (n.d.). [No source name found]. [Link]
  • Guide to Flowcharts in Graphviz. (n.d.). Sketchviz. [Link]
  • Pesticide susceptibility monitoring of fall armyworms (Spodoptera frugiperda (J.E. Smith)): a simple methodology for information-sharing among Southeast Asian countries. (2023). CABI Agriculture and Bioscience. [Link]
  • Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. (2017). Journal of Entomology and Zoology Studies. [Link]
  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]
  • Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. (n.d.). PubMed Central. [Link]
  • The efficacy of some insecticides against fall Armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae), in maize fields. (2024). International Journal of Entomology Research. [Link]
  • Monitoring and Detection of Insecticide Resistance in Spodoptera frugiperda (Lepidoptera: Noctuidae): Evidence for Field-Evolved Resistance in Egypt. (2024). PubMed Central. [Link]
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). PubMed. [Link]
  • Relationship between IC50determined in vitro/in vivoand the fungicide rate used in the Field. (n.d.). SciSpace. [Link]
  • In-vitro Bioefficacy Screening of Some Insecticides Against Fall Armyworm (Spodoptera frugiperda J. E. Smith) (Lepidoptera. (n.d.).
  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. (2023). PubMed. [Link]
  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. (n.d.).
  • Treatments and their details for leaf dip bioassay in laboratory and... (n.d.).
  • Relationship between IC50 determined in vitro/in vivo and the fungicide rate used in the Field. (n.d.). SciELO. [Link]
  • The Efficacy of Selected Synthetic Insecticide Formulations against Fall Armyworm Spodoptera frugiperda (JE Smith). (n.d.). ResearchersLinks. [Link]
  • Building diagrams using graphviz. (2021). Chad's Blog. [Link]
  • Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytop
  • Biological screening of Amaranthus retroflexus L. (Amaranthaceae). (n.d.). SciSpace. [Link]
  • Target-site mutation and enhanced metabolism confer resistance to thifensulfuron-methyl in a multiple-resistant redroot pigweed (Amaranthus retroflexus)
  • Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties. (2025). PubMed Central. [Link]
  • Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. (n.d.).
  • Novel herbicidal agents based on a substituted pyrazole core with an unknown mode of action. (2019). Morressier. [Link]
  • Rapid Resistance Detection of Amaranthus retroflexus to Fomesafen via Kompetitive Allele-Specific PCR (KASP). (n.d.). MDPI. [Link]
  • Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties. (2022). Microbiology Spectrum. [Link]
  • IC50 values for the in vitro inhibition of the mycelial growth of B.... (n.d.).
  • pigweed amaranthus retroflexus: Topics by Science.gov. (n.d.). Science.gov. [Link]
  • (PDF) Biological screening of Amaranthus retroflexus L. (Amaranthaceae). (n.d.).
  • Application of an Automated Quantitative Method - to Determine Fungicide Resistance in Botrytis cinerea. (n.d.).
  • (PDF) Relationship between IC50 determined in vitro/in vivo and the fungicide rate used in the Field. (n.d.).
  • Relationship between IC50determined in vitro/in vivoand the fungicide rate used in the Field. (n.d.). [No source name found]. [Link]

Sources

Application Note: A Detailed Protocol for the N-Alkylation of 4-Bromopyrazole with 3-Bromooxetane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the N-alkylation of 4-bromopyrazole with 3-bromooxetane to synthesize 4-bromo-1-(oxetan-3-yl)pyrazole. This transformation is of significant interest to researchers in medicinal chemistry and drug development, as it combines the versatile pyrazole scaffold with the beneficial physicochemical properties of the oxetane moiety. We will delve into the causality behind experimental choices, provide a detailed step-by-step methodology, and present a self-validating system for achieving high-yield, high-purity product.

Introduction: The Strategic Value of N-Alkylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3] N-alkylation of the pyrazole ring is a critical strategy for modulating the physicochemical and pharmacological profiles of these molecules.[4] This modification can enhance binding affinity, improve metabolic stability, and optimize pharmacokinetic parameters.

The introduction of an oxetane ring, a strained four-membered ether, has emerged as a valuable tactic in modern drug design. This moiety can act as a "polar hub," improving aqueous solubility and serving as a useful bioisostere for gem-dimethyl or carbonyl groups, often leading to enhanced biological activity. This protocol details the synthesis of 4-bromo-1-(oxetan-3-yl)pyrazole, a building block that marries the synthetic versatility of the brominated pyrazole core with the desirable properties of the oxetane substituent. The bromine atom at the C4 position serves as a convenient handle for subsequent functionalization via transition-metal-catalyzed cross-coupling reactions, enabling rapid library synthesis.[5][6]

Mechanistic Rationale and Reagent Selection

The N-alkylation of pyrazole proceeds via a classical nucleophilic substitution (SN2) mechanism. The process is initiated by the deprotonation of the pyrazole's N-H proton using a suitable base. This generates a nucleophilic pyrazolate anion, which subsequently attacks the electrophilic carbon of the alkylating agent, displacing the bromide leaving group.

Causality Behind Experimental Choices:

  • Base Selection (Sodium Hydride): A strong base like sodium hydride (NaH) is chosen to ensure the complete and irreversible deprotonation of the 4-bromopyrazole (pKa ≈ 14).[2][4][7] This drives the reaction equilibrium towards the formation of the pyrazolate anion, maximizing the concentration of the active nucleophile and promoting a higher reaction rate and yield. The use of NaH necessitates an anhydrous, inert atmosphere as it reacts violently with water.

  • Solvent Selection (Anhydrous DMF): Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction.[4] Its high dielectric constant effectively solvates the sodium cation of the pyrazolate salt, leaving the pyrazolate anion "naked" and highly nucleophilic. Furthermore, DMF's high boiling point allows for heating if the reaction proves sluggish at room temperature.

  • Alkylating Agent (3-Bromooxetane): 3-Bromooxetane serves as the electrophile. The carbon atom bonded to the bromine is activated towards nucleophilic attack due to the inductive effect of the bromine and the inherent ring strain of the oxetane.

  • Temperature Control: The initial deprotonation step with NaH is exothermic and can lead to side reactions if not controlled. Performing this step at 0 °C mitigates this risk.[4] The subsequent alkylation is typically conducted by warming the reaction to room temperature to achieve a practical reaction rate.[8]

Detailed Experimental Protocol

This protocol describes a general procedure for the N1-alkylation of 4-bromopyrazole using 3-bromooxetane in the presence of sodium hydride.

3.1. Materials and Reagents

ReagentFormulaM.W.Purity/Grade
4-BromopyrazoleC₃H₃BrN₂146.97≥97%
3-BromooxetaneC₃H₅BrO136.97≥95%
Sodium Hydride (NaH)NaH24.0060% dispersion in mineral oil
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09≥99.8%, anhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade
Saturated aq. NH₄ClNH₄Cl53.49-
Brine (Saturated aq. NaCl)NaCl58.44-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Anhydrous
Silica GelSiO₂60.08230-400 mesh

3.2. Equipment

  • Round-bottom flask (oven-dried)

  • Magnetic stir bar and stir plate

  • Inert atmosphere setup (Nitrogen or Argon manifold, needles, septa)

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

3.3. Step-by-Step Procedure

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to create a suspension (target concentration of 4-bromopyrazole is ~0.2 M). Cool the suspension to 0 °C using an ice-water bath.

  • Deprotonation: Dissolve 4-bromopyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF in a separate, dry flask under an inert atmosphere. Add this solution dropwise to the stirred NaH suspension at 0 °C.

    • Expert Insight: A slight effervescence (hydrogen gas evolution) should be observed. Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation and formation of the sodium 4-bromopyrazolate.[4]

  • Alkylation: Add 3-bromooxetane (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.[8]

  • Work-up & Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.[4]

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine (2x) to remove residual DMF and water.[4][8] Dry the combined organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

3.4. Purification

Purify the crude residue by silica gel column chromatography. A gradient eluent system, such as 10% to 50% ethyl acetate in hexanes, is typically effective for isolating the desired 4-bromo-1-(oxetan-3-yl)pyrazole product.[4][9]

Visualization of Workflow and Chemistry

4.1. Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Charge flask with NaH B Purge with N2/Ar A->B C Add Anhydrous DMF B->C D Cool to 0 °C C->D E Add 4-Bromopyrazole solution D->E F Stir 30 min at 0 °C (Deprotonation) E->F G Add 3-Bromooxetane F->G H Warm to RT, Stir 4-16h G->H I Monitor by TLC/LC-MS H->I J Quench with aq. NH4Cl I->J K Extract with EtOAc J->K L Wash with Brine K->L M Dry (Na2SO4) & Concentrate L->M N Purify via Column Chromatography M->N

Caption: Workflow for the N-alkylation of 4-bromopyrazole.

4.2. Reaction Scheme

Caption: Synthesis of 4-bromo-1-(oxetan-3-yl)pyrazole.

Product Characterization

The identity and purity of the final product, 4-bromo-1-(oxetan-3-yl)pyrazole, should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: To confirm the structure, including the successful attachment of the oxetane ring to the pyrazole nitrogen and the integrity of the 4-bromo substitution.

  • Mass Spectrometry (MS): To verify the molecular weight of the product (C₆H₇BrN₂O, Exact Mass: 201.97).[10]

  • TLC/LC-MS: To assess the purity of the final compound.

Conclusion

This application note provides a robust and reproducible protocol for the N-alkylation of 4-bromopyrazole with 3-bromooxetane. By carefully selecting the base and solvent system and controlling the reaction temperature, researchers can reliably synthesize this valuable building block for drug discovery and development. The detailed explanation of the rationale behind each step ensures that the protocol is not just a series of instructions, but a self-validating system grounded in the principles of organic chemistry.

References

  • BenchChem. Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • BenchChem. Application Notes and Protocols: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate.
  • Molecules. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.
  • Angewandte Chemie International Edition. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.
  • ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • The Journal of Organic Chemistry. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications.
  • ResearchGate. Enzymatic selective alkylation of pyrazoles using haloalkanes.
  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Taylor & Francis Online.
  • Molecules. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. NIH National Center for Biotechnology Information.
  • International Journal of Pharmaceutical and Life Sciences. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • ResearchGate. Some examples of pyrazole based commercial drugs and bioactive molecules.
  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
  • Molbank. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI.
  • PubChem. 4-Bromo-3-methyl-1-(oxetan-3-yl)pyrazole. National Center for Biotechnology Information.
  • PubChemLite. 4-bromo-1-(oxetan-3-yl)-1h-pyrazole.

Sources

Application Note & Protocols: High-Purity Isolation of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust purification strategies for 4-bromo-1-(oxetan-3-yl)-1H-pyrazole, a key heterocyclic building block in contemporary drug discovery. Recognizing the critical impact of purity on reaction outcomes, biological assays, and compound stability, this document outlines detailed protocols for column chromatography and recrystallization. The methodologies are grounded in the predicted physicochemical properties of the target molecule and are designed to be adaptable for researchers in synthetic chemistry and drug development.

Introduction: The Importance of Purity for a Privileged Scaffold

This compound is a versatile synthetic intermediate. The pyrazole core is a well-established pharmacophore, while the oxetane moiety is increasingly utilized as a metabolically stable, polar substituent that can improve aqueous solubility and other ADME properties. The bromo-substituent provides a convenient handle for further functionalization via cross-coupling reactions. Given its role as a precursor, the purity of this reagent is paramount to ensure the fidelity and efficiency of subsequent synthetic transformations. Impurities can lead to unpredictable reaction profiles, difficult-to-remove byproducts, and ultimately, compromised biological data.

Predicted Physicochemical Properties

While experimental data for this compound is not widely available, we can infer its key properties from its structural components and related analogs.

PropertyPredicted Value/CharacteristicRationale & Implication for Purification
Molecular Weight ~217.04 g/mol Suggests the compound is likely a solid at room temperature.
Polarity Moderately PolarThe pyrazole ring and oxetane ether oxygen contribute to its polarity. The bromine atom adds some lipophilicity. This moderate polarity makes it amenable to both normal and reversed-phase chromatography.
Solubility Likely soluble in polar organic solvents (e.g., ethyl acetate, dichloromethane, methanol) and poorly soluble in non-polar solvents (e.g., hexanes) and water.This solubility profile is ideal for both normal-phase chromatography (eluting with a mixture of polar and non-polar solvents) and recrystallization (using a solvent/anti-solvent system).
Basicity Weakly BasicThe pyrazole ring is weakly basic. This can sometimes lead to tailing on silica gel.

Purification Workflow Overview

The recommended purification strategy for this compound involves a primary chromatographic step followed by an optional recrystallization for achieving high purity. The choice of method will depend on the impurity profile of the crude material.

PurificationWorkflow Crude Crude Material TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Primary Purification Recrystal Recrystallization Column->Recrystal Optional Polishing Pure High-Purity Product Column->Pure If sufficiently pure Recrystal->Pure

Figure 1: General purification workflow for this compound.

Protocol 1: Flash Column Chromatography

Flash column chromatography is the primary and most versatile method for purifying this compound from a complex mixture of byproducts.[1][2]

Principle

This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent mixture).[3] Less polar compounds travel faster down the column, while more polar compounds are retained longer by the polar silica gel.

Step-by-Step Protocol
  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a solvent system of varying polarity. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1).

    • Visualize the spots under UV light (254 nm). The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4.

  • Column Packing (Slurry Method):

    • Choose an appropriately sized column for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • In a beaker, prepare a slurry of silica gel in the chosen mobile phase.

    • With the column outlet closed, pour the slurry into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Open the outlet and allow the excess solvent to drain until it is level with the top of the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a polar solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column bed.

    • Wet Loading: Dissolve the crude material in the minimum amount of the mobile phase and carefully pipette it onto the top of the column bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle positive pressure (using a pump or bulb) to begin eluting the compounds.

    • Collect the eluent in a series of fractions (e.g., test tubes or vials).

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Troubleshooting
  • Streaking/Tailing of the Spot on TLC: This may be due to the basicity of the pyrazole nitrogen interacting with the acidic silica gel.[4] Add 0.1-1% triethylamine to the mobile phase to neutralize the acidic sites on the silica.[4]

  • Poor Separation: If impurities are very close in polarity to the product, consider using a shallower solvent gradient or switching to a different stationary phase like alumina.[4]

Protocol 2: Recrystallization

Recrystallization is an excellent secondary purification step to remove minor impurities and obtain a crystalline, high-purity solid. This method relies on the principle that the solubility of a compound in a solvent increases with temperature.[5]

Principle

A crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution, while impurities remain dissolved.[5]

Recrystallization Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Figure 2: Step-wise process of recrystallization.

Step-by-Step Protocol
  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Test small batches of the crude material with various solvents (e.g., isopropanol, ethyl acetate, toluene, or a mixture like ethyl acetate/hexanes).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).

    • Continue adding the solvent in small portions until the solid just dissolves.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting
  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a supersaturated solution or rapid cooling.[4] Re-heat the solution, add a small amount of additional solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.[4]

  • No Crystals Form: The solution may not be saturated enough. Boil off some of the solvent to concentrate the solution and then allow it to cool again.

Alternative Purification Strategy: Acid-Base Extraction/Salt Formation

For crude mixtures containing significant amounts of non-basic impurities, an acid-base extraction can be an effective preliminary purification step. A patent for purifying pyrazole derivatives suggests that forming acid addition salts and crystallizing them can be a viable method.[6]

  • Dissolve the crude material in an organic solvent like ethyl acetate.

  • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic pyrazole will be protonated and move to the aqueous layer.

  • Separate the aqueous layer and wash it with a fresh portion of organic solvent to remove any remaining non-basic impurities.

  • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the pyrazole, causing it to precipitate or allowing it to be extracted back into an organic solvent.

  • The recovered material can then be further purified by chromatography or recrystallization.

Conclusion

The purification of this compound is readily achievable through standard laboratory techniques. Flash column chromatography offers a robust method for initial purification from complex mixtures, while recrystallization provides an excellent means to achieve high purity for subsequent applications. The choice of the optimal method or combination of methods will depend on the specific impurity profile of the crude material. Careful execution of these protocols will ensure the high quality of this important synthetic building block.

References

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • PubChem. 4-Bromo-1H-pyrazole-3-carboxylic acid. [Link]
  • PubChem. 4-Bromo-3-methyl-1-(oxetan-3-yl)pyrazole. [Link]
  • PubChem. 4-Bromopyrazole. [Link]
  • PubChem. 4-bromo-3-fluoro-1-methyl-1H-pyrazole. [Link]
  • Arkat USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
  • ResearchGate.
  • MDPI.
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. [Link]
  • SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
  • ACS Publications. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids | The Journal of Organic Chemistry. [Link]
  • YouTube.
  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry. [Link]
  • PMC - NIH.
  • YouTube.
  • MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
  • University of Rochester, Department of Chemistry.
  • Utah Tech University.
  • Reddit. p-bromoacetanilide after 1 recrystallisation. The compound was prepared by using a novel brominating agent , much more greener way by avoiding the toxicity of using liquid bromine directly. I used a mixture of Ceric ammonium nitrate and Potassium bromide. The prep link is in the comments section : r/OrganicChemistry. [Link]
  • Google Patents.
  • ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
  • Who we serve.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Bromopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-bromopyrazole. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic intermediate. 4-Bromopyrazole is a foundational building block in the development of pharmaceuticals and agrochemicals, valued for its role in enabling complex molecular architectures through cross-coupling reactions like Suzuki and Sonogashira.[1][2]

This guide moves beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and optimization strategies to help you overcome common challenges, improve yields, and ensure the highest purity of your final product.

Core Synthesis: Electrophilic Bromination of Pyrazole

The most common and direct route to 4-bromopyrazole is the electrophilic aromatic substitution of the pyrazole ring. The pyrazole nucleus is electron-rich, making it susceptible to attack by electrophiles. Theoretical calculations and experimental evidence confirm that the C4 position is the most electronically favored site for substitution, leading to high regioselectivity.[3][4]

Visualizing the Core Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The π-electrons of the pyrazole ring attack an electrophilic bromine source (e.g., Br⁺), forming a resonance-stabilized cationic intermediate known as a Wheland or sigma complex. A base then abstracts the proton at the C4 position, collapsing the intermediate and restoring the aromaticity of the ring to yield the 4-bromopyrazole product.

Caption: Mechanism of pyrazole bromination at the C4 position.

Experimental Protocol: Synthesis of 4-Bromopyrazole using NBS

This protocol provides a reliable baseline for the synthesis. Subsequent sections will address troubleshooting and optimization of these steps.

Materials:

  • 1H-Pyrazole

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., Water, DMF, Dichloromethane)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrazole (1.0 eq) in the chosen solvent (e.g., water or DMF) and cool the solution to 0 °C in an ice bath.[5][6]

  • Reagent Addition: Add N-Bromosuccinimide (1.0-1.05 eq) in small portions over 20-30 minutes, ensuring the temperature remains below 5 °C.[5] The reaction mixture may turn milky white.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the pyrazole starting material is consumed.

  • Work-up:

    • If using an organic solvent, dilute the mixture with water.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to quench any remaining acid/bromine) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often an off-white or cream-colored solid.[2][7] If necessary, purify further by recrystallization, trituration with a non-polar solvent like petroleum ether, or column chromatography on silica gel.[1][5]

  • Characterization: Confirm the identity and purity of the product by measuring its melting point (typically 93-96 °C) and acquiring ¹H and ¹³C NMR spectra.[7]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of 4-bromopyrazole.

Q1: My reaction is not starting or is extremely slow. What's wrong?

This is a frequent issue that can usually be traced to reagent quality or reaction conditions.

Possible Causes & Solutions:

  • Deactivated Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to light and moisture. It should be a white to off-white crystalline solid. If it is yellow or brown, its reactivity is likely compromised.

    • Solution: Use a fresh bottle of NBS or recrystallize the old reagent from water.

  • Deactivated Pyrazole Ring: In highly acidic conditions, the pyrazole ring can be protonated to form the pyrazolium cation. This cation is strongly deactivated towards electrophilic attack, effectively halting the reaction.[3][8]

    • Solution: Unless the protocol specifically calls for strong acid (which is rare for this direct bromination), ensure the pH is not excessively low. If you used a salt of pyrazole (e.g., pyrazole hydrochloride), neutralize it first with a mild base.

  • Insufficient Temperature: While the initial addition is done at 0 °C to control exothermicity, the reaction may require warming to room temperature or even gentle heating to proceed to completion.

    • Solution: After adding the NBS at 0 °C, allow the flask to warm to room temperature and monitor by TLC. If the reaction is still sluggish after several hours, consider gentle heating to 40-50 °C.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Reaction stalled or incomplete (checked by TLC) q1 Is starting material consumed? start->q1 q2 Is NBS fresh and colorless? q1->q2 No sol1 Reaction is complete. Proceed to workup. q1->sol1 Yes q3 Was the reaction run at RT after addition? q2->q3 Yes sol2 Use fresh or recrystallized NBS. q2->sol2 No sol3 Allow reaction to stir at RT or gently heat to 40-50 °C. q3->sol3 No sol4 Check for acidic contaminants. Ensure pyrazole is not protonated. q3->sol4 Yes

Caption: Decision tree for diagnosing a stalled bromination reaction.

Q2: I'm getting a low yield and multiple products on my TLC plate. How can I improve selectivity?

This points to over-bromination or side reactions. The high electron density of the pyrazole ring makes it susceptible to further bromination if conditions are not carefully controlled.[8]

Possible Causes & Solutions:

  • Over-bromination: Using an excess of the brominating agent or running the reaction at too high a temperature can lead to the formation of di- and tri-brominated pyrazoles.

    • Solution: Use a precise stoichiometry of 1.0 equivalent of NBS relative to pyrazole. Add the NBS portion-wise at 0 °C to maintain control.[5]

  • Incorrect Brominating Agent: For sensitive substrates, elemental bromine (Br₂) can be too harsh.

    • Solution: NBS is generally a good choice for controlled, regioselective monobromination.[1][5] Other reagents like N-bromosaccharin have also been reported to be highly effective, sometimes in solvent-free conditions.[1][9]

Brominating AgentReactivityHandlingKey Considerations
**Elemental Bromine (Br₂) **Very HighCorrosive, volatile liquid. Requires fume hood and careful handling.Prone to over-bromination. Often used in specific solvent systems.[1]
N-Bromosuccinimide (NBS) HighCrystalline solid. Easier to handle than Br₂.[10]Gold standard for selective bromination. Can be initiated by light/radicals.[5]
N-Bromosaccharin (NBSac) Very HighStable solid, reported to be more reactive than NBS.[1]Excellent for rapid, high-yield, one-pot syntheses, especially under solvent-free conditions.[1][9]
Q3: My final product is an oil or a sticky solid, not the expected crystalline powder. How do I purify it?

Impurities often prevent the crystallization of the final product. The most common impurity is the by-product from the brominating agent (e.g., succinimide from NBS).

Possible Causes & Solutions:

  • Succinimide Contamination: Succinimide is water-soluble and should be removed during the aqueous work-up.

    • Solution: Ensure you perform the wash with saturated sodium bicarbonate thoroughly. This base wash helps deprotonate the succinimide, increasing its solubility in the aqueous layer.

  • Residual Solvent: Trapped solvent (like DMF) can make the product oily.

    • Solution: After rotary evaporation, place the flask under high vacuum for several hours to remove trace solvents.

  • Need for Further Purification: If the product is still not pure, more rigorous methods are needed.

    • Trituration: Stirring the crude oil/solid with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold petroleum ether or hexane) can induce crystallization and wash away impurities.[5]

    • Column Chromatography: If all else fails, silica gel chromatography is a reliable method to obtain a highly pure product.[1]

Optimization Strategies

Beyond troubleshooting, you can proactively optimize the reaction for better efficiency and yield.

ParameterStandard ConditionOptimization StrategyRationale & Reference
Solvent DMF, CH₂Cl₂, H₂OSolvent-Free Environmentally friendly, often faster with higher yields. Achieved by grinding reagents in a mortar and pestle, sometimes with a catalyst like silica-supported sulfuric acid.[1][9]
Catalyst NoneH₂SO₄/SiO₂ A heterogeneous acid catalyst can accelerate the reaction, particularly in one-pot syntheses starting from 1,3-diketones and hydrazines.[1][9]
Work-up Liquid-Liquid ExtractionDirect Filtration In solvent-free or aqueous reactions where the product precipitates, the work-up can be simplified to filtering the solid, washing with water, and drying.[6]
Temperature 0 °C to RTControlled Heating For less reactive substituted pyrazoles, controlled heating (e.g., 50-60 °C) after the initial addition can drive the reaction to completion.[1]
Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Pyrazole in Solvent B Cool to 0 °C A->B C Add NBS Portion-wise B->C D Warm to RT & Stir C->D E Monitor by TLC D->E F Aqueous Work-up (Extraction) E->F Reaction Complete G Wash with NaHCO₃ & Brine F->G H Dry & Evaporate Solvent G->H I Triturate or Recrystallize H->I J Characterize (NMR, MP) I->J

Caption: Step-by-step workflow for 4-bromopyrazole synthesis.

References

  • Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
  • Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles.
  • Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
  • Chem Catalyst Pro. (n.d.).
  • LookChem. (n.d.). 4-Bromopyrazole. [Link]
  • Barlin, G. B., & Vlieks, T. (1971). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry, 24(7), 1413-1423. [Link]
  • Finar, I. L., & Hurlock, R. J. (1957). The nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 35(11), 1149-1162. [Link]
  • Janin, Y. L. (2012). Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews.
  • Reddit r/chemhelp. (2018).
  • SlidePlayer. (n.d.). Pyrazole. [Link]
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
  • Petrosyan, V. A., et al. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives.
  • Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • Kumar, S., et al. (2019).
  • National Institutes of Health (NIH). (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs... PMC. [Link]
  • MDPI. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]
  • MDPI. (2023).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
  • Google Patents. (n.d.).

Sources

Technical Support Center: Synthesis of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. Here, we address common challenges, side product formation, and optimization strategies in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide for Common Synthetic Issues

This section addresses specific problems you may encounter during the synthesis, providing explanations for the root cause and actionable solutions.

Q1: My final product is a mixture of two inseparable isomers. What are they, and how can I improve the regioselectivity of the N-alkylation step?

A1: The Problem of N-Alkylation Regioisomers

This is the most common issue in the synthesis of N-substituted unsymmetrical pyrazoles. When alkylating 4-bromo-1H-pyrazole, the reaction can occur on either of the two nitrogen atoms, leading to a mixture of the desired N1 isomer and the undesired N2 isomer.

  • Desired Product: this compound

  • Isomeric Side Product: 4-bromo-2-(oxetan-3-yl)-2H-pyrazole (often incorrectly named 5-bromo-1-(oxetan-3-yl)-1H-pyrazole)

The similar electronic properties of the two nitrogen atoms in the pyrazole ring make achieving high regioselectivity a significant challenge.[1][2] The ratio of these isomers is highly dependent on reaction conditions.

Causality and Strategic Solutions:

The regioselectivity of pyrazole N-alkylation is governed by a delicate balance of steric hindrance, electronics, and the nature of the pyrazole anion in solution.[3]

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position (which is adjacent to the bromine atom). Bulky alkylating agents or substituents on the pyrazole ring can favor N1 alkylation.

  • Counter-ion Effect: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) determines the counter-ion (Na⁺, K⁺, Cs⁺). Larger, "softer" cations like Cs⁺ tend to coordinate less tightly with the pyrazole anion, leaving the N1 position more accessible for alkylation (the "naked anion" effect), often leading to higher N1 selectivity. Conversely, smaller cations like Na⁺ may chelate between the two nitrogens, influencing the isomer ratio differently.[2]

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO are commonly used. They effectively solvate the cation, promoting the formation of a more reactive, less-associated pyrazole anion, which can improve selectivity.

  • Base Strength: Strong, non-coordinating bases can favor one isomer over another. For instance, using a weaker, bulkier organic base like 2,6-lutidine has been shown to dramatically improve selectivity in certain cases by avoiding full deprotonation and proceeding through a different transition state.[4]

Troubleshooting Protocol: Enhancing N1-Regioselectivity

If you are observing a poor isomeric ratio, consider the following modifications:

ParameterStandard Condition (Low Selectivity)Recommended Condition (High N1-Selectivity)Rationale
Base NaH or K₂CO₃Cs₂CO₃The large cesium cation promotes a "freer" pyrazolate anion, favoring attack at the sterically more accessible N1 position.[2]
Solvent Acetonitrile (MeCN) or THFDMF or DMSOBetter solvation of the cation enhances the nucleophilicity of the pyrazole anion and can improve selectivity.
Temperature Elevated (e.g., 80-100 °C)Room Temperature to 40 °CLower temperatures can increase the kinetic control of the reaction, often favoring the formation of one regioisomer.
Alkylating Agent Oxetan-3-yl bromide/iodideOxetan-3-yl tosylate or mesylateTosylates and mesylates are excellent leaving groups and can provide cleaner reactions than halides.

Workflow: N-Alkylation and Isomer Formation

cluster_start Starting Materials cluster_reaction Reaction Conditions pyrazole 4-Bromo-1H-pyrazole anion 4-Bromopyrazolate Anion pyrazole->anion Deprotonation alkylating Oxetan-3-yl-LG (LG = OTs, OMs) product_N1 Product (N1-isomer) This compound alkylating->product_N1 product_N2 Side Product (N2-isomer) 4-bromo-2-(oxetan-3-yl)-2H-pyrazole alkylating->product_N2 base Base (e.g., Cs₂CO₃) base->anion solvent Solvent (e.g., DMF) anion->product_N1 N1 Attack (Major) (Kinetically/Sterically Favored) anion->product_N2 N2 Attack (Minor)

Caption: Formation of N1 and N2 regioisomers during alkylation.

Q2: My crude product analysis shows significant amounts of di-brominated pyrazole. How can I achieve selective mono-bromination?

A2: The Challenge of Over-Bromination

The pyrazole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. Direct bromination of 1H-pyrazole can easily lead to the formation of 4-bromo-, 3,4-dibromo-, 4,5-dibromo-, and even 3,4,5-tribromo-1H-pyrazole.[5] Controlling the reaction to stop at the mono-brominated stage is critical.

Causality and Strategic Solutions:

The key to selective mono-bromination is to control the reactivity of the brominating agent and the reaction stoichiometry precisely.

  • Brominating Agent: Elemental bromine (Br₂) is highly reactive and often leads to over-bromination. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, making it the preferred reagent for this transformation.[6] Using reagents like N-bromosaccharin has also been reported for efficient mono-bromination.[7]

  • Stoichiometry: Using a slight excess of pyrazole relative to the brominating agent can help consume the bromine source before significant di-bromination occurs. However, the most common approach is to use exactly 1.0 equivalent of the brominating agent.

  • Reaction Conditions: Running the reaction at low temperatures (e.g., 0 °C to room temperature) slows the rate of reaction, allowing for better control. The choice of solvent can also modulate reactivity; solvents like chloroform, CCl₄, or acetic acid are common.

Troubleshooting Protocol: Optimized Mono-bromination of 1H-Pyrazole

If over-bromination is an issue, implement the following protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Argon), dissolve 1H-pyrazole (1.0 eq) in a suitable solvent (e.g., Chloroform or Acetonitrile) and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.0 eq) in the same solvent. Add the NBS solution dropwise to the cooled pyrazole solution over 30-60 minutes. The slow addition is crucial to prevent localized high concentrations of the brominating agent.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. The reaction is typically complete within 1-3 hours. Look for the disappearance of the pyrazole starting material and the appearance of the 4-bromopyrazole product spot.

  • Workup: Once the reaction is complete, quench any remaining NBS with a mild reducing agent like aqueous sodium thiosulfate. Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to remove any unreacted starting material and di-brominated side products.[8]

Diagram: Sequential Bromination Pathways

start 1H-Pyrazole mono_bromo 4-Bromo-1H-pyrazole (Desired Product) start->mono_bromo +1 eq. NBS (Controlled) di_bromo Di-brominated Pyrazoles (Side Products) mono_bromo->di_bromo +1 eq. NBS (Over-bromination) tri_bromo Tri-brominated Pyrazoles (Side Products) di_bromo->tri_bromo +1 eq. NBS (Over-bromination)

Caption: Pathway showing desired mono-bromination vs. over-bromination.

Q3: I'm seeing an unexpected impurity with a mass corresponding to the addition of water or solvent to my product. What is it and how can I avoid it?

A3: Oxetane Ring Instability

The 3-membered oxetane ring in your product and alkylating agent is strained. While generally stable under neutral and basic conditions, it is susceptible to ring-opening reactions under strongly acidic conditions or in the presence of potent nucleophiles.

Causality and Strategic Solutions:

  • Acid-Catalyzed Ring Opening: The most common cause is exposure to strong acid, especially during aqueous workup or purification. The ether oxygen of the oxetane can be protonated, making the ring highly susceptible to nucleophilic attack by water, alcohols (if used as solvent), or other nucleophiles present. This results in a diol or ether-alcohol side product.

  • Nucleophilic Attack: While less common during the main reaction (as the pyrazole anion is the primary nucleophile), strong, unhindered nucleophiles could potentially attack and open the oxetane ring.

Preventative Measures:

  • Workup pH: Ensure your aqueous workup is performed under neutral or slightly basic conditions. Avoid acidic washes (e.g., 1M HCl). If an acid wash is necessary to remove basic impurities, use it cautiously and ensure the contact time is minimal. A wash with saturated aqueous sodium bicarbonate is recommended.

  • Purification: When performing silica gel chromatography, be aware that standard silica can be slightly acidic. If you suspect product degradation on the column, you can use silica gel that has been pre-treated (neutralized) with a base like triethylamine (e.g., by adding 1% triethylamine to your eluent).

  • Solvent Choice: Avoid protic solvents like methanol or ethanol during the N-alkylation reaction itself, as they can potentially act as nucleophiles if the oxetane ring becomes activated.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most widely adopted strategy is a two-step sequence:

  • Electrophilic Bromination: Selective mono-bromination of 1H-pyrazole at the C4 position using a mild brominating agent like N-Bromosuccinimide (NBS) in a solvent such as acetonitrile or chloroform.

  • N-Alkylation: Reaction of the resulting 4-bromo-1H-pyrazole with an appropriate oxetane-3-yl electrophile (e.g., oxetan-3-yl tosylate) in the presence of a base (cesium carbonate is often preferred for selectivity) in a polar aprotic solvent like DMF.[2][4]

Q2: Which analytical techniques are best for identifying and quantifying these side products?
  • LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for identifying products and impurities. It allows you to separate the components of your reaction mixture and get precise mass information for each, confirming the presence of your desired product, regioisomers, over-brominated species, and other side products.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for structural confirmation. The N1 and N2 regioisomers will have distinct NMR spectra, particularly in the chemical shifts of the pyrazole and oxetane protons. Comparing the integration of characteristic peaks can provide a quantitative ratio of the isomers.

  • TLC (Thin-Layer Chromatography): A quick and inexpensive way to monitor reaction progress. The regioisomers often have very similar Rf values and may appear as a single, slightly elongated spot, but it is excellent for tracking the consumption of starting materials.

References

  • Kudyakova, Y. S., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(10335).
  • Zhang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Versatility of 3,5-Dibromo-1H-Pyrazole for Synthesis.
  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4).
  • ResearchGate. (n.d.). Switching pyrazole N-alkylation regioselectivity.
  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
  • ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles.
  • ResearchGate. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.
  • Nolan, C. M., & Healy, L. E. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 123-137.
  • ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.

Sources

Technical Support Center: Improving Yield and Regioselectivity in Pyrazole N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this fundamental transformation. N-alkylated pyrazoles are privileged scaffolds in pharmaceuticals and agrochemicals, yet their synthesis is often plagued by challenges, most notably poor regioselectivity and low yields.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the mechanistic principles at play, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity (N1 vs. N2 alkylation) the primary challenge in pyrazole alkylation?

A1: The core challenge arises from the electronic nature of the pyrazole ring itself. The two nitrogen atoms, N1 and N2, have similar electronic properties and nucleophilicity.[3] In unsymmetrically substituted pyrazoles (e.g., 3-substituted or 3,5-disubstituted with different groups), these two nitrogen atoms are in distinct chemical environments. Deprotonation with a base generates a pyrazolate anion where the negative charge is delocalized across both nitrogens. Consequently, an incoming electrophile (the alkylating agent) can attack either nitrogen, often resulting in a mixture of N1 and N2 regioisomers that can be difficult to separate.[3][4]

Q2: I'm setting up a new pyrazole alkylation. What are the most common starting conditions?

A2: A robust and widely used starting point is the use of a moderate base in a polar aprotic solvent. A classic combination is potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .[5] Another effective system involves a stronger base like sodium hydride (NaH) in tetrahydrofuran (THF) .[4] These conditions facilitate the formation of the pyrazolate anion, which then undergoes nucleophilic attack on the alkylating agent (typically an alkyl halide).

Q3: My yield is consistently low. What are the first things I should check?

A3: Low yields can be attributed to several factors. Begin by assessing these key areas:

  • Incomplete Deprotonation: Is your base strong enough for your specific pyrazole's acidity? Ensure the base is fresh and handled under anhydrous conditions if it's moisture-sensitive (e.g., NaH).

  • Reaction Time & Temperature: The reaction may be too slow at room temperature or may require heating to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time.[5]

  • Reagent Quality: Verify the purity and reactivity of your alkylating agent. Alkyl halides can degrade over time.

Q4: Are there milder alternatives to using strong bases like sodium hydride?

A4: Yes, several methods have been developed to avoid harsh bases and high temperatures. One notable approach is an acid-catalyzed N-alkylation using trichloroacetimidates as the electrophiles.[1][6] This reaction can be catalyzed by a Brønsted acid like camphorsulfonic acid (CSA) and often proceeds at room temperature, offering a valuable alternative for sensitive substrates.[1][6]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving common experimental issues.

Problem 1: Poor or No Regioselectivity (Mixture of N1 and N2 Isomers)

Controlling which nitrogen atom gets alkylated is paramount for synthesis efficiency. The outcome is a delicate interplay between sterics, electronics, and reaction conditions.[3]

  • Cause A: Steric Hindrance is Insufficient

    • The "Why": The alkylation will almost always favor the nitrogen atom that is less sterically encumbered.[1][7] If the substituents at the C3 and C5 positions of the pyrazole are of similar size, a mixture is likely. The bulkiness of the alkylating agent also plays a critical role.[8]

    • Solutions:

      • Modify the Alkylating Agent: If possible, switch to a bulkier alkylating agent. The increased steric demand will amplify the difference in accessibility between the N1 and N2 positions.

      • Strategic Synthesis: If you are designing the synthesis from scratch, plan to have a significantly larger group at the C3 or C5 position to direct the alkylation to the opposite nitrogen.

  • Cause B: Suboptimal Solvent and Base Combination

    • The "Why": The solvent and the base's counter-ion influence the location of the counter-ion (e.g., K⁺, Na⁺) in the pyrazolate intermediate. This association can block one nitrogen, making the other more available for attack.

    • Solutions:

      • Solvent Tuning: The polarity of the solvent can dramatically impact regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in some pyrazole formations by influencing the tautomeric equilibrium of intermediates.[9][10] For alkylations, switching from THF to a more polar aprotic solvent like DMF or DMSO can alter the outcome.[5]

      • Base and Counter-ion Effects: The choice of base can lead to opposite regioselectivity. For instance, using NaH in one solvent might favor the N1 isomer, while K₂CO₃ in another might give more of the N2. It has been shown that for certain trifluoromethylated pyrazoles, switching from potassium carbonate to sodium hydride can prevent the formation of regioisomeric products.[4][11]

G P R¹ ≠ R² Base Base (e.g., K₂CO₃, NaH) Solvent Solvent (e.g., DMF, THF) RX Alkylating Agent (R-X) N1 N1 Isomer (Less Hindered N) RX->N1 Steric Control: Attack at less hindered site N2 N2 Isomer (More Hindered N) RX->N2 Electronic/Solvent Control: May favor this isomer G Start Low Yield Observed CheckBase Is Deprotonation Complete? (Check Base Strength & Quality) Start->CheckBase CheckReagents Are Reagents Active? (Check Alkylating Agent & Pyrazole Purity) CheckBase->CheckReagents Yes SolutionBase Use Stronger/Fresher Base (e.g., NaH) Ensure Anhydrous Conditions CheckBase->SolutionBase No CheckConditions Are Conditions Optimal? (Temperature, Time, Concentration) CheckReagents->CheckConditions Yes SolutionReagents Purify Starting Materials Use Fresh Alkylating Agent CheckReagents->SolutionReagents No SolutionConditions Increase Temperature Increase Reaction Time Monitor by TLC/LC-MS CheckConditions->SolutionConditions No End Yield Improved CheckConditions->End Yes SolutionBase->End SolutionReagents->End SolutionConditions->End

Caption: Decision workflow for troubleshooting low yields.

BaseSolvent(s)Typical Use Case & Considerations
K₂CO₃, Cs₂CO₃ DMF, Acetonitrile, DMSOStandard, reliable conditions. Good for activated alkyl halides. Cesium carbonate can sometimes improve yield over potassium carbonate.
NaH THF, DMEStronger base, useful for less acidic pyrazoles. Requires strict anhydrous conditions. Often provides high yields. [4][11]
KOH Ionic Liquids, Toluene (with PTC)Used in specific applications like ionic liquid media or phase-transfer catalysis. Can be very effective and high-yielding. [12]
Organic Bases Dichloromethane, TolueneMilder conditions, but often require more forcing conditions or are used in specialized (e.g., acid-catalyzed) protocols.
Advanced & Alternative Methodologies

When standard methods fail or are unsuitable for your substrate, consider these powerful alternatives.

Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis is an excellent technique for N-alkylation, particularly on an industrial scale. It avoids the need for expensive anhydrous polar aprotic solvents and can often be run neat or in non-polar solvents like toluene. [13][14]

  • Mechanism: A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) acts as the catalyst. It transports the pyrazolate anion from the solid or aqueous basic phase into the organic phase containing the alkylating agent, where the reaction occurs. [15]* Advantages: Milder conditions, use of inexpensive inorganic bases (KOH, K₂CO₃), simplified workup, and often higher yields. [13][14]

G cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Pz_H Pyrazole (Pz-H) Pz_K Pz⁻ K⁺ Pz_H->Pz_K Deprotonation OH Base (e.g., KOH) OH->Pz_K QPz Q⁺Pz⁻ Pz_K->QPz Ion Exchange QX_aq Q⁺X⁻ QX_aq->QPz KX K⁺X⁻ RX Alkylating Agent (R-X) RZ Product (R-Pz) RX->RZ QPz->RZ Alkylation (SN2) QX_org Q⁺X⁻ QX_org->QX_aq Catalyst Returns

Caption: Simplified mechanism of Phase-Transfer Catalysis.

Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side product formation through rapid, uniform heating. [16][17][18]This technique is particularly valuable for high-throughput synthesis in drug discovery. [19][20]

Experimental Protocols
Protocol 1: Standard N-Alkylation using K₂CO₃/DMF

This protocol describes a general procedure for the N-alkylation of a 3-substituted pyrazole.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 3-substituted pyrazole (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and anhydrous dimethylformamide (DMF) to create a ~0.5 M solution.

  • Alkylation: Add the alkyl halide (e.g., ethyl iodide, 1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 2-6 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate regioisomers and impurities.

Protocol 2: Acid-Catalyzed N-Alkylation with a Trichloroacetimidate

This protocol provides a milder alternative for sensitive substrates. [1][6]

  • Setup: In a dry vial, dissolve the pyrazole (1.0 eq) and the trichloroacetimidate electrophile (1.1 eq) in 1,2-dichloroethane (DCE).

  • Catalyst Addition: Add camphorsulfonic acid (CSA, 0.1 eq).

  • Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction by LC-MS for the disappearance of the starting pyrazole.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

References
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry.
  • Phase-Transfer Catalysis for the Alkylation of Pyrazolones. (2024). ChemistryViews.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2025). ResearchGate.
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.The Journal of Organic Chemistry.
  • Technical Support Center: Optimizing Pyrazole N-Alkylation. (2025). BenchChem.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI.
  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.International Journal of Molecular Sciences.
  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Angewandte Chemie International Edition.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). Semantic Scholar.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications.
  • Technical Support Center: Regioselective N-Alkylation of Pyrazoles. (2025). BenchChem.
  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. (n.d.). IRIS-AperTO.
  • Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines.Journal of Visualized Experiments.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PMC - NIH.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (2025). [Source Not Available].
  • Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Online Press.
  • Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (n.d.). PMC - NIH.
  • Steric effects. (n.d.). Wikipedia.

Sources

Technical Support Center: Purification of Oxetane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with oxetane-containing compounds. The unique structural and electronic properties of the oxetane ring, while highly advantageous in medicinal chemistry for improving physicochemical properties like solubility and metabolic stability, introduce specific challenges during purification.[1][2][3] This guide is designed to provide in-depth troubleshooting advice and practical solutions to common issues encountered in the lab.

The inherent ring strain of oxetanes (approximately 106 kJ·mol⁻¹) and the polarized C-O bonds make them susceptible to ring-opening reactions, particularly under acidic conditions.[1][4][5] This reactivity is a double-edged sword: it's useful in synthesis but a significant hurdle during purification, where exposure to acidic stationary phases or protic solvents can lead to degradation and the formation of complex side products.[1][6][7]

This resource is structured to address these challenges head-on, providing not just protocols, but the reasoning behind them to empower you to make informed decisions during your purification workflows.

Troubleshooting Guide: Navigating Purification Pitfalls

This section is formatted as a series of common problems followed by detailed, experience-driven solutions.

Issue 1: My oxetane compound is degrading on the silica gel column.

Q: I'm observing new spots on my TLC plates after running a silica gel column, and my yield of the desired oxetane-containing product is significantly lower than expected. What's happening and how can I fix it?

A: This is a classic and frequently encountered problem. The root cause is almost always the acidic nature of standard silica gel, which can catalyze the ring-opening of the strained oxetane ring. [1][7] The lone pair of electrons on the oxetane oxygen can be protonated by the acidic silanol groups on the silica surface, initiating a cascade of reactions that can lead to diols, polymeric material, or other rearranged products.[4][6][8]

Root Cause Analysis & Solution Workflow

G cluster_problem Problem Identification cluster_cause Underlying Cause cluster_solutions Recommended Solutions cluster_details1 Deactivation Protocol cluster_details2 Alternative Phases cluster_details3 Mobile Phase Additives Problem Product Degradation on Silica Column Cause Acidic Nature of Silica Gel (Surface Silanol Groups) Problem->Cause Leads to... Sol1 Deactivate Silica Gel Cause->Sol1 Mitigated by... Sol2 Use Alternative Stationary Phase Cause->Sol2 Mitigated by... Sol3 Modify Mobile Phase Cause->Sol3 Mitigated by... Detail1a Slurry silica with solvent containing triethylamine (0.5-2%) Sol1->Detail1a Detail2a Basic Alumina (Activity IV) Sol2->Detail2a Detail2b Florisil® Sol2->Detail2b Detail2c Reverse-Phase C18 Silica Sol2->Detail2c Detail3a Add triethylamine or ammonia to the eluent Sol3->Detail3a Detail1b Equilibrate column with basic mobile phase Detail1a->Detail1b

Caption: Decision workflow for addressing on-column degradation.

Step-by-Step Protocols:

Protocol 1: Deactivating Silica Gel

  • Prepare the Slurry: In a fume hood, create a slurry of your silica gel in the initial, least polar solvent of your gradient.

  • Add a Base: To this slurry, add a small amount of a volatile base, typically triethylamine (Et₃N), to a final concentration of 0.5-2% (v/v).

  • Pack the Column: Pack your column with this basic slurry as you normally would.

  • Equilibrate: Before loading your sample, flush the column with at least 2-3 column volumes of your starting mobile phase (which should also contain the same concentration of base) to ensure a uniformly neutralized environment.

  • Expert Insight: The triethylamine works by neutralizing the acidic silanol groups on the silica surface, preventing them from protonating your oxetane. This is often sufficient for moderately sensitive compounds.

Protocol 2: Switching to a Basic Stationary Phase

For highly sensitive oxetanes, even deactivated silica may not be inert enough. In these cases, a different stationary phase is warranted.

  • Basic Alumina: Use Brockmann activity IV or V basic alumina. Be aware that alumina can have very different selectivity compared to silica, so you will need to re-screen your TLC conditions.[9]

  • Florisil® (Magnesium Silicate): This is another mildly basic alternative that can be effective.

Critical Consideration: Always verify the stability of your compound on a TLC plate of the new stationary phase before committing to a large-scale column.

Issue 2: My oxetane-containing compound is highly polar and streaks or runs at the solvent front on TLC.

Q: My compound is soluble in polar solvents like methanol, but on a silica TLC plate, it either stays at the baseline or streaks badly, even with very polar mobile phases like 10-20% methanol in dichloromethane. How can I get good separation?

A: This is a common challenge with small, polar molecules, a category that many functionalized oxetanes fall into. [1][10] The high polarity arises from the oxetane's ether oxygen, which is a strong hydrogen bond acceptor, and any other polar functional groups on the molecule.[1][2] This leads to very strong interactions with the polar silica surface, resulting in poor elution and band broadening (streaking).

Troubleshooting Strategy: Enhancing Elution of Polar Compounds

G cluster_solutions Purification Strategies cluster_details1 HILIC Details cluster_details2 Reverse-Phase Details cluster_details3 Normal Phase Modification Problem Poor Elution of Polar Oxetane (Streaking/Baseline Retention) Sol1 Hydrophilic Interaction Liquid Chromatography (HILIC) Problem->Sol1 Sol2 Reverse-Phase Chromatography Problem->Sol2 Sol3 Modified Normal Phase Problem->Sol3 Detail1a Stationary Phase: Amide, Cyano, or Silica Sol1->Detail1a Detail2a Stationary Phase: C18 or C8 Sol2->Detail2a Detail3a Add competing polar solvent (e.g., small % of NH4OH in MeOH) Sol3->Detail3a Detail1b Mobile Phase: High organic (e.g., Acetonitrile) with small aqueous portion Detail1a->Detail1b Detail2b Mobile Phase: Water/Methanol or Water/Acetonitrile gradient Detail2a->Detail2b

Caption: Purification strategies for highly polar oxetanes.

Recommended Approaches:
  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying polar compounds that are poorly retained in reverse-phase chromatography.[10][11][12]

    • Principle: It uses a polar stationary phase (like silica or amide-bonded silica) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent. The analytes are eluted as the aqueous content of the mobile phase increases.

    • Starting Conditions: A good starting point for HILIC is a mobile phase of 95:5 acetonitrile:water, moving towards a more aqueous mixture.

  • Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobic character in addition to its polarity, reverse-phase chromatography can be very effective.

    • Stationary Phase: C18-functionalized silica.

    • Mobile Phase: Typically a gradient of water and methanol or water and acetonitrile.

    • Advantage: This avoids the issue of acidic silica gel entirely and is often highly reproducible.

  • Modified Normal Phase Eluents: If you must use normal phase silica, you may need to drastically modify your mobile phase.

    • Ammonia in Methanol: For basic oxetanes, using a mobile phase containing a small percentage of ammonium hydroxide in methanol can improve peak shape and elution. A common eluent system is a gradient of ethyl acetate/hexanes, followed by a flush with 5-10% of a 7N ammonia in methanol solution diluted in dichloromethane.

Frequently Asked Questions (FAQs)

Q1: Can I use protic solvents like methanol directly with silica gel for purifying my oxetane? A: While methanol is a strong eluent, using it in high concentrations on standard silica gel can still be problematic. The combination of a protic solvent and an acidic surface can promote ring-opening. If you must use methanol, it is highly recommended to use deactivated (base-washed) silica or to add a basic modifier like triethylamine to your mobile phase.[7]

Q2: My oxetane-containing starting material and product have very similar Rf values on TLC. How can I improve their separation? A: This is a common issue when the modification to the molecule does not significantly change its overall polarity.

  • Try Different Solvent Systems: Systematically screen different solvent systems. A move from an ethyl acetate/hexane system to a dichloromethane/methanol system can sometimes dramatically alter selectivity.

  • Utilize a Different Stationary Phase: As mentioned, alumina or Florisil® can offer different selectivity compared to silica.

  • High-Performance Liquid Chromatography (HPLC): For very challenging separations, HPLC on a high-resolution column (either normal or reverse-phase) may be necessary. The higher efficiency of HPLC columns often allows for the separation of closely eluting compounds.

Q3: Are there any specific workup procedures I should be aware of before purification? A: Yes. Avoid acidic aqueous workups (e.g., washing with 1M HCl) if possible. If an acid wash is necessary to remove basic impurities, do it quickly, at low temperatures (e.g., in an ice bath), and immediately neutralize the organic layer. A safer alternative is to use a saturated ammonium chloride (NH₄Cl) solution, which is weakly acidic. Always prefer basic or neutral workup conditions, such as washing with saturated sodium bicarbonate (NaHCO₃) or brine.

Q4: How does the substitution pattern on the oxetane ring affect its stability during purification? A: The substitution pattern is critical. Generally, 3,3-disubstituted oxetanes are the most stable.[13] This is because the substituents sterically hinder the approach of a nucleophile or the protonation of the ring oxygen, which are necessary steps for ring-opening.[13] Oxetanes substituted at the 2-position, especially with electron-donating groups, are often more susceptible to acid-catalyzed cleavage because this substitution pattern can stabilize the resulting carbocation intermediate.[13]

Q5: My purified oxetane compound seems to decompose upon storage. What are the best storage conditions? A: Decomposition upon storage can be due to residual acid from the purification step or inherent instability.

  • Ensure Purity: Make sure all chromatographic solvents are thoroughly removed under high vacuum.

  • Neutral Environment: If you suspect residual acid, you can co-evaporate the final product with a neutral or slightly basic solvent like toluene containing a trace of triethylamine.

  • Storage Conditions: Store the compound in a tightly sealed vial, preferably under an inert atmosphere (nitrogen or argon), at low temperature (-20°C is standard for sensitive compounds). Protect from light if the molecule contains photosensitive groups.

Summary of Key Purification Parameters

ParameterRecommendation for Oxetane CompoundsRationale
Stationary Phase Deactivated Silica (Et₃N wash), Basic Alumina, Florisil®, C18 SilicaTo prevent acid-catalyzed ring-opening of the strained oxetane ring.[1][7][9]
Mobile Phase Aprotic solvents (EtOAc, Hexanes, DCM). Add 0.5-2% Et₃N if using silica.Minimizes sources of protons that can initiate degradation.[7]
Workup Conditions Use neutral or basic washes (e.g., sat. NaHCO₃, brine). Avoid strong acids.To prevent premature ring-opening before the main purification step.
For Highly Polar Oxetanes HILIC or Reverse-Phase Chromatography (C18)These techniques are better suited for retaining and separating highly polar molecules than standard normal-phase chromatography.[10][11][12]
Storage -20°C, under inert atmosphere (N₂ or Ar), protected from light.To ensure long-term stability and prevent degradation from residual acid, air, or light.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1836–1846.
  • Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign.
  • Janjua, M., & Zahoor, A. F. (2016). Ring opening of oxetanes 45 using protic acid in reflux conditions.
  • Ma, X., & Wu, J. (2017). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 37(11), 2789-2803.
  • Štefane, B., & Iskra, J. (2015). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 11, 2253–2318.
  • Zahoor, A. F., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Kudo, H., & Nishikubo, T. (2007). Catalytic reactions of oxetanes with protonic reagents and aprotic reagents leading to novel polymers. Journal of Polymer Science Part A: Polymer Chemistry, 45(5), 709–726.
  • Castro, M. A., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5159.
  • Fustero, S., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11847–11912.
  • Waters Corporation. (2012).
  • PharmaBlock. Oxetanes in Drug Discovery.
  • Gager, O., et al. (2016). Small Polar Molecules: A Challenge in Marine Chemical Ecology. Marine Drugs, 14(7), 126.
  • Navarro-Vázquez, A., et al. (2019). Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study. The Journal of Organic Chemistry, 84(12), 7682-7696.
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.
  • Taylor, R. J. K., & Unsworth, W. P. (2015). Strategies for the synthesis of oxetanes as desirable fragments for drug discovery. Spiral, Imperial College London.
  • Moody, C. J., et al. (2023). Synthesis of 3,3-disubstituted oxetane- and azetidine-ethers. Organic & Biomolecular Chemistry, 21(25), 5225-5231.
  • Corey, E. J. (1983). Synthesis of 3-hydroxyoxetane.
  • Wikipedia. (2023). Oxetane.
  • Chem Player. (2023). Making Oxetane. YouTube.
  • Popa, G., & Spac, A. F. (2018). Retention behavior of small polar compounds on polar stationary phases in hydrophilic interaction chromatography.
  • BenchChem. The Discovery and Isolation of Naturally Occurring Oxetanes: A Technical Guide.
  • Stepanovs, D., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Goundry, W. R. F., & Coote, S. C. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16451–16457.
  • Huestis, M. P., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(8), 5337–5352.

Sources

Technical Support Center: 4-bromo-1-(oxetan-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-1-(oxetan-3-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our recommendations are grounded in established principles of heterocyclic chemistry and field-proven insights to ensure the integrity of your experiments.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you might encounter during the handling and use of this compound in your experiments.

Question 1: I'm observing significant decomposition of my compound during aqueous workup, especially under acidic conditions. What is happening and how can I prevent it?

Answer:

The observed decomposition is likely due to the acid-catalyzed ring-opening of the oxetane moiety. The four-membered oxetane ring, while more stable than an epoxide, is susceptible to cleavage under strongly acidic conditions, a reaction that is often facilitated by the presence of nucleophiles, such as water.[1][2][3] The strain in the ring (approximately 106 kJ·mol⁻¹) contributes to this reactivity.[1]

The mechanism involves protonation of the oxetane oxygen, which activates the ring towards nucleophilic attack. In an aqueous acidic medium, water acts as the nucleophile, leading to the formation of a 1,3-diol derivative and subsequent loss of your desired compound.

Mitigation Strategies:

  • Avoid Strong Acids: Whenever possible, avoid using strong acids like HCl, H₂SO₄, or TsOH during your workup.

  • Use a Buffered System: If an acidic wash is necessary, consider using a mildly acidic buffer solution (e.g., pH 4-5) to minimize the protonation of the oxetane ring.

  • Minimize Contact Time: Reduce the duration of contact with any acidic aqueous phase. Perform the extraction or wash quickly and proceed to the next step.

  • Work at Low Temperatures: Performing the workup at lower temperatures (0-5 °C) can significantly reduce the rate of the acid-catalyzed hydrolysis.

Question 2: My compound appears to be degrading on a silica gel column during purification. What are the potential causes and what alternative purification methods can I use?

Answer:

Degradation on a silica gel column can be attributed to the acidic nature of standard silica gel. The surface silanol groups (Si-OH) can act as a Brønsted or Lewis acid, potentially catalyzing the ring-opening of the oxetane, as discussed in the previous question. This is a known issue for acid-sensitive compounds.[4]

Troubleshooting and Alternative Purification Strategies:

Purification MethodProtocolRationale
Neutralized Silica Gel Prepare a slurry of silica gel in your desired eluent and add a small amount of a neutralising agent like triethylamine (~0.1-1% v/v).The triethylamine will neutralize the acidic sites on the silica surface, preventing acid-catalyzed degradation of the oxetane ring.
Basic Alumina Use basic alumina (activity grade III or IV) as the stationary phase for your column chromatography.Alumina is a basic stationary phase and is a good alternative for purifying acid-sensitive compounds.[4]
Reverse-Phase Chromatography Utilize a C18 reverse-phase column with a mobile phase such as acetonitrile/water or methanol/water.This method avoids the use of acidic stationary phases and is often gentler for polar, potentially unstable molecules.
Crystallization If your compound is a solid, recrystallization from a suitable solvent system is a non-chromatographic purification method that avoids contact with acidic stationary phases.This is an effective method for obtaining highly pure material, provided a suitable solvent can be found.
Question 3: I am planning a reaction that involves a strong base. Is this compound stable under these conditions?

Answer:

The stability of your compound in the presence of a strong base depends on the nature of the base and the reaction conditions. While the oxetane ring is generally stable to basic conditions[5], the pyrazole ring can be susceptible to deprotonation and potential ring-opening with very strong bases.

Specifically, strong bases can deprotonate the C3 and C5 positions of the pyrazole ring. Deprotonation at C3, in particular, can lead to ring-opening.[6][7]

Recommendations for Using Bases:

  • Choice of Base: For reactions requiring a base, it is advisable to use milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of organolithium reagents or other very strong bases.[7]

  • Temperature Control: Perform the reaction at the lowest effective temperature to minimize potential side reactions and decomposition.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric oxygen and moisture, especially if using organometallic reagents.

Below is a diagram illustrating the potential degradation pathways for this compound.

G cluster_acid Acid-Catalyzed Degradation cluster_base Base-Mediated Degradation A This compound B Protonated Oxetane Intermediate A->B H⁺ C Ring-Opened 1,3-Diol Product B->C H₂O (Nucleophile) D This compound E Deprotonated Pyrazole (C3) D->E Strong Base F Potential Ring-Opened Products E->F Rearrangement

Caption: Potential degradation pathways of this compound.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the stability and handling of this compound.

Question 1: What are the recommended long-term storage conditions for this compound?

Answer:

To ensure the long-term stability of this compound, it is crucial to protect it from conditions that can promote degradation. Based on the known sensitivities of the oxetane and pyrazole moieties, the following storage conditions are recommended:

ConditionRecommendationRationale
Temperature Store at 2-8°C.[8]Lower temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This prevents potential oxidation.
Light Protect from light by storing in an amber vial or a dark place.Many organic compounds are light-sensitive and can degrade upon exposure to UV or visible light.
Moisture Store in a tightly sealed container in a dry environment.Moisture can contribute to hydrolysis, especially if acidic or basic impurities are present.
Question 2: Is the pyrazole ring in this compound susceptible to any specific reactions I should be aware of?

Answer:

Yes, the pyrazole ring is an aromatic heterocycle with specific reactivity patterns. The C4 position, where the bromine atom is located, is the most electron-rich position and is typically the site for electrophilic attack in unsubstituted pyrazoles.[6][9] In your compound, this position is already substituted with bromine.

The bromine atom at the C4 position can be utilized in various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to introduce further substituents.[10] This makes this compound a useful building block in medicinal chemistry.

It is also important to note that the pyrazole ring contains two nitrogen atoms. The N2 nitrogen is basic and can be protonated or act as a nucleophile.[9]

Question 3: How does the oxetane substituent influence the properties of the pyrazole ring?

Answer:

The oxetane ring, being an electronegative group, can influence the electronic properties of the pyrazole ring through an inductive effect. This can impact the basicity of the pyrazole nitrogens and the reactivity of the ring towards electrophilic or nucleophilic attack. The presence of the oxetane can also affect the overall physicochemical properties of the molecule, such as solubility and metabolic stability. For instance, the incorporation of an oxetane ring has been shown in some cases to improve metabolic stability.[1]

Below is a workflow for assessing the stability of this compound under your specific experimental conditions.

G A Define Experimental Conditions (pH, Temp, Reagents) B Prepare Small-Scale Test Reaction A->B C Monitor Reaction Over Time (TLC, LC-MS) B->C D Analyze for Degradation Products C->D E Significant Degradation? D->E F Optimize Conditions (Lower Temp, Milder Reagents) E->F Yes G Proceed with Main Experiment E->G No F->B

Caption: Experimental workflow for stability assessment.

References

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications.
  • Oxetanes in Drug Discovery Campaigns. PMC - NIH.
  • Organic & Biomolecular Chemistry. RSC Publishing.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH.
  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Wiley Online Library.
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.
  • 4-Bromopyrazole | C3H3BrN2. PubChem - NIH.
  • 4-Bromo-3-methyl-1-(oxetan-3-yl)pyrazole. PubChem.
  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • This compound. PubChemLite.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate.
  • This compound. Chongqing Chemdad Co., Ltd.

Sources

Technical Support Center: Regioselectivity in the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for regioselectivity in substituted pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the isomeric purity of their pyrazole products. Pyrazoles are a cornerstone scaffold in pharmaceuticals and agrochemicals, making the predictable and selective synthesis of a specific regioisomer a critical endeavor.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. We will delve into the mechanistic underpinnings of regioselectivity and offer practical, field-proven solutions to steer your reaction toward the desired outcome.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding regioselectivity in pyrazole synthesis.

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it so critical?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction that has the potential to yield multiple products. In the synthesis of substituted pyrazoles, this issue most commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][4] This reaction can produce two different regioisomeric pyrazoles, as illustrated below. The control of which isomer is formed is paramount because different regioisomers can exhibit vastly different biological activities, physical properties (like solubility and crystal packing), and subsequent chemical reactivity. For instance, in drug development, one regioisomer may be a potent therapeutic agent while the other could be inactive or even toxic. Therefore, ensuring the selective synthesis of the desired isomer is crucial for efficiency, safety, and economic viability in pharmaceutical and agrochemical research.[4]

Q2: What are the primary factors that dictate regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is governed by a delicate interplay of several factors:[1][5]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically impede the approach of the nucleophile, directing the initial attack to the less sterically hindered carbonyl group.[1]

  • Electronic Effects: The electronic nature of the substituents is a major determinant. Electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[4] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by the substituent on the hydrazine.[1]

  • Reaction pH: The acidity or basicity of the reaction medium is critical. Under acidic conditions, the initial, more basic nitrogen of the substituted hydrazine (e.g., the NH₂ group of methylhydrazine) is protonated, which can alter the course of the reaction. The pH can influence which nitrogen atom acts as the initial nucleophile and which carbonyl is more activated.[1][4][5]

  • Solvent Choice: The solvent can dramatically influence regioselectivity. As will be discussed in the troubleshooting section, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance regioselectivity in favor of one isomer.[6][7][8][9] These solvents can modulate the reactivity of the carbonyl groups through hydrogen bonding.[6]

Q3: How can I confidently characterize the regioisomers I have synthesized?

A3: Unambiguous characterization of regioisomers is crucial. A combination of spectroscopic techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) is a primary tool. The chemical shifts of the pyrazole ring proton and carbons, as well as the substituents, will differ between isomers.[2][10] For definitive assignment, 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful. A NOESY experiment can show through-space correlations between the N-substituent and the protons on the adjacent substituent at the C5 position of the pyrazole ring, thus confirming the connectivity.[2][10]

  • X-ray Crystallography: If you can obtain single crystals of your products, X-ray diffraction provides unequivocal proof of the molecular structure and regiochemistry.[2][11]

  • Mass Spectrometry (MS): While mass spectrometry will show that the two regioisomers have the same mass, fragmentation patterns in techniques like MS/MS can sometimes differ, providing clues to the structure.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of substituted pyrazoles.

Issue 1: My reaction produces a mixture of regioisomers with low selectivity.

Probable Cause: The intrinsic steric and electronic differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are insufficient to direct the reaction under your current conditions (e.g., using a standard alcohol solvent like ethanol at room temperature or reflux).[6][8]

Solution Pathway:

  • Solvent Modification: This is often the most effective and straightforward parameter to adjust. Change the solvent from standard alcohols (e.g., ethanol, methanol) to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or, for even greater effect, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[6][7][8][9] These solvents, through their strong hydrogen-bond-donating properties, can selectively activate the more electrophilic carbonyl group, leading to a more regioselective initial attack by the hydrazine.[6]

  • Temperature Optimization: Systematically vary the reaction temperature. In some cases, lowering the temperature may enhance the kinetic selectivity for one isomer over the other. Conversely, for some substrate combinations, higher temperatures might favor the thermodynamically more stable product.

  • pH Control: The addition of a catalytic amount of acid (e.g., acetic acid, TFA) or base can alter the regiochemical outcome.[4][12] This is particularly relevant when the nucleophilicity of the two hydrazine nitrogens is a deciding factor. Careful screening of pH is recommended.

Experimental Protocol: Enhancing Regioselectivity with Fluorinated Solvents [4][6]

  • Materials:

    • Unsymmetrical 1,3-dicarbonyl (1.0 mmol)

    • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl (1.0 mmol) in HFIP (3-5 mL).

    • To this solution, add the substituted hydrazine (1.1 mmol) dropwise at room temperature.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours.

    • Upon completion, remove the HFIP under reduced pressure.

    • The crude product can then be purified by silica gel column chromatography or recrystallization.

    • Analyze the product mixture by ¹H NMR to determine the regioisomeric ratio.

Issue 2: The major regioisomer formed is the one I don't want.

Probable Cause: The inherent electronic and steric properties of your substrates favor the formation of the undesired isomer under standard Knorr synthesis conditions. For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with a substituted hydrazine, the initial nucleophilic attack will almost always occur at the carbonyl carbon adjacent to the highly electron-withdrawing trifluoromethyl group.[4]

Solution Pathway:

  • Re-evaluate Synthetic Strategy: If reaction condition optimization (as described in Issue 1) fails to reverse the selectivity, a change in the overall synthetic approach may be necessary.

  • Alternative Cyclization Strategies: Explore synthetic routes that build the pyrazole ring with unambiguous regiochemistry. Examples include:

    • 1,3-Dipolar Cycloadditions: Reactions of nitrile imines (generated in situ from hydrazonyl halides) with alkynes or alkenes can offer high regioselectivity, although the success is often dependent on the specific dipole and dipolarophile used.[13][14]

    • Reaction of Hydrazones with Nitroolefins: This method can provide excellent regioselectivity, often complementary to the Knorr synthesis.[12][15] The mechanism involves a stepwise cycloaddition.[12]

    • Multicomponent Reactions: Some multicomponent strategies allow for the construction of highly substituted pyrazoles with good control over the final substitution pattern.[16][17]

Conceptual Workflow for Addressing Unfavorable Regioselectivity

Caption: Decision workflow for tackling unfavorable regioselectivity.

Section 3: Mechanistic Insights and Data

Understanding the underlying mechanism is key to predicting and controlling regioselectivity. The Knorr synthesis is generally accepted to proceed through a stepwise mechanism involving initial hydrazone formation, followed by intramolecular cyclization and dehydration.[1]

Mechanism of Knorr Pyrazole Synthesis

Caption: Competing pathways in the Knorr pyrazole synthesis.

The regioselectivity is determined at the initial nucleophilic attack step. Factors that increase the rate of one pathway over the other will dictate the final product ratio.

Table 1: Effect of Solvent on Regioisomeric Ratio

The following table summarizes the profound effect of solvent on the regioselectivity of the reaction between various unsymmetrical 1,3-dicarbonyls and methylhydrazine. Regioisomer A corresponds to the N-methyl group being adjacent to the R¹ substituent, while in B , it is adjacent to R².

Entry1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)SolventRatio (A:B)Reference
11-(2-Furyl)-4,4,4-trifluorobutanedione2-FurylCF₃EtOH1:1.3[6]
21-(2-Furyl)-4,4,4-trifluorobutanedione2-FurylCF₃TFE85:15[7]
31-(2-Furyl)-4,4,4-trifluorobutanedione2-FurylCF₃HFIP>99:1[6]
41-Phenyl-4,4,4-trifluorobutanedionePhenylCF₃EtOH1:1[6]
51-Phenyl-4,4,4-trifluorobutanedionePhenylCF₃HFIP98:2[6]

Data synthesized from cited literature for illustrative purposes.

This data clearly demonstrates that for dicarbonyls bearing a trifluoromethyl group, the use of fluorinated solvents, particularly HFIP, dramatically favors the formation of the regioisomer where the N-methyl group is adjacent to the aryl/heteroaryl substituent (Isomer A).[6][7]

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
  • UAB Barcelona. (2011). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Cina, A., et al. (2023).
  • Reddy, B., et al. (2017). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics, 36(15), 2854–2861. [Link]
  • El-Faham, A., et al. (2021).
  • Fustero, S., et al. (2009). Recent Advances in the Regioselective Synthesis of Pyrazoles. HETEROCYCLES, 78(11), 2691. [Link]
  • ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations.
  • Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35-43. [Link]
  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
  • Chen, C-Y., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
  • Taylor, C. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2411-2418. [Link]
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
  • Scribd. (n.d.). Isolation and Characterization of Regioisomers of Pyrazole-Based | PDF | Catalysis.
  • ResearchGate. (n.d.). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles.
  • PubMed. (2007). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition.
  • Dömling, A., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2146-2180. [Link]
  • Ferreira, I., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3127. [Link]
  • El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5036. [Link]
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • National Center for Biotechnology Information. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles.
  • ACS Publications. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.
  • National Center for Biotechnology Information. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis.
  • ResearchGate. (n.d.). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines.
  • Royal Society of Chemistry. (2018). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts.
  • National Center for Biotechnology Information. (2023). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • Reddit. (2022). Regioselectivity in pyrazole EAS.
  • ResearchGate. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • PubMed. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs.
  • PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.

Sources

Technical Support Center: Scale-Up Synthesis of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the scale-up synthesis of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, prized for the unique physicochemical properties imparted by the oxetane ring, which often serves as a bioisostere for carbonyl or gem-dimethyl groups.[1] While the synthesis is conceptually straightforward—typically involving the bromination of pyrazole followed by N-alkylation—scaling this process from the bench to pilot or manufacturing scale introduces significant challenges. These can range from managing reaction exotherms and ensuring regioselectivity to controlling impurity profiles and achieving consistent, high yields.

This guide is designed for researchers, process chemists, and drug development professionals. It provides field-tested insights and solutions to common problems encountered during scale-up, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for scaling up this compound? The most common and scalable two-step route is:

  • Electrophilic Bromination: Synthesis of the 4-bromopyrazole intermediate from 1H-pyrazole using a suitable brominating agent.

  • N-Alkylation: Reaction of 4-bromopyrazole with an activated oxetane derivative (e.g., 3-tosyloxetane or 3-bromooxetane) under basic conditions to yield the final product.

Q2: What are the most critical process parameters to monitor during scale-up? The three most critical parameters are:

  • Temperature Control: Particularly during the N-alkylation step, which is often exothermic, especially when using strong bases like sodium hydride. Poor temperature control can lead to side reactions, impurity formation, and significant safety risks.[2]

  • Stoichiometry and Addition Rate: Precise control of reagent stoichiometry is crucial to prevent over-bromination in the first step and to minimize unreacted starting materials in the second. The rate of reagent addition during alkylation must be carefully controlled to manage heat evolution.[2]

  • Water Content (Anhydrous Conditions): The N-alkylation step, especially when using highly reactive bases like NaH, is sensitive to moisture. Water can quench the base, leading to incomplete reactions and lower yields.

Q3: What are the primary safety concerns associated with this synthesis? Key safety hazards include:

  • 4-Bromopyrazole: This intermediate is an irritant, causing skin, eye, and respiratory irritation.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator or use in a well-ventilated hood, is mandatory.[5]

  • Sodium Hydride (NaH): If used for N-alkylation, NaH is a flammable solid that reacts violently with water to produce hydrogen gas, posing a fire and explosion risk. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used and have associated health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Thermal Runaway: The N-alkylation reaction can be highly exothermic. Any failure in cooling or an uncontrolled addition of reagents can lead to a thermal runaway, a dangerous increase in temperature and pressure.[2]

Q4: What are the expected major impurities? Common impurities may include:

  • Unreacted 4-bromopyrazole: Due to incomplete alkylation.

  • Unreacted Oxetane Electrophile: Or its degradation byproducts.

  • Solvent Adducts: Depending on the reaction conditions.

  • Byproducts from Oxetane Ring Opening: The strained oxetane ring can open under harsh acidic or basic conditions, especially at elevated temperatures.

Part 2: Recommended Scale-Up Workflow & Protocols

The overall synthetic workflow is visualized below. This process is designed to maximize yield and purity while maintaining process safety at scale.

cluster_0 Step 1: Bromination cluster_1 Step 2: N-Alkylation pyrazole 1H-Pyrazole bromination Bromination (NBS, H₂O) pyrazole->bromination intermediate 4-Bromopyrazole bromination->intermediate alkylation N-Alkylation (Base, DMF) intermediate->alkylation Key Intermediate oxetane 3-Tosyloxetane oxetane->alkylation product This compound alkylation->product

Caption: Overall two-step synthesis workflow.

Protocol 1: Synthesis of 4-Bromopyrazole

This protocol is adapted from established procedures for the bromination of pyrazole, prioritizing safety and ease of workup.[6]

Materials:

  • 1H-Pyrazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Water (10-15 volumes)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a reactor equipped with mechanical stirring, a temperature probe, and an addition funnel, charge 1H-pyrazole and water. Stir until all solids are dissolved.

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add NBS portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. A milky white precipitate will form.[6]

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 24 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Workup: Once the reaction is complete, extract the mixture with ethyl acetate (2 x 10 volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. This removes any acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-bromopyrazole.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or sublimation to yield a white to cream-colored crystalline solid.[7][8][9]

Protocol 2: N-Alkylation to form this compound

This protocol uses a common base and solvent system. The choice of base is critical for scale-up; while NaH is highly effective, cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) offer safety advantages, albeit sometimes requiring higher temperatures or longer reaction times.[10]

Materials:

  • 4-Bromopyrazole (1.0 eq)

  • 3-Tosyloxetane (1.1 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) OR Cesium Carbonate (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (8-10 volumes)

  • Toluene

  • Water

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Base Addition: Charge anhydrous DMF to the reactor. If using NaH, add the 60% dispersion and stir.

  • Deprotonation: Cool the DMF/base slurry to 0 °C. Slowly add a solution of 4-bromopyrazole in anhydrous DMF via an addition funnel, keeping the internal temperature below 10 °C. Causality Note: Slow addition is critical to control the exothermic deprotonation and hydrogen gas evolution when using NaH.

  • Alkylation: After stirring for 30-60 minutes at 0-5 °C, add a solution of 3-tosyloxetane in anhydrous DMF dropwise, again maintaining a low temperature.

  • Reaction: Once the addition is complete, allow the reaction to warm to room temperature or gently heat (e.g., to 50-60 °C if using a weaker base like K₂CO₃) and stir until completion is confirmed by LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding it to a separate vessel containing ice-cold water. Safety Note: This step must be done with extreme caution if NaH was used, as unreacted NaH will react violently with water.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent like toluene or ethyl acetate. Wash the combined organic layers, dry, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Part 3: Troubleshooting Guide

Troubleshooting Summary Table
Problem IDIssuePotential Cause(s)Recommended Actions
TS-01 Low Yield in Bromination 1. Incomplete reaction. 2. Degradation of NBS. 3. Product loss during workup.1. Increase reaction time; ensure adequate mixing. 2. Use a fresh, high-quality lot of NBS. 3. Optimize extraction solvent and pH.
TS-02 Low Yield in N-Alkylation 1. Incomplete deprotonation of pyrazole. 2. Presence of moisture. 3. Poor reactivity of electrophile. 4. Side reactions (e.g., oxetane ring-opening).1. Use a stronger base (NaH > Cs₂CO₃ > K₂CO₃). 2. Use anhydrous solvents and reagents. 3. Use a better leaving group (e.g., tosylate > bromide). 4. Maintain lower temperatures.
TS-03 Poor Impurity Profile 1. Over-bromination (dibromo-pyrazole). 2. Residual starting materials. 3. Formation of regioisomers (if using an unsymmetrical pyrazole).1. Use 1.0 equivalent of NBS; control temperature. 2. Drive reaction to completion; optimize purification. 3. N/A for 4-bromopyrazole, but for other pyrazoles, screen bases and solvents to control selectivity.[10]
TS-04 Exothermic Runaway 1. Poor heat dissipation at scale. 2. Reagent addition is too fast.1. Ensure the reactor's cooling capacity is sufficient. 2. Reduce the rate of addition; use a syringe pump for better control. 3. Increase solvent volume for better heat absorption.[2]
TS-05 Product is an Oil, Not a Solid 1. Presence of impurities. 2. Residual solvent.1. Re-purify via column chromatography. 2. Dry the product under high vacuum. 3. Attempt to form a salt or co-crystal to induce crystallization.[9]
In-Depth Troubleshooting: Q&A Format

Problem: My N-alkylation yield is consistently low (<60%) during scale-up (TS-02). What is the likely cause and how can I fix it?

This is a common scale-up issue. The primary causes are typically incomplete deprotonation or side reactions.

  • Cause 1: Inefficient Deprotonation. On a small scale, it's easier to achieve anhydrous conditions. At scale, trace moisture in solvents or on the reactor surface can consume a significant amount of a strong base like NaH. Furthermore, the efficiency of solid-liquid mixing can decrease, leading to incomplete deprotonation of the 4-bromopyrazole.

    • Solution:

      • Verify Anhydrous Conditions: Ensure your solvent is truly anhydrous (<50 ppm water). Dry the reactor thoroughly before use.

      • Optimize Base and Temperature: While NaH is effective, its handling at scale is hazardous. Consider switching to cesium carbonate (Cs₂CO₃). Although milder, Cs₂CO₃ has high solubility in DMF and is highly effective for N-alkylation, often providing better results than K₂CO₃ with fewer side reactions. You may need to increase the reaction temperature to 60-80 °C to achieve a reasonable reaction rate.

      • Consider a Phase-Transfer Catalyst: If using a less soluble base like K₂CO₃ in a solvent like acetonitrile, adding a phase-transfer catalyst (e.g., TBAB) can significantly improve the reaction rate.

start Low N-Alkylation Yield check_moisture Check for Moisture (Solvent, Glassware) start->check_moisture check_base Evaluate Base Strength & Stoichiometry check_moisture->check_base No dry_system Action: Use Anhydrous Solvents, Inert Atmosphere check_moisture->dry_system Yes check_temp Is Reaction Temperature Optimal? check_base->check_temp Yes change_base Action: Switch to Stronger Base (e.g., K₂CO₃ → Cs₂CO₃ or NaH) or Increase Equivalents check_base->change_base No increase_temp Action: Increase Reaction Temp (e.g., 25°C → 60°C) check_temp->increase_temp No success Yield Improved check_temp->success Yes dry_system->check_base change_base->check_temp increase_temp->success

Caption: Decision workflow for troubleshooting low yield in N-alkylation.

Problem: I observed a dangerous exotherm during the addition of 4-bromopyrazole to my NaH slurry (TS-04). How can I prevent this?

This is a critical safety failure. The reaction between the acidic N-H of the pyrazole and the hydride base is very fast and highly exothermic.

  • Cause: The rate of heat generation exceeded the rate of heat removal by the reactor's cooling system. This is a classic scale-up problem, as the surface-area-to-volume ratio decreases as batch size increases, making cooling less efficient.[11]

    • Solution:

      • Reverse Addition: Instead of adding the pyrazole to the NaH slurry, add the NaH slurry portion-wise to the solution of 4-bromopyrazole at 0 °C. This keeps the reactive base as the limiting reagent at any given moment, making the exotherm easier to control.

      • Engineered Control: Use a syringe pump or dosing pump for the addition to ensure a slow, constant, and verifiable addition rate.

      • Dilution: Increase the solvent volume. A more dilute reaction provides more thermal mass to absorb the heat generated, buffering against rapid temperature spikes.[2]

      • Alternative Base: As mentioned, switching to a less reactive base like Cs₂CO₃ will result in a much slower, more controllable rate of heat generation, effectively eliminating the risk of a runaway reaction.

References

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.
  • LookChem (2023). 4-Bromopyrazole Properties.
  • CC-Chemical (n.d.). Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate.
  • M. B. Mitchell, et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development. Available at: [Link] (Illustrates general principles of scale-up safety).
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 87(15), 10018-10025.
  • Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Vasin, A. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.
  • Organ, M. G., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics.
  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank.
  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Organic Chemistry Portal. Pyrazole Synthesis.
  • PubChem. 4-Bromopyrazole Safety and Hazards.
  • Marques, M. M. B., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules.
  • Arkat USA. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC.
  • PubChem. 4-Bromo-3-methyl-1-(oxetan-3-yl)pyrazole.
  • ResearchGate. PYRAZOLES Science topic.
  • ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • Cui, H., et al. (2019). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. NIH Public Access.
  • Google Patents. (2022). CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.
  • PubChemLite. This compound.
  • Luisi, R., et al. (2024). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters, 26, 3032-3036.

Sources

Technical Support Center: Purification of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to confidently identify and resolve common purification challenges encountered during your experiments.

Introduction to the Chemistry

The synthesis of this compound typically involves the N-alkylation of 4-bromopyrazole with an activated oxetane derivative, such as oxetan-3-yl tosylate or a 3-halooxetane. This reaction, while generally robust, can present several purification challenges, primarily related to the formation of regioisomers and the potential for side reactions involving the starting materials. Understanding the underlying chemical principles is paramount to developing an effective purification strategy.

The N-alkylation of an unsymmetrical pyrazole like 4-bromopyrazole can result in two possible regioisomers, as the alkyl group can attach to either of the two nitrogen atoms in the pyrazole ring.[1][2] The desired product is the N1-substituted isomer, while the N2-substituted isomer is a common impurity. The ratio of these isomers can be influenced by factors such as the choice of base, solvent, and reaction temperature.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude NMR shows more than one major product. How do I identify the desired product and the impurity?

Answer:

This is a classic issue of regioisomer formation during the N-alkylation of the pyrazole ring. You have likely formed a mixture of the desired N1 isomer (this compound) and the undesired N2 isomer (4-bromo-2-(oxetan-3-yl)-1H-pyrazole).

  • ¹H NMR Spectroscopy: The chemical shifts of the pyrazole ring protons are sensitive to the position of the substituent.

    • In the desired N1-isomer , you would typically expect to see two distinct singlets for the pyrazole protons.

    • The N2-isomer would also show two singlets, but their chemical shifts will differ from the N1-isomer. A thorough analysis of 2D NMR spectra (like HMBC and NOESY) can definitively establish the connectivity.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry is an excellent tool for separating and identifying isomers.

    • The two regioisomers will have the same mass-to-charge ratio (m/z) but should exhibit different retention times on a reverse-phase column.

    • Developing a good LC method is key to resolving these isomers and tracking the purification progress.

Question 2: I'm having trouble separating the two regioisomers by column chromatography. What conditions do you recommend?

Answer:

Separating regioisomers can be challenging due to their similar polarities. Here are some strategies to improve your separation:

  • Solvent System Optimization: A common eluent system for pyrazole derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[3][4]

    • Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. A shallow gradient is often more effective than a steep one.

    • If ethyl acetate is not providing sufficient resolution, you can try other polar modifiers like diethyl ether or dichloromethane.

  • Stationary Phase: Standard silica gel (230-400 mesh) is usually the first choice. If you are still struggling with co-elution, consider using a different stationary phase, such as alumina (neutral or basic), or a bonded phase like diol or cyano.

  • Sample Loading: Ensure you are not overloading the column. A good rule of thumb is to load no more than 1-5% of the column's silica weight. Dissolve your crude material in a minimal amount of the initial eluent or a slightly stronger solvent and adsorb it onto a small amount of silica before loading it onto the column. This "dry loading" technique can significantly improve resolution.

Question 3: My final product seems to degrade over time, or I'm seeing new impurities after purification. What could be the cause?

Answer:

This could be due to the instability of the oxetane ring, especially under certain conditions.

  • Acid Sensitivity: The oxetane ring is susceptible to ring-opening under acidic conditions.[5] If you have used an acidic workup or if your chromatography solvents contain acidic impurities, this could lead to the formation of diol or other ring-opened byproducts.

    • Solution: Ensure all your workup steps and purification solvents are neutral. You can wash your organic extracts with a mild base like saturated sodium bicarbonate solution to neutralize any residual acid. When performing column chromatography, you can add a small amount of a non-nucleophilic base like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.

  • Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The most common impurities are:

  • Unreacted 4-bromopyrazole: This is a starting material and can be carried through if the reaction does not go to completion.

  • N2-regioisomer (4-bromo-2-(oxetan-3-yl)-1H-pyrazole): As discussed in the troubleshooting guide, this is a very common byproduct of the N-alkylation reaction.

  • Oxetane ring-opening products: These can form if the reaction or workup conditions are acidic. An example would be 1-(4-bromopyrazol-1-yl)-2,3-dihydroxypropane.

  • Residual base and salts: Depending on the base used in the reaction (e.g., sodium hydride, potassium carbonate), you may have inorganic salts that need to be removed during the workup.

Q2: What is the best way to monitor the progress of my column chromatography?

A2: Thin-layer chromatography (TLC) is the most convenient method. Use the same solvent system you are using for your column. Stain the TLC plate with a potassium permanganate solution. The desired product and any unsaturated impurities will appear as yellow spots on a purple background. UV visualization can also be used if the compounds are UV active.

Q3: Can I purify this compound by recrystallization?

A3: Recrystallization can be a very effective purification technique if a suitable solvent system can be found. You can try a mixed solvent system, such as ethanol/water, isopropanol/water, or ethyl acetate/hexane. The goal is to find a solvent system where your compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Objective: To purify crude this compound from regioisomers and other impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Thin-layer chromatography (TLC) plates

  • Potassium permanganate stain

Procedure:

  • TLC Analysis: Develop a TLC of your crude material using a hexane:ethyl acetate solvent system (e.g., start with 9:1 and adjust as needed) to determine the optimal eluent for separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the initial eluent. In a separate flask, add a small amount of silica gel and your dissolved crude product. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure desired product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

Objective: To purify this compound by crystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of your crude material in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Data Presentation

Table 1: Common Impurities and Their Characteristics

ImpurityStructureTypical Analytical Signature
4-Bromopyrazole4-bromo-1H-pyrazoleAromatic protons in ¹H NMR, different retention time in LC-MS.
N2-regioisomer4-bromo-2-(oxetan-3-yl)-1H-pyrazoleDifferent chemical shifts for pyrazole protons in ¹H NMR, different retention time in LC-MS.
Oxetane Ring-Opened Product1-(4-bromopyrazol-1-yl)-2,3-dihydroxypropanePresence of hydroxyl protons in ¹H NMR, higher polarity.

Visualizations

Purification_Workflow start Crude Product tlc TLC Analysis (Hexane:Ethyl Acetate) start->tlc column_chrom Column Chromatography tlc->column_chrom Good Separation recrystallization Recrystallization tlc->recrystallization Poor Separation/ Crystalline Solid analysis Purity Check (NMR, LC-MS) column_chrom->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product >98% Pure further_purification Further Purification Needed analysis->further_purification <98% Pure further_purification->column_chrom Impurity_Formation cluster_reactants Starting Materials cluster_products Reaction Products 4-Bromopyrazole 4-Bromopyrazole Desired Product Desired Product 4-Bromopyrazole->Desired Product N1-Alkylation N2-Regioisomer N2-Regioisomer 4-Bromopyrazole->N2-Regioisomer N2-Alkylation Unreacted SM Unreacted SM 4-Bromopyrazole->Unreacted SM Oxetane Electrophile Oxetane Electrophile Oxetane Electrophile->Desired Product Oxetane Electrophile->N2-Regioisomer Ring-Opened Impurity Ring-Opened Impurity Desired Product->Ring-Opened Impurity Acidic Conditions

Caption: Potential impurity formation pathways in the synthesis.

References

  • Heinisch, G., Holzer, W., & Pock, S. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles. Journal of the Chemical Society, Perkin Transactions 1, (7), 1829-1833. [Link]
  • Iaroshenko, V. O., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(13), 10535. [Link]
  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
  • Svirskis, V., et al. (2010). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2011(1), 226-241. [Link]
  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
  • Mechanism of hydrolysis of polycyclic oxetan. Chemistry Stack Exchange. [Link]
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • Oxetanes in Drug Discovery Campaigns.
  • (12) Patent Application Publication (10) Pub. No.: US 2011/0155950 A1. Googleapis. [Link]
  • Sources of Impurities in Medicinal agents. SlideShare. [Link]
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its deriv
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Burcl, F., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
  • Applications of oxetanes in drug discovery and medicinal chemistry.
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
  • De La Rosa, M. A., & Dudley, G. B. (2022).
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]
  • Oxetanes: formation, reactivity and total syntheses of natural products.
  • Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
  • Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Synthesis of Oxetanes. Chinese Journal of Organic Chemistry. [Link]
  • Oxetane Present

Sources

Technical Support Center: Reaction Monitoring in Pyrazole Synthesis by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reaction monitoring in pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and in-depth troubleshooting for monitoring your pyrazole synthesis reactions using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Pyrazoles are a significant class of N-heterocyclic compounds with wide applications in medicinal chemistry and agrochemicals, making robust reaction monitoring crucial for successful synthesis.[1][2] This resource is structured to address specific issues you may encounter, moving beyond simple procedural lists to explain the underlying chemistry and logic of each step.

Part 1: Thin-Layer Chromatography (TLC) for Pyrazole Synthesis Monitoring

TLC is a rapid, cost-effective, and widely used technique to monitor the progress of a chemical reaction.[3][4] It allows for the qualitative assessment of the consumption of starting materials and the formation of products.[5][6]

Frequently Asked Questions (FAQs) - TLC

Q1: How do I select an appropriate mobile phase (eluent) for my pyrazole synthesis TLC?

A1: The goal is to find a solvent system that provides good separation between your starting materials and your product, ideally with Rf values between 0.2 and 0.8.[3][7]

  • Start Simple: Begin with a binary solvent system. A common starting point for many organic reactions is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[8]

  • Polarity is Key: Pyrazoles are nitrogen-containing heterocycles and often possess moderate polarity. The polarity of your specific pyrazole will depend on its substituents.

  • Systematic Approach: Start with a ratio like 70:30 hexane:ethyl acetate.[8] If all spots remain at the baseline, your eluent is not polar enough; increase the proportion of the polar solvent.[9][10] If all spots are at the solvent front, your eluent is too polar; decrease the proportion of the polar solvent.[9][10]

  • Dealing with Basic Pyrazoles: Pyrazoles can interact with the acidic silica gel on the TLC plate, leading to streaking. Adding a small amount (0.1-2%) of a basic modifier like triethylamine or a few drops of ammonia in methanol to your mobile phase can neutralize the acidic sites on the silica and improve spot shape.[9][11]

Q2: How do I properly spot my reaction mixture on the TLC plate?

A2: Proper spotting is crucial for obtaining clean, interpretable results.

  • Use a Capillary Spotter: Use a fine capillary tube to apply a small, concentrated spot of your reaction mixture to the baseline of the TLC plate.[4]

  • The "Co-Spot": A critical technique for reaction monitoring is the "co-spot." On a three-lane plate, spot your starting material in the first lane, the reaction mixture in the third lane, and a "co-spot" of both the starting material and the reaction mixture in the middle lane. This helps to definitively identify the starting material spot in your reaction mixture.[4]

  • Avoid Overloading: Applying too much sample will lead to large, streaky spots that are difficult to interpret.[9][12] If your reaction mixture is concentrated, dilute a small aliquot in a volatile solvent before spotting.

Q3: How do I visualize the spots on my TLC plate?

A3: Many organic compounds, including pyrazoles, are not visible to the naked eye.

  • UV Light: If your pyrazole or starting materials contain a chromophore (e.g., an aromatic ring), they can often be visualized under a UV lamp (typically at 254 nm).[9] The compound will appear as a dark spot on a fluorescent background.

  • Staining: If your compounds are not UV-active, you will need to use a chemical stain. Common stains include:

    • Potassium Permanganate (KMnO4): A general-purpose stain that reacts with most organic compounds, appearing as yellow spots on a purple background.

    • Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[6]

    • Anisaldehyde or Molybdate Stains: These can provide different colors for different compounds, which can be helpful for identification.[13]

Troubleshooting Guide - TLC
Problem Potential Cause(s) Solutions & Explanations
Streaking or Elongated Spots 1. Sample Overload: Too much compound was spotted.[9][12]2. Compound is Basic: The basic nitrogen atoms in the pyrazole are interacting strongly with the acidic silica gel.[11]3. Inappropriate Solvent System: The polarity of the eluent is not optimal.1. Dilute your sample before spotting.[9]2. Add a basic modifier like triethylamine (0.1-2%) or a few drops of ammonia in methanol to your mobile phase to neutralize the silica surface.[9][11]3. Systematically vary the polarity of your eluent.
Spots are at the Baseline (Low Rf) 1. Eluent is Not Polar Enough: The mobile phase does not have sufficient polarity to move the compounds up the plate.[9][10]1. Increase the proportion of the polar solvent in your mobile phase.[9][10]
Spots are at the Solvent Front (High Rf) 1. Eluent is Too Polar: The mobile phase is too strong, carrying all components with it.[9][10]1. Decrease the proportion of the polar solvent in your mobile phase.[9][10]
No Spots are Visible 1. Sample is Too Dilute: The concentration of the compound is below the limit of detection.[9][12]2. Compound is Not UV-Active: Your compound does not absorb UV light at the wavelength used.[9]3. Compound is Volatile: The compound may have evaporated from the plate.1. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[9][12]2. Use a chemical stain for visualization.[9]3. This is less common for pyrazoles but can occur with low molecular weight, non-polar compounds.
Solvent Front is Uneven 1. Uneven Packing of Stationary Phase: More common with self-made plates.[12]2. TLC Plate Touching the Side of the Chamber: This can wick the solvent up the side of the plate unevenly.[12]1. Use commercially available, pre-coated TLC plates.2. Ensure the plate is centered in the developing chamber and not touching the sides.
Experimental Workflow for TLC Monitoring of Pyrazole Synthesis

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate (draw baseline) spot_sm Spot Starting Material (SM) prep_plate->spot_sm prep_chamber Prepare Developing Chamber (add eluent, saturate) develop Develop Plate prep_chamber->develop spot_co Co-spot (SM + Rxn) spot_sm->spot_co spot_rxn Spot Reaction Mixture (Rxn) spot_rxn->develop spot_co->spot_rxn dry Dry Plate develop->dry visualize Visualize (UV light, stain) dry->visualize analyze Analyze Results (compare lanes) visualize->analyze

Caption: Workflow for monitoring a pyrazole synthesis reaction using TLC.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Pyrazole Synthesis Monitoring

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, providing not only information on the presence of different components but also their molecular weights. This is a powerful tool for confirming the identity of your pyrazole product and identifying any byproducts.[14][15]

Frequently Asked Questions (FAQs) - LC-MS

Q1: What are the key considerations for developing an LC-MS method for pyrazole analysis?

A1: A robust LC-MS method requires careful consideration of both the chromatography and the mass spectrometry parameters.

  • Column Choice: A reversed-phase C18 column is a good starting point for most pyrazole derivatives.[16]

  • Mobile Phase: A typical mobile phase for reversed-phase LC-MS is a gradient of water and acetonitrile or methanol, often with a modifier.[17]

    • Acidic Modifier: Adding a small amount (typically 0.1%) of formic acid to the mobile phase is common for positive ion mode electrospray ionization (ESI). The acid helps to protonate the basic nitrogen atoms of the pyrazole, promoting ionization.[18][19]

    • Basic Modifier: For negative ion mode, a basic modifier like ammonium hydroxide or ammonium formate may be used.[19]

  • Ionization Mode: Electrospray ionization (ESI) is the most common ionization technique for LC-MS.[20] Pyrazoles, being basic, generally ionize well in positive ion mode ([M+H]+).

  • Sample Preparation: Proper sample preparation is critical to avoid contaminating the LC-MS system.[18] Dilute a small aliquot of your reaction mixture in the mobile phase and filter it through a syringe filter (e.g., 0.22 µm) before injection.

Q2: How can I interpret the LC-MS data from my pyrazole synthesis reaction?

A2: The LC-MS data will consist of a chromatogram (signal intensity vs. retention time) and a mass spectrum for each peak in the chromatogram.

  • Chromatogram: The chromatogram will show peaks corresponding to the different components in your reaction mixture. By comparing the retention times of the peaks in your reaction mixture to those of your starting materials, you can track the progress of the reaction.

  • Mass Spectrum: For each peak, the mass spectrum will show the mass-to-charge ratio (m/z) of the ions. For your pyrazole product, you should look for a peak corresponding to its expected molecular weight plus the mass of a proton ([M+H]+) in positive ion mode.

Q3: What are some common adducts I might see in the mass spectrum of my pyrazole?

A3: In addition to the protonated molecule ([M+H]+), you may also observe other adducts, which are ions formed by the association of your analyte with other species in the mobile phase or from the sample matrix. Common adducts in positive ion mode include:

  • Sodium Adduct ([M+Na]+): Often seen if there is trace sodium contamination in your glassware or solvents.

  • Potassium Adduct ([M+K]+): Similar to the sodium adduct.

  • Acetonitrile Adduct ([M+ACN+H]+): Can be observed when acetonitrile is used as the organic modifier in the mobile phase.

Troubleshooting Guide - LC-MS
Problem Potential Cause(s) Solutions & Explanations
Poor or No Signal for My Pyrazole 1. Incorrect Ionization Mode: The selected ionization mode (positive or negative) may not be suitable for your compound.[19]2. Poor Ionization Efficiency: The mobile phase composition may not be optimal for ionization.[17][21]3. Ion Suppression: Other components in the reaction mixture are co-eluting and competing for ionization.[15][18]4. Sample Concentration is Too Low: The amount of analyte is below the instrument's detection limit.1. Pyrazoles are generally basic and ionize well in positive mode. Try switching to positive ESI.2. Add a modifier like 0.1% formic acid to the mobile phase to promote protonation.[18]3. Improve the chromatographic separation to resolve your pyrazole from interfering species. Optimize sample cleanup procedures.[18]4. Inject a more concentrated sample.
Broad or Tailing Peaks 1. Secondary Interactions with the Column: The basic pyrazole may be interacting with residual silanol groups on the silica-based column.[18]2. Column Overload: Too much sample has been injected.[15]3. Column Contamination or Degradation: The column performance has deteriorated.1. Add a modifier like formic acid to the mobile phase to protonate the analyte and reduce secondary interactions.2. Dilute your sample and inject a smaller volume.3. Flush the column with a strong solvent or replace the column if necessary.
Retention Time Shifts 1. Changes in Mobile Phase Composition: Inaccurate solvent mixing or degradation of the mobile phase.[15]2. Column Temperature Fluctuations: Inconsistent column oven temperature.[22]3. Column Equilibration Issues: The column was not properly equilibrated before the injection.[22]1. Prepare fresh mobile phase daily.[15]2. Ensure the column oven is set to a stable temperature.[22]3. Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each run.[22]
High Background Noise or Contamination Peaks 1. Contaminated Solvents or Glassware: Impurities in the mobile phase or sample vials.[15]2. Column Bleed: The stationary phase of the column is degrading and eluting.[15]3. Carryover from Previous Injections: Residual sample from a previous run is eluting in the current run.[23]1. Use high-purity, LC-MS grade solvents and clean glassware.[15]2. Operate the column within its recommended pH and temperature range. Consider a column with lower bleed characteristics.3. Implement a robust needle wash protocol between injections.
Logical Flow for Troubleshooting LC-MS Issues

LCMS_Troubleshooting cluster_check Initial Checks cluster_diagnosis Problem Diagnosis cluster_solution Potential Solutions start LC-MS Problem Observed check_basics Check Basic Settings (Method, Connections, Solvent Levels) start->check_basics check_tune Review MS Tune Report check_basics->check_tune is_signal No/Low Signal? check_tune->is_signal is_peak_shape Poor Peak Shape? is_signal->is_peak_shape No sol_signal Optimize Ion Source Check Mobile Phase pH Increase Concentration is_signal->sol_signal Yes is_rt_shift Retention Time Shift? is_peak_shape->is_rt_shift No sol_peak_shape Check for Overload Optimize Mobile Phase Check Column Health is_peak_shape->sol_peak_shape Yes sol_rt_shift Check Pump & Solvents Ensure Equilibration Check Temperature is_rt_shift->sol_rt_shift Yes end Problem Resolved is_rt_shift->end No (Other Issue) sol_signal->end sol_peak_shape->end sol_rt_shift->end

Caption: A decision tree for troubleshooting common LC-MS problems.

References

  • A Technical Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals - Benchchem.
  • Updates in Small Molecule Pharmaceutical Development - LCGC International.
  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds - Benchchem.
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC - NIH.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci.
  • Synthesis of new series of Pyrazoline, and study their Kinetics and Reaction Mechanism.
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments.
  • Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim - ResearchGate.
  • Troubleshooting for Thin Layer Chromatography - SiliCycle.
  • LSMSMS troubleshooting | PDF | Mass Spectrometry | High Performance Liquid Chromatography - Scribd.
  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester.
  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Synthesis of Pyrazole Compounds by Using Sonication Method.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
  • 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions.
  • Thin Layer Chromatography - Chemistry LibreTexts.
  • TLC Fundamentals – Stationary & mobile phase choice (part 4) - Interchim – Blog.
  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine | LCGC International.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.
  • I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds? | ResearchGate.
  • Stationary Phases for Modern Thin-Layer Chromatography | LCGC International.
  • Optimization of Electrospray Ionization for Liquid Chromatography Time-of-Flight Mass Spectrometry Analysis of Preservatives in Wood Leachate Matrix - UND Scholarly Commons.
  • 2.3B: Uses of TLC - Chemistry LibreTexts.
  • Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS - Semantic Scholar.
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - NIH.
  • Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles | Request PDF - ResearchGate.
  • TLC Material Selection - Molpure.
  • 2.3D: Separation Theory - Chemistry LibreTexts.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.

Sources

Technical Support Center: Synthesis of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole, a key building block in contemporary drug discovery. This document provides in-depth, field-proven insights into its synthesis, addressing common challenges and offering robust, validated protocols. Our goal is to empower researchers to navigate the complexities of this synthesis with confidence and efficiency.

Overview of Synthetic Strategies

The primary challenge in synthesizing this compound lies in achieving regioselective N-alkylation of the 4-bromopyrazole core. The two nitrogen atoms of the pyrazole ring possess similar electronic properties, which can lead to the formation of isomeric products, complicating purification and reducing yields.[1][2]

Two principal retrosynthetic pathways are considered:

  • Route A: Direct N-Alkylation. This is the most common approach, involving the direct alkylation of 4-bromo-1H-pyrazole with an activated oxetane electrophile.

  • Route B: Bromination of N-Oxetanyl Pyrazole. This alternative involves first installing the oxetane moiety onto an unsubstituted pyrazole, followed by selective bromination at the C4-position.

The choice between these routes depends on starting material availability, scalability, and the desired impurity profile. This guide will focus on troubleshooting and optimizing the more direct and convergent Route A .

Comparative Analysis of N-Alkylation Protocols

The success of the direct N-alkylation (Route A) hinges on the choice of the oxetane electrophile and the reaction conditions. Below is a comparison of common methods.

MethodOxetane ReagentBaseSolventTypical YieldKey Advantages & Disadvantages
1. Tosylate Displacement Oxetan-3-yl tosylateCs₂CO₃, K₂CO₃DMF, Acetonitrile60-85%Pro: Good leaving group, generally high conversion. Con: Tosylate must be prepared; potential for elimination side products.
2. Halide Displacement 3-Bromooxetane or 3-IodooxetaneNaH, K₂CO₃DMF, THF50-75%Pro: Halides can be more readily available. Con: Slower reaction rates; stronger bases like NaH require stringent anhydrous conditions.[1]
3. Mitsunobu Reaction Oxetan-3-olPPh₃, DIAD/DEADTHF, Dioxane45-70%Pro: Mild conditions, avoids harsh bases. Con: Stoichiometric phosphine oxide byproduct can complicate purification; scalability issues.

Diagram: Synthetic Workflow Comparison

Synthetic_Routes cluster_0 Route A: Direct N-Alkylation cluster_1 Route B: Bromination First 4-Bromopyrazole 4-Bromopyrazole Product_A 4-bromo-1-(oxetan-3-yl) -1H-pyrazole 4-Bromopyrazole->Product_A Base, Solvent Activated Oxetane Oxetan-3-yl-X (X = OTs, Br, I) Activated Oxetane->Product_A Pyrazole Pyrazole N_Oxetanyl_Pyrazole 1-(oxetan-3-yl)-1H-pyrazole Pyrazole->N_Oxetanyl_Pyrazole Mitsunobu or Displacement Oxetan-3-ol Oxetan-3-ol Oxetan-3-ol->N_Oxetanyl_Pyrazole Product_B 4-bromo-1-(oxetan-3-yl) -1H-pyrazole N_Oxetanyl_Pyrazole->Product_B NBS or Br₂

Caption: Comparison of primary synthetic routes to the target compound.

Detailed Experimental Protocol: N-Alkylation via Tosylate Displacement

This protocol is recommended for its reliability and generally high yields. The key is the use of a mild base and an appropriate solvent to facilitate the SN2 reaction.

Step 1: Preparation of the Pyrazolate Anion

  • To a clean, dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-bromo-1H-pyrazole (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF, 5-10 mL per gram of pyrazole).

  • Begin stirring and add cesium carbonate (Cs₂CO₃, 1.5 eq) portion-wise at room temperature.

    • Application Scientist's Note: Cesium carbonate is highly effective in these alkylations. Its high solubility in DMF and the "cesium effect" promote faster reaction rates compared to potassium or sodium carbonates. Using a slight excess ensures complete deprotonation of the pyrazole.

Step 2: Alkylation

  • In a separate flask, dissolve oxetan-3-yl tosylate (1.1 eq) in a minimum amount of anhydrous DMF.

  • Add the tosylate solution dropwise to the pyrazole/base mixture over 15-20 minutes. An exotherm may be observed; maintain the temperature below 40°C.

  • Heat the reaction mixture to 60-70°C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-8 hours).

    • Application Scientist's Note: The choice of temperature is a balance. Higher temperatures can accelerate the reaction but may also promote the formation of elimination or decomposition byproducts. 60-70°C is often optimal.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water (3x the volume of DMF) and ethyl acetate (2x the volume of DMF).

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a white solid.

    • Application Scientist's Note: A common impurity is unreacted 4-bromopyrazole. Its polarity is different enough to allow for good separation on silica gel.

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Action(s)
Q: Low or no conversion observed by TLC/LC-MS after several hours. 1. Ineffective deprotonation of pyrazole. 2. Poor quality or decomposed alkylating agent. 3. Insufficient temperature.1. Check your base: Use a stronger base like NaH (if using THF) or ensure your Cs₂CO₃ is anhydrous. 2. Verify reagent: Check the purity of your oxetan-3-yl tosylate/halide by NMR. Consider preparing it fresh. 3. Increase temperature: Incrementally raise the temperature by 10°C and continue monitoring.
Q: Formation of a significant, inseparable byproduct is observed. 1. Isomeric alkylation at the N2 position. 2. Elimination of the tosylate/halide to form oxetene derivatives.1. Re-evaluate base/solvent: Sterically hindered bases or changing the solvent polarity can sometimes influence regioselectivity in pyrazole alkylations.[3] However, for 4-bromopyrazole, the electronic effect of the bromine atom typically directs alkylation to the N1 position. The byproduct may be from another source. 2. Lower temperature: Use a lower reaction temperature and allow for a longer reaction time. Ensure the base is added slowly to control exotherms.
Q: Product decomposes during column chromatography. The oxetane ring can be sensitive to acidic conditions.1. Neutralize silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of triethylamine (~0.5-1%) before packing the column. 2. Alternative purification: Consider crystallization if a suitable solvent system can be found.
Q: Difficulty removing DMF during work-up. DMF is a high-boiling, water-miscible solvent.1. Thorough washing: Perform multiple aqueous washes (at least 3-4) during the extraction to pull the DMF into the aqueous layer. A brine wash is also effective. 2. Azeotropic removal: If residual DMF remains, it can sometimes be removed by co-evaporation with a higher-boiling non-polar solvent like toluene under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: Can I use 3-bromooxetane instead of oxetan-3-yl tosylate? A: Yes, 3-bromooxetane is a viable alternative. However, bromides are generally less reactive than tosylates. You may require more forcing conditions, such as a stronger base (e.g., NaH in THF/DMF) or higher temperatures, which could increase the risk of side reactions. The overall yield may be slightly lower.

Q2: How can I confirm the regioselectivity of the N-alkylation? A: The most definitive method is 2D NMR spectroscopy. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show a correlation between the protons of the oxetane ring (specifically the CH group at C3) and the two carbon atoms of the pyrazole ring it is bonded to (C5 and C3), confirming the N1 substitution.

Q3: My reaction is complete, but I have trouble with the purification. What are my options? A: If standard silica gel chromatography is problematic, consider these alternatives:

  • Acid-base extraction: Pyrazoles are weakly basic.[4] You might be able to purify the product by dissolving the crude material in an organic solvent, extracting with a dilute acid (e.g., 1M HCl), basifying the aqueous layer, and then re-extracting the pure product. This can remove non-basic impurities.

  • Reverse-phase chromatography: If the product is sufficiently non-polar, reverse-phase (C18) chromatography can be an excellent alternative.

  • Crystallization: Screen various solvent systems (e.g., ethyl acetate/hexanes, isopropanol, acetonitrile) to induce crystallization.

Q4: Is this synthesis scalable? A: Yes, the tosylate displacement method is scalable. Key considerations for scale-up include:

  • Thermal Management: The initial deprotonation and the alkylation step can be exothermic. Ensure your reactor has adequate cooling capacity and plan for slow, controlled additions.

  • Agitation: Good mixing is crucial to prevent localized overheating and ensure complete reaction.

  • Work-up: Handling large volumes of DMF and performing extractions requires appropriately sized equipment. Consider a continuous extraction setup for very large scales.

References

  • Method for purifying pyrazoles.
  • Optimization of pyrazole N-alkylation conditions.
  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Semantic Scholar. [Link]
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health (NIH). [Link]
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
  • This compound. PubChem. [Link]
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

Sources

Validation & Comparative

The Oxetane Ring: A Strategic Bioisosteric Replacement for the Isopropyl Group in Pyrazole-Based Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Bioactivity

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of drug discovery. The pyrazole scaffold, a privileged heterocyclic motif, is a common core in a multitude of bioactive agents.[1][2] The substituents on this ring play a pivotal role in dictating the molecule's interaction with its biological target and its overall pharmacokinetic properties. This guide provides an in-depth comparison of the bioactivity of pyrazoles substituted with an oxetane ring versus the more traditional isopropyl group, offering insights for researchers, scientists, and drug development professionals.

The choice between an oxetane and an isopropyl substituent is not merely a trivial alteration; it is a calculated decision rooted in the principles of bioisosterism. An oxetane can be considered a bioisostere of an isopropyl group, meaning it has a similar size and shape but different electronic and physicochemical properties. This substitution can lead to significant improvements in a compound's drug-like characteristics.

Physicochemical and Metabolic Profile: The Rationale for Substitution

The primary motivation for replacing an isopropyl group with an oxetane ring often lies in the desire to enhance a molecule's physicochemical properties. The oxetane moiety, with its embedded oxygen atom, introduces polarity, which can lead to improved aqueous solubility.[3] Furthermore, the four-membered ring is conformationally constrained compared to the freely rotating isopropyl group. This rigidity can be advantageous in pre-organizing the molecule for optimal binding to its target, potentially increasing potency and selectivity.

From a metabolic standpoint, isopropyl groups can be susceptible to oxidative metabolism by cytochrome P450 enzymes. The introduction of an oxetane ring can block these metabolic hotspots, thereby increasing the compound's metabolic stability and half-life.[3]

Comparative Bioactivity: A Case Study with a Close Analog

While direct head-to-head data comparing oxetane- and isopropyl-substituted pyrazoles is emerging, compelling evidence can be drawn from studies on structurally related analogs. A notable example is found in the development of pyrazole-based kinase inhibitors, where a cyclobutyl group, a close four-membered ring analog of oxetane, was compared to an isopropyl substituent.[4]

In a series of pyrazole derivatives targeting Cyclin-Dependent Kinases (CDKs), the structure-activity relationship (SAR) revealed that the cyclobutyl-substituted compound exhibited superior inhibitory activity compared to its isopropyl-substituted counterpart.[4]

SubstituentTarget KinaseIC50 (µM)
IsopropylCDK> 10 µM
CyclobutylCDK0.247 µM
Table 1: Comparative inhibitory activity of isopropyl- vs. cyclobutyl-substituted pyrazole derivatives against a target kinase.[4] The lower IC50 value for the cyclobutyl analog indicates significantly higher potency.

This data strongly suggests that the four-membered ring structure can be more favorable for activity than the isopropyl group in this particular scaffold. The improved potency of the cyclobutyl analog can be attributed to a combination of factors, including a more favorable conformation for binding and potentially altered electronic interactions within the kinase's active site. This provides a strong rationale for exploring the oxetane substitution, which would introduce the additional benefit of increased polarity.

Experimental Protocols

To enable researchers to conduct similar comparative studies, detailed experimental protocols for the synthesis and biological evaluation of substituted pyrazoles are provided below.

General Synthesis of Substituted Pyrazoles

The synthesis of 1,3,5-trisubstituted pyrazoles can be achieved through a classical condensation reaction between a 1,3-diketone and a hydrazine derivative.

G diketone 1,3-Diketone pyrazole Substituted Pyrazole diketone->pyrazole Condensation hydrazine Hydrazine Derivative hydrazine->pyrazole

Figure 1: General synthetic scheme for substituted pyrazoles.

Step-by-step methodology:

  • Reaction Setup: To a solution of the appropriate 1,3-diketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the corresponding hydrazine derivative (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours, with progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired substituted pyrazole.

In Vitro Kinase Inhibition Assay

The bioactivity of the synthesized compounds can be assessed using an in vitro kinase inhibition assay.

G kinase Target Kinase reaction_mixture Reaction Mixture kinase->reaction_mixture substrate Substrate (e.g., peptide) substrate->reaction_mixture atp ATP (radiolabeled or fluorescent) atp->reaction_mixture inhibitor Test Compound (e.g., oxetane- or isopropyl-substituted pyrazole) inhibitor->reaction_mixture incubation Incubation reaction_mixture->incubation detection Detection of Substrate Phosphorylation incubation->detection ic50 IC50 Determination detection->ic50

Figure 2: Workflow for an in vitro kinase inhibition assay.

Step-by-step methodology:

  • Assay Preparation: Prepare a reaction buffer containing the target kinase, a suitable substrate (e.g., a specific peptide), and ATP (often radiolabeled or fluorescently tagged).

  • Compound Addition: Add varying concentrations of the test compounds (e.g., the oxetane- and isopropyl-substituted pyrazoles) to the reaction mixture. Include appropriate controls (no inhibitor and a known inhibitor).

  • Initiation and Incubation: Initiate the kinase reaction by adding a solution of MgCl2 and ATP. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection: Stop the reaction and quantify the extent of substrate phosphorylation. The method of detection will depend on the type of assay (e.g., radioactivity measurement for radiolabeled ATP, fluorescence reading for fluorescently tagged substrates or antibodies).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Conclusion and Future Perspectives

The strategic replacement of an isopropyl group with an oxetane ring on a pyrazole scaffold presents a compelling avenue for optimizing the bioactivity and drug-like properties of therapeutic candidates. The available data, particularly from close structural analogs like cyclobutyl-substituted pyrazoles, strongly indicates that the four-membered ring system can lead to a significant enhancement in potency. The additional benefits of improved solubility and metabolic stability further underscore the potential of the oxetane moiety.

For researchers in drug discovery, the comparative evaluation of oxetane- and isopropyl-substituted pyrazoles should be a key consideration in lead optimization. The experimental protocols outlined in this guide provide a framework for conducting such studies, enabling a data-driven approach to the design of next-generation therapeutics. As more direct comparative data becomes available, the role of the oxetane ring as a superior bioisostere for the isopropyl group in pyrazole-based drugs is likely to be further solidified.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.
  • Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. PubMed.
  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.
  • Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. PubMed.
  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. ScienceDirect.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
  • Concentration-dependent effects (0, ½IC50, IC50, and 1½IC50) of compound 51c on the expression levels of apoptotic markers (caspase-3, caspase-9, Bax, Bcl2, and cleaved PARP) in SK-Mel-28 and A431 cancer cells after 48 h of treatment.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Royal Society of Chemistry.
  • Synthesis and Bioactivity Assessment of Novel Spiro Pyrazole-Oxindole Congeners Exhibiting Potent and Selective in vitro Anticancer Effects. MDPI.
  • Current status of pyrazole and its biological activities. PubMed Central.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.

Sources

The Strategic Advantage of Bromine: A Comparative Guide to 4-bromo-1-(oxetan-3-yl)-1H-pyrazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrazole scaffold is a well-established "privileged structure," forming the core of numerous FDA-approved drugs.[1][2] Its versatility allows for fine-tuning of pharmacological properties through substitution, a critical aspect of drug design. Halogenation of the pyrazole ring is a key strategy in this process, with the choice of halogen significantly impacting a compound's synthetic utility, metabolic fate, and biological activity.[3][4] This guide provides an in-depth comparison of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole with its fluoro, chloro, and iodo analogs, offering a rationale for why the bromo-substituted variant often represents a strategic optimum for drug development professionals.

At the heart of this analysis is the unique combination of the 4-bromo-pyrazole core and the N-oxetanyl substituent. The bromine atom serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.[5] Concurrently, the oxetane ring is increasingly recognized for its ability to confer desirable pharmacokinetic properties, such as enhanced aqueous solubility and metabolic stability, when compared to more traditional alkyl or carbocyclic groups.[6][7][8] This guide will dissect these attributes through the lens of comparative experimental data and established scientific principles.

I. The Oxetane Advantage: Enhancing "Drug-Likeness"

The incorporation of an oxetane ring, a four-membered cyclic ether, is a modern strategy to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.[6][7] When appended to the pyrazole core, the oxetane moiety imparts several key advantages over simple alkyl or other cyclic substituents.

  • Improved Solubility and Reduced Lipophilicity: The polar nature of the oxetane's ether oxygen can significantly increase the aqueous solubility of a molecule. This is a critical factor for oral bioavailability. Replacing a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000.[7][8] This increased polarity also leads to a reduction in lipophilicity (LogP/LogD), which can be beneficial for reducing off-target toxicity.

  • Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities. For instance, oxetane-containing compounds have demonstrated significantly improved stability in human liver microsomes (HLM) compared to their carbonyl or some carbocyclic analogs.[9] This metabolic robustness can lead to a longer half-life and improved pharmacokinetic profile in vivo.

  • Vectorial Exit from Lipophilic Pockets: The distinct three-dimensional structure and polarity of the oxetane can provide a "vectorial exit" from the lipophilic binding pockets of target proteins, which can contribute to improved efficacy and selectivity.

II. The Halogen Effect: A Comparative Analysis of Reactivity and Physicochemical Properties

The choice of halogen at the 4-position of the pyrazole ring is a critical decision in the design of a synthetic route and in tuning the final properties of the molecule. Below is a comparative overview of how this compound stacks up against its halogenated cousins.

A. Synthetic Utility: The Versatility of the C-Br Bond in Cross-Coupling Reactions

The 4-bromo substituent makes this compound an exceptionally useful intermediate for introducing molecular diversity through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The reactivity of the carbon-halogen bond is a key consideration.

General Reactivity Trend: The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions generally follows the trend of carbon-halogen bond strength: C-I > C-Br > C-Cl >> C-F.[10]

  • 4-Iodo-1-(oxetan-3-yl)-1H-pyrazole: While the C-I bond is the most reactive, leading to faster reaction times and milder conditions, iodo-substituted compounds can be more expensive and less stable. They can also be prone to de-iodination side reactions.

  • This compound: This derivative offers a well-balanced profile. The C-Br bond is sufficiently reactive for a wide range of cross-coupling reactions under reasonably mild conditions, yet the compound is generally more stable and cost-effective than its iodo counterpart. This balance makes it a workhorse in many discovery chemistry labs.

  • 4-Chloro-1-(oxetan-3-yl)-1H-pyrazole: The C-Cl bond is significantly stronger, making chloro-substituted pyrazoles less reactive. Cross-coupling reactions often require more specialized, bulky phosphine ligands and harsher reaction conditions, which can limit functional group tolerance.

  • 4-Fluoro-1-(oxetan-3-yl)-1H-pyrazole: The C-F bond is the strongest and is generally unreactive in standard palladium-catalyzed cross-coupling reactions, making it unsuitable as a synthetic handle for diversification at that position.

The following table summarizes the expected performance of the different halogenated pyrazoles in a Suzuki-Miyaura coupling reaction.

CompoundHalogenRelative Reactivity in Suzuki CouplingTypical Catalyst SystemKey Considerations
4-Iodo-1-(oxetan-3-yl)-1H-pyrazoleIodoHighestPd(PPh₃)₄, PdCl₂(dppf)Most reactive, but can be less stable and more expensive. Prone to dehalogenation.
This compound Bromo High Pd(PPh₃)₄, PdCl₂(dppf), XPhosPdG2 Optimal balance of reactivity, stability, and cost. Widely applicable.
4-Chloro-1-(oxetan-3-yl)-1H-pyrazoleChloroModerate to LowRequires bulky, electron-rich ligands (e.g., XPhos, SPhos) and stronger bases.Less reactive, requires more forceful conditions.
4-Fluoro-1-(oxetan-3-yl)-1H-pyrazoleFluoroVery Low/InertNot typically used for cross-coupling.C-F bond is very strong and generally unreactive.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling of 4-Halo-1-(oxetan-3-yl)-1H-pyrazoles

This protocol outlines a representative experiment to compare the reactivity of the bromo, chloro, and iodo analogs in a Suzuki-Miyaura reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Setup To separate reaction vials, add: - 4-Halo-1-(oxetan-3-yl)-1H-pyrazole (1.0 equiv) - Phenylboronic acid (1.5 equiv) - K₂CO₃ (2.0 equiv) - Dioxane/H₂O (4:1) Catalyst Add Pd(PPh₃)₄ (5 mol%) to each vial Setup->Catalyst Heat Heat reactions at 80°C under N₂ Catalyst->Heat Monitor Monitor progress by TLC/LC-MS Heat->Monitor Quench Quench with H₂O, extract with EtOAc Monitor->Quench Purify Purify by column chromatography Quench->Purify Analyze Determine yield and purity by ¹H NMR and LC-MS Purify->Analyze

Caption: Workflow for comparative Suzuki-Miyaura coupling.

B. Physicochemical Properties

The nature of the halogen atom also influences key physicochemical properties that are critical for a molecule's pharmacokinetic profile.

PropertyFluoroChloroBromoIodoRationale
Lipophilicity (cLogP) LowestModerateHigherHighestLipophilicity generally increases with the size and polarizability of the halogen atom.
Aqueous Solubility HighestModerateLowerLowestSolubility is inversely related to lipophilicity.
Dipole Moment HighestHighModerateLowerThe high electronegativity of fluorine results in a larger dipole moment.
Experimental Protocol: Determination of LogP and Aqueous Solubility

To experimentally validate these properties, standard assays can be performed.

LogP (Shake-Flask Method):

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a 1:1 mixture of n-octanol and water.

  • Shake the vial vigorously to allow for partitioning between the two phases.

  • Centrifuge to separate the layers.

  • Determine the concentration of the compound in both the n-octanol and water layers using a validated analytical method like HPLC-UV.

  • Calculate LogP as the base-10 logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Aqueous Solubility (Thermodynamic Solubility Assay):

  • Add an excess of the solid compound to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).

  • Equilibrate the suspension on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

  • Filter the suspension to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

III. Biological Performance: A Case Study in Kinase Inhibition

The larger, more polarizable bromine and iodine atoms are more effective halogen bond donors than chlorine, while fluorine is a very poor halogen bond donor. This can lead to significant differences in binding affinity for a target protein.

Experimental Protocol: Comparative CDK2 Inhibition Assay

This protocol describes a typical in vitro kinase assay to compare the inhibitory potency of the halogenated pyrazole series against CDK2.

CDK2_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Prepare_Reagents Prepare assay buffer, CDK2/Cyclin A enzyme, ATP, and substrate peptide Compound_Dilution Create serial dilutions of 4-halo-1-(oxetan-3-yl)-1H-pyrazoles Prepare_Reagents->Compound_Dilution Incubate_Inhibitor Incubate CDK2/Cyclin A with each compound dilution Compound_Dilution->Incubate_Inhibitor Initiate_Reaction Initiate reaction by adding ATP and substrate Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 37°C for a defined period (e.g., 60 min) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction and add detection reagent (e.g., ADP-Glo™) Incubate_Reaction->Stop_Reaction Measure_Signal Measure luminescence signal Stop_Reaction->Measure_Signal Calculate_IC50 Plot % inhibition vs. compound concentration to determine IC₅₀ values Measure_Signal->Calculate_IC50

Caption: Workflow for a comparative CDK2 inhibition assay.

IV. Metabolic Stability: The Combined Impact of the Oxetane and Halogen

The metabolic stability of a drug candidate is a critical parameter that influences its in vivo half-life and dosing regimen. The N-oxetanyl group is known to enhance metabolic stability. The nature of the halogen can also play a role, as C-H bonds adjacent to the halogen may be susceptible to oxidation.

A standard in vitro assay using human liver microsomes can be employed to compare the metabolic stability of the four halogenated analogs.

Experimental Protocol: Comparative Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine and compare the intrinsic clearance of the four 4-halo-1-(oxetan-3-yl)-1H-pyrazoles.

  • Incubation: Incubate each compound (at a low concentration, e.g., 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the t½ and the protein concentration.

Expected Outcome: All four compounds are expected to show good to excellent metabolic stability due to the presence of the oxetane ring. Minor differences may be observed based on the influence of the halogen on adjacent C-H bond metabolism, but the oxetane moiety is the dominant factor.

Conclusion: The Strategic Choice

This guide has illustrated that while each halogenated pyrazole has its own set of characteristics, This compound often emerges as the most strategic choice for drug discovery programs. It provides an optimal balance of:

  • Synthetic Versatility: The C-Br bond is a reliable and highly versatile handle for introducing molecular complexity through a wide range of established cross-coupling reactions.

  • Physicochemical Properties: It offers a middle ground in terms of lipophilicity and solubility, which can be advantageous in multiparameter optimization.

  • Biological Potential: The bromine atom is a capable halogen bond donor, offering the potential for strong interactions with biological targets.

  • Cost and Stability: It is generally more stable and cost-effective than its iodo counterpart, making it suitable for large-scale synthesis.

By combining the pharmacokinetic benefits of the N-oxetanyl group with the synthetic and electronic advantages of the 4-bromo substituent, researchers are equipped with a powerful building block for the efficient discovery and development of novel therapeutics.

References

  • Carreira, E. M., & Fessard, T. C. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(18), 11179-11243. Available from: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00174
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of 4-Iodopyrazole and Other Pyrazole Derivatives. Available from: https://www.benchchem.
  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2017). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 9(12), 1429-1445. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5625938/
  • Stepan, A. F., et al. (2011). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 54(22), 7816-7836. Available from: https://pubs.acs.org/doi/10.1021/jm200912d
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Substituted Pyrazole Analogs. Available from: https://www.benchchem.com/application-notes/a-comparative-analysis-of-the-biological-activities-of-substituted-pyrazole-analogs
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. Available from: https://pubs.acs.org/doi/10.1021/jm901787s
  • Molbank. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI, 2009(4), M639. Available from: https://www.mdpi.com/1422-8599/2009/4/M639
  • Anaesthesia, Pain & Intensive Care. (2025). Synthesis and CDK2 inhibition profiling of novel pyrazolyl-thiourea derivatives as potential anti-inflammatory agents. Anaesthesia, Pain & Intensive Care, 29(6). Available from: https://www.apicare.org/index.php/APIC/article/view/2855
  • Al-Warhi, T., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15(1), 123-135. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11593339/
  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available from: https://www.mdpi.com/2073-4352/13/7/1101
  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 237-240. Available from: https://www.researchgate.
  • Sharma, A., et al. (2024). QSAR study on CDK2 inhibition with pyrazole derivatives. Journal of Molecular Structure, 1295, 136543. Available from: https://www.sciencedirect.com/science/article/pii/S002228602300951X
  • Arkat USA. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71. Available from: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2014/vi/14-6101
  • Ismail, M. M., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(45), 32909-32929. Available from: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra05234a
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: https://www.acs.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Mail, 127. Available from: https://www.tcichemicals.com/assets/brochure-pdfs/TCI_Mail_127_EN.pdf
  • Heshmatollah, A., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4). Available from: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S1870-249X2011000400008
  • ResearchGate. (2020). Metabolic stability studies in mouse, rat, and human microsomes. Available from: https://www.researchgate.
  • Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Molecules, 26(1), 227. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796011/
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: https://pubs.acs.org/doi/abs/10.1021/cr00039a007
  • Shah, P., et al. (2023). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. ASSAY and Drug Development Technologies, 21(5), 231-236. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10418386/
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4896-4899. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2865392/
  • Semantic Scholar. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from https://www.semanticscholar.org/paper/A-regioselective-C7-bromination-and-C7-Suzuki–/3b3b4d45e4d25c6a1e6a1c1d6b0b8c6a2e8e9a4c
  • Di, L., & Obach, R. S. (2015). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Drug Metabolism Letters, 9(1), 2-7. Available from: https://pubmed.ncbi.nlm.nih.gov/25689947/
  • BLDpharm. (n.d.). This compound. Retrieved from https://www.bldpharm.com/products/1374657-02-9.html
  • Piras, M., et al. (2022). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Polymers, 14(19), 4199. Available from: https://www.mdpi.com/2073-4360/14/19/4199
  • Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11557002/
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics. Retrieved from https://www.thermofisher.
  • PubChem. (n.d.). 4-bromo-3-fluoro-1-methyl-1H-pyrazole. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/84656718
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from https://www.protocols.io/view/microsomal-stability-assay-for-human-and-mouse-l-5jyl89q27v2w/v1
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from https://experiments.springernature.com/articles/10.1007/978-1-4939-7553-2_14
  • Mezei, G., et al. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 428-431. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10153833/
  • Mezei, G., et al. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(5), 428-431. Available from: https://www.osti.gov/biblio/1973685
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. michael-green.github.io. Available from: https://michael-green.github.io/posts/2024/01/06/logp-logd-pka-logs/
  • Laurence, C., et al. (2000). The first basicity scale of fluoro-, chloro-, bromo- and iodo-alkanes: some cross-comparisons with simple alkyl derivatives of other elements. Journal of the Chemical Society, Perkin Transactions 2, (7), 1341-1346. Available from: https://pubs.rsc.org/en/content/articlelanding/2000/p2/b001704i
  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10647167/
  • Kumar, R., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. Available from: https://pubmed.ncbi.nlm.nih.gov/37455456/
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Available from: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-on-the-solubility-and-bioavailability-of-1-isopropyl-1h-pyrazole-4-carbaldehyde
  • Kim, J. S., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Molecules, 25(18), 4253. Available from: https://www.researchgate.net/figure/Buchwald-Hartwig-coupling-of-4-bromo-1H-1-tritylpyrazole-1Br-with-various-amines_tbl2_344195191
  • Kim, J. S., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(18), 4253. Available from: https://www.researchgate.net/figure/Buchwald-Hartwig-coupling-between-4-halo-1H-1-tritylpyrazoles-1-and-piperidine_tbl1_344195191
  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Chem_325_-Advanced_Organic_Chemistry(Luo)/07%3A_Transition_Metal-Catalyzed_Cross-Coupling_Reactions/7.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Available from: https://www.benchchem.com/application-notes/a-comparative-guide-to-the-reactivity-of-halopyrimidines-in-cross-coupling-reactions

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-bromo-1-(oxetan-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole, a key heterocyclic intermediate in modern drug discovery. As researchers, scientists, and drug development professionals, ensuring the identity, purity, and quality of such building blocks is paramount. This document moves beyond rote protocols to explain the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and regulatory expectations.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This guide will compare the two most prevalent and powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore their principles, provide detailed validation protocols, and present comparative performance data, all within the framework of the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The Critical Role of Method Validation

In pharmaceutical development, analytical method validation is not merely a regulatory formality but a cornerstone of data reliability and product quality.[4][6] For a molecule like this compound, which may be a crucial starting material or intermediate, a validated method ensures that measurements of its purity and strength are accurate and consistent.[7] The core parameters assessed during validation, as stipulated by ICH Q2(R2) guidelines, include specificity, linearity, range, accuracy, precision, and robustness.[1][3]

Below is a workflow diagram illustrating the typical lifecycle of analytical method validation, from initial development to routine implementation in a quality control environment.

Analytical_Method_Validation_Workflow Figure 1: General Analytical Method Validation Workflow cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Validation Protocol Execution cluster_rep Phase 3: Reporting & Implementation Dev Analytical Procedure Development Opt Method Optimization (e.g., Mobile Phase, Column, Temp) Dev->Opt Iterative Process Protocol Draft Validation Protocol (Define Scope & Acceptance Criteria) Opt->Protocol Method Finalized Execute Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) Protocol->Execute Report Generate Validation Report (Summarize Results & Conclusions) Execute->Report Data Analysis Implement Implement for Routine Use (QC, Stability Testing) Report->Implement

Caption: A high-level overview of the analytical method validation lifecycle.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Assay

HPLC is the premier technique for analyzing non-volatile and thermally sensitive compounds, making it exceptionally well-suited for intermediates like this compound.[8] Its ability to separate the main component from related substances and degradation products is critical for purity assessment.

Causality of Method Choice: The pyrazole ring system contains a chromophore that absorbs ultraviolet (UV) light, allowing for sensitive detection. A reverse-phase method (e.g., using a C18 column) is the logical starting point, as it effectively separates compounds based on hydrophobicity. The polarity of the oxetane and pyrazole moieties suggests that a mobile phase of acetonitrile and water will provide good resolution.[9][10]

Experimental Protocol: HPLC-UV Purity and Assay
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes, hold for 5 minutes, return to initial conditions. Rationale: A gradient is employed to ensure elution of both polar and non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

    • Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution (Assay): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Sample Solution (Purity): Prepare a sample solution at the same concentration as the standard to determine purity by area percent.

    • Linearity Solutions: Prepare a series of solutions from the standard stock, typically ranging from 50% to 150% of the nominal assay concentration.[4]

Validation Approach and Comparative Data

The method is validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[1][11] The workflow for this specific HPLC analysis is visualized below.

HPLC_Assay_Workflow Figure 2: HPLC-UV Assay & Purity Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting RefStd Weigh Reference Standard Dilute Dissolve & Dilute in Volumetric Flasks RefStd->Dilute Sample Weigh Test Sample Sample->Dilute Inject Inject into HPLC System Dilute->Inject Transfer to Vials Separate Separation on C18 Column Inject->Separate Detect UV Detection at 220 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Generate Chromatogram Calculate Calculate Assay (%) & Purity (Area %) Integrate->Calculate Report Final Report Calculate->Report

Caption: Step-by-step workflow for HPLC-based analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Analytes and Impurities

GC-MS is a highly sensitive and specific technique ideal for analyzing volatile and semi-volatile compounds.[3][12] It is particularly useful for identifying and quantifying residual solvents or potential volatile impurities that may arise during the synthesis of this compound. While potentially applicable for the assay of the main compound, its thermal stability must first be confirmed.

Causality of Method Choice: GC separates compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.[13] This dual detection makes it exceptionally powerful for impurity identification. A mid-polarity column, such as a DB-5ms, is a versatile choice for a wide range of heterocyclic compounds.[12]

Experimental Protocol: GC-MS Impurity Profiling
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[12]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio). Rationale: A split injection prevents column overloading when analyzing a high-concentration main peak.

    • Oven Temperature Program: Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min. Rationale: The temperature ramp allows for the separation of compounds with a wide range of boiling points.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • MS Scan Range: 40-450 amu.

  • Standard and Sample Preparation:

    • Sample Solution: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent like Dichloromethane or Ethyl Acetate.[12]

Validation Approach and Comparative Data

For impurity analysis, key validation parameters include specificity (demonstrated by mass spectral confirmation), limit of detection (LOD), and limit of quantitation (LOQ). For an assay, the full suite of validation tests would be required.

Comparative Performance Summary

The table below provides a summary of typical performance characteristics for each validated method. This data is illustrative, designed to highlight the relative strengths of each technique. Actual results must be established through laboratory studies.[8]

Validation Parameter HPLC-UV (Assay/Purity) GC-MS (Impurity ID/Assay) ICH Acceptance Criteria (Typical)
Specificity Baseline resolution from impurities. Peak purity analysis via DAD.Chromatographic separation and unique mass spectrum for each component.Method is specific for the analyte.[2]
Linearity (R²) > 0.999> 0.998R² ≥ 0.995
Range (% of Target) 80 - 120% (Assay)70 - 130% (Assay)Defined by linearity, accuracy, and precision.[1]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Typically 98.0 - 102.0% for drug substance assay.
Precision (% RSD) < 1.5%< 2.0%RSD ≤ 2.0% for assay.[4]
Limit of Quantitation ~0.05% (relative to main peak)~0.01% (relative to main peak)Signal-to-Noise ratio ≥ 10.

Method Selection: A Strategic Decision

HPLC-UV is the recommended primary method for routine quality control, specifically for assay and purity determination of this compound. Its robustness, precision, and suitability for non-volatile compounds make it ideal for release testing and stability studies.[4]

GC-MS serves as an essential orthogonal method. It is superior for:

  • Definitive Identification: Confirming the identity of unknown impurities or degradation products through mass spectral analysis.

  • Volatile Impurity Analysis: Detecting and quantifying residual solvents and low-boiling-point intermediates that are not amenable to HPLC.

  • Compensating for a lack of specificity in another procedure , as recommended by ICH guidelines.[2]

Conclusion

The validation of analytical methods for pharmaceutical intermediates like this compound is a scientifically rigorous process governed by established international guidelines. Both HPLC-UV and GC-MS are powerful, complementary techniques. While HPLC-UV stands out as the primary choice for routine assay and purity testing due to its precision and applicability to non-volatile molecules, GC-MS offers unparalleled specificity for impurity identification and the analysis of volatile components. A comprehensive analytical control strategy should leverage the strengths of both methodologies to ensure the highest standards of quality, safety, and regulatory compliance in the drug development pipeline.

References

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Frizzo, C. P., Hennemann, B. L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • SIELC Technologies. (n.d.). Separation of 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol on Newcrom R1 HPLC column.
  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate.
  • Charde, M. S., et al. (n.d.). Analytical method validation: A brief review.
  • SIELC Technologies. (2018). 4-Bromo-3-methyl-1H-pyrazole.
  • Toomula, N., Kumar, A., Kumar, D. S., & Bheemidi, V. S. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Oxetane-Pyrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the oxetane moiety has garnered significant attention for its ability to confer improved solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][2] When hybridized with the pyrazole scaffold, a privileged structure in numerous biologically active compounds, the resulting oxetane-pyrazole derivatives present a compelling area of exploration for novel therapeutics.[3][4]

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of oxetane-pyrazoles, offering a comparative perspective against traditional pyrazole analogues. We will delve into the synthetic rationale, key experimental data, and detailed protocols to empower researchers in their drug discovery endeavors.

The Oxetane Advantage: Enhancing the Pyrazole Core

The introduction of an oxetane ring into a pyrazole-based scaffold is not a random chemical modification. It is a deliberate strategy to address common challenges in drug development, such as poor pharmacokinetic profiles. The oxetane's small, polar, and three-dimensional nature can lead to significant improvements in "drug-like" properties.[1][5]

Key Physicochemical and Pharmacokinetic Benefits:
  • Improved Solubility: The inherent polarity of the oxetane ring can enhance the aqueous solubility of a molecule, a critical factor for oral bioavailability.

  • Metabolic Stability: The strained four-membered ring of oxetane is often more resistant to metabolic degradation compared to more flexible alkyl chains, leading to a longer half-life in vivo.[2]

  • Reduced Lipophilicity: In an effort to escape "Lipinski's rule of five," medicinal chemists often seek to reduce the lipophilicity of lead compounds. The oxetane moiety can serve as a less lipophilic replacement for gem-dimethyl or other alkyl groups.[1]

  • Modulation of Basicity: When positioned near an amine, the electron-withdrawing nature of the oxetane can lower the pKa, which can be beneficial for optimizing cell permeability and reducing off-target effects.[5]

Structure-Activity Relationship Insights: A Focus on Kinase Inhibition

While comprehensive SAR studies across a wide range of biological targets for oxetane-pyrazoles are still emerging, the most significant data has been generated in the field of protein kinase inhibition. Kinases are a major class of drug targets, particularly in oncology, and the pyrazole scaffold is a common feature in many kinase inhibitors.[3] The incorporation of an oxetane has been shown to be a successful strategy to enhance the potency and selectivity of these inhibitors.

A notable example is in the development of inhibitors for kinases such as MNK1 and MNK2, where the replacement of a methyl group with an oxetane unit led to a significant enhancement in inhibitory potency.[2]

General SAR Observations for Oxetane-Pyrazole Kinase Inhibitors:
  • Position of the Oxetane: The point of attachment of the oxetane ring to the pyrazole core is critical. Often, it is introduced as a substituent on a side chain or directly on the pyrazole ring to probe specific pockets within the kinase active site.

  • Substitution on the Oxetane: The oxetane ring itself can be further substituted, offering additional vectors for optimization. However, unsubstituted 3-oxetanyl groups are common due to synthetic accessibility.

  • Nature of the Pyrazole Core: The substitution pattern on the pyrazole ring remains a key determinant of activity and selectivity. The interplay between the oxetane moiety and other substituents on the pyrazole dictates the overall pharmacological profile.

Below is a table summarizing representative data for oxetane-pyrazole kinase inhibitors compared to their non-oxetane analogues.

Compound IDCore ScaffoldR GroupTarget KinaseIC50 (nM)Key ObservationReference
1a Pyrazole-CH(CH3)2MNK1/2>1000The isopropyl-substituted pyrazole shows weak activity.[2]
1b Pyrazole-Oxetan-3-ylMNK1/289 (MNK2)Replacement with an oxetane ring significantly improves potency against MNK2.[2]
2a Pyrazolopyrimidinone-CH3ALDH1A1900The methyl-substituted analog has moderate potency but poor metabolic stability.[2]
2b Pyrazolopyrimidinone-Oxetan-3-ylALDH1A180-250The oxetane-containing compound shows improved potency and metabolic stability.[2]

Comparative Analysis: Oxetane-Pyrazoles vs. Traditional Alkyl-Substituted Pyrazoles

The decision to incorporate an oxetane into a pyrazole-based drug candidate should be driven by a clear understanding of its potential advantages over more traditional substituents like alkyl groups.

FeatureOxetane-PyrazolesAlkyl-Substituted Pyrazoles
Solubility Generally higher due to the polar ether linkage.Can be lower, especially with larger alkyl groups, increasing lipophilicity.
Metabolic Stability Often enhanced due to the strained ring's resistance to metabolism.Alkyl groups, particularly methyl and ethyl, can be sites of metabolic oxidation.
Lipophilicity (logP) Lower, which can improve the overall ADME profile.Higher, which can lead to poor solubility and increased off-target effects.
Conformational Rigidity The rigid oxetane ring can lock the molecule into a bioactive conformation.Flexible alkyl chains can lead to a loss of entropy upon binding to the target.
Synthetic Accessibility Can be more challenging to synthesize compared to simple alkyl groups.Generally straightforward to synthesize.

The following diagram illustrates the logical workflow for considering the incorporation of an oxetane moiety in a pyrazole-based drug discovery program.

SAR_Workflow Start Lead Pyrazole Compound (e.g., with alkyl substituent) Assess_Properties Assess Physicochemical and Pharmacokinetic Properties Start->Assess_Properties Poor_Properties Poor Solubility, Metabolic Instability, or High Lipophilicity? Assess_Properties->Poor_Properties Introduce_Oxetane Introduce Oxetane Moiety (e.g., replace alkyl group) Poor_Properties->Introduce_Oxetane Yes Good_Properties Properties are Acceptable Poor_Properties->Good_Properties No Synthesize_Analogs Synthesize a Series of Oxetane-Pyrazole Analogs Introduce_Oxetane->Synthesize_Analogs Biological_Screening Biological Screening (e.g., kinase inhibition assay) Synthesize_Analogs->Biological_Screening SAR_Analysis Analyze Structure-Activity Relationship (SAR) Biological_Screening->SAR_Analysis Optimized_Lead Optimized Oxetane-Pyrazole Lead Compound SAR_Analysis->Optimized_Lead

Caption: Workflow for the strategic incorporation of an oxetane in pyrazole-based drug discovery.

Experimental Protocols

To facilitate the exploration of oxetane-pyrazole SAR, detailed and reproducible experimental protocols are essential.

General Synthesis of 3-Oxetanyl-Pyrazoles

The synthesis of oxetane-containing pyrazoles can be achieved through various synthetic routes. A common approach involves the cycloaddition of an oxetane-containing building block with a suitable hydrazine.[1]

Step 1: Synthesis of an Oxetane-Containing β-Ketoester

  • To a solution of oxetan-3-one in a suitable solvent (e.g., THF), add a solution of a Grignard reagent derived from an appropriate haloacetate (e.g., ethyl bromoacetate) at low temperature (-78 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxyester.

  • Oxidize the secondary alcohol to the corresponding ketone using a suitable oxidizing agent (e.g., Dess-Martin periodinane) to yield the oxetane-containing β-ketoester.

Step 2: Cyclocondensation with Hydrazine

  • To a solution of the oxetane-containing β-ketoester in a suitable solvent (e.g., ethanol), add a substituted hydrazine (e.g., phenylhydrazine).

  • Add a catalytic amount of a suitable acid (e.g., acetic acid).

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 3-oxetanyl-pyrazole.

The following diagram outlines the general synthetic workflow.

Synthesis_Workflow Start Oxetan-3-one & Haloacetate Step1 Grignard Reaction Start->Step1 Intermediate1 β-Hydroxyester Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Intermediate2 β-Ketoester Step2->Intermediate2 Step3 Cyclocondensation with Hydrazine Intermediate2->Step3 Product 3-Oxetanyl-Pyrazole Step3->Product

Caption: General synthetic scheme for the preparation of 3-oxetanyl-pyrazoles.

In Vitro Kinase Inhibition Assay

A common method to evaluate the biological activity of potential kinase inhibitors is through an in vitro kinase assay.

  • Prepare a series of dilutions of the test compounds (oxetane-pyrazoles) in a suitable buffer (e.g., containing DMSO).

  • In a 96-well plate, add the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Add the test compounds to the wells.

  • Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with [γ-³²P]ATP) or non-radiometric methods like fluorescence polarization or luminescence-based assays.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The hybridization of the oxetane and pyrazole scaffolds represents a promising strategy in the design of novel therapeutic agents with improved pharmacological profiles. The available data, particularly in the realm of kinase inhibitors, demonstrates that the incorporation of an oxetane moiety can lead to significant gains in potency, selectivity, and pharmacokinetic properties.

While the synthetic challenges associated with oxetane chemistry can be a hurdle, the potential rewards in terms of improved drug-like properties often justify the effort.[6][7] As synthetic methodologies continue to advance, the accessibility of diverse oxetane-pyrazole building blocks will undoubtedly increase, further fueling the exploration of their SAR across a wider range of biological targets.

Future research in this area should focus on:

  • Systematic SAR studies: Generating comprehensive data sets for series of oxetane-pyrazole analogues against various targets will be crucial for a deeper understanding of their SAR.

  • Exploration of diverse substitution patterns: Investigating the effects of different substituents on both the oxetane and pyrazole rings will expand the chemical space and may lead to the discovery of novel inhibitors with unique properties.

  • Application to other target classes: While kinase inhibition is a major focus, the favorable physicochemical properties conferred by the oxetane moiety suggest that oxetane-pyrazoles may also be valuable scaffolds for other target classes, such as G-protein coupled receptors and enzymes involved in metabolic diseases.

By leveraging the principles outlined in this guide, researchers can effectively harness the potential of oxetane-pyrazoles to accelerate the discovery and development of the next generation of innovative medicines.

References

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
  • Zhang, Y., & Zhu, W. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115598. [Link]
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
  • Singh, R. B., & Singh, V. (2025). Chemical structures of oxetane-containing drugs.
  • Gomez, L., Hack, M. D., Wu, J., Wiener, J. J., Venkatesan, H., Santillán, A., Jr, Pippel, D. J., Mani, N., Morrow, B. J., Motley, S. T., Shaw, K. J., Wolin, R., Grice, C. A., & Jones, T. K. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters, 17(10), 2723–2727. [Link]
  • León, D., & Toste, F. D. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 16043–16049. [Link]
  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(1), 134. [Link]
  • Nitulescu, G. M., Nitulescu, G., & Ciotu, C. I. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 23(21), 13538. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 183-196. [Link]
  • Harris, C. S., Smith, Q. C., & Wyrick, C. D. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. The Journal of Biological Chemistry, 284(19), 12879–12889. [Link]
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, M. A., & El-Kerdawy, A. M. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Scientific Reports, 13(1), 14389. [Link]
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, M. A., & El-Kerdawy, A. M. (2025). Design, synthesis, and biological evaluation of pyrazole-based combretastatin A-4 analogues as potential cytotoxic agents. Bioorganic Chemistry, 149, 107535. [Link]
  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(11), 2201–2221. [Link]
  • Gomha, S. M., Abdel-aziz, H. M., Khedr, M. A., & Abdel-Aal, M. T. (2018). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 23(10), 2547. [Link]
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie (International Ed. in English), 49(41), 7434–7437. [Link]
  • Guda, S. K., & T., S. (2020). Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. ACS Omega, 5(12), 6524–6535. [Link]
  • El-Sayed, W. M., & Al-Otaibi, A. M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]
  • Martínez, A., & Rodríguez-Franco, M. I. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(24), 7586. [Link]
  • Engel, J., Becker, C., & Laufer, S. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
  • Alam, M. S., & Lee, D. U. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Medicinal Chemistry, 21(2), 143-160. [Link]
  • Heller, S. T., & Natarajan, S. R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6429. [Link]
  • Kumar, A., & Sharma, S. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.
  • Kumar, A., & Sharma, S. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(21), 6625. [Link]
  • Rahman, M. A., & Siddiqui, A. A. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660002. [Link]
  • Zhang, Y., & Zhu, W. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 787–803. [Link]

Sources

A Senior Scientist's Guide to Comparing the Efficacy of Pyrazole-Based Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form key interactions with a multitude of biological targets.[1][2] Its versatile five-membered heterocyclic structure is particularly prominent in the design of protein kinase inhibitors, leading to numerous FDA-approved therapies for cancer.[3][4] Dysregulation of protein kinase signaling is a hallmark of many cancers, making these enzymes critical therapeutic targets.[5][6] This guide provides an in-depth comparison of the efficacy of several notable pyrazole-based kinase inhibitors, focusing on their molecular targets, biochemical potency, and the cellular pathways they modulate. We will delve into the causality behind experimental design and provide validated protocols to empower researchers in their own discovery efforts.

Part 1: Key Kinase Targets and Signaling Pathways

To objectively compare the efficacy of pyrazole-based inhibitors, it is crucial to first understand their targets' roles in oncogenesis. We will focus on three distinct and critical kinase families: Janus Kinase (JAK), RAF kinase (specifically BRAF), and the Src-family kinases.

The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, making it integral to processes like immunity, cell division, and survival.[7] Aberrant or persistent activation of this pathway is a known driver in various hematopoietic malignancies and solid tumors.[8][9] The process begins when a ligand binds to a cell-surface receptor, causing the associated JAK proteins to activate and cross-phosphorylate each other. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated, causing them to dimerize, translocate to the nucleus, and act as transcription factors for genes involved in proliferation and survival.[10]

Caption: The JAK/STAT signaling pathway, a critical driver of cell proliferation and survival.

JAK_STAT_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Recruits P_JAK P-JAK (Active) JAK->P_JAK Autophosphorylation STAT STAT P_JAK->STAT Phosphorylates P_STAT_Dimer P-STAT Dimer STAT->P_STAT_Dimer Dimerizes DNA DNA P_STAT_Dimer->DNA Translocates & Binds Ruxolitinib Ruxolitinib Ruxolitinib->P_JAK Inhibits Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Cytokine Cytokine Cytokine->Receptor Binds

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a central signaling cascade that converts extracellular signals into intracellular responses regulating cell proliferation, differentiation, and survival.[5][11][12] Mutations in this pathway are found in over one-third of all human cancers.[6] The pathway is typically initiated by growth factor binding to a receptor tyrosine kinase, leading to the activation of RAS. RAS then recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF). RAF phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene transcription. Mutations in BRAF, particularly the V600E mutation, lead to constitutive activation of the pathway, driving uncontrolled cell growth.[13]

The SRC Family Kinase Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including cell adhesion, growth, migration, and survival.[14][15] It acts as a key signaling node, integrating signals from various sources like receptor tyrosine kinases, integrins, and G-protein-coupled receptors.[16][17] Overexpression and activation of Src are frequently associated with tumor progression and metastasis in many cancers.[17][18] Activated Src can influence other major oncogenic pathways, including the PI3K/AKT and MAPK pathways, and can also activate STAT proteins, highlighting its central role in cancer cell signaling.[17][19]

Part 2: Quantitative Efficacy Comparison of Pyrazole-Based Inhibitors

The efficacy of a kinase inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase's activity by 50%. Lower IC50 values indicate higher potency. The following table summarizes the in vitro potency of three exemplary pyrazole-based inhibitors against their primary kinase targets.

InhibitorPrimary Target(s)Target PathwayIC50 (in vitro, cell-free)Key Indications
Ruxolitinib JAK1 / JAK2JAK/STATJAK1: ~3.3 nM[20][21] JAK2: ~2.8 nM[20][21]Myelofibrosis, Polycythemia vera, Graft-versus-host disease[2]
Encorafenib BRAF V600EMAPK/ERKBRAF V600E: ~0.35 nM[22][23] Wild-Type BRAF: ~0.47 nM[22][23]BRAF-mutant Melanoma, Colorectal Cancer[24][25]
Saracatinib c-Src / AblSRC Familyc-Src: ~2.7 nM[26][27][28] Abl: ~30 nM[27]Investigational for various solid tumors[14][29]

Expert Analysis of Efficacy Data:

  • Potency and Selectivity: All three inhibitors demonstrate high potency with nanomolar IC50 values against their primary targets. Ruxolitinib shows potent and relatively equal inhibition of JAK1 and JAK2, with significantly less activity against other JAK family members like JAK3 (>130-fold selectivity).[21] This selectivity is crucial for its therapeutic window. Encorafenib is exceptionally potent against the oncogenic BRAF V600E mutant and also exhibits a very long dissociation half-life from its target, which may contribute to a prolonged therapeutic effect.[24][25] Saracatinib is a potent inhibitor of Src family kinases and also inhibits Abl kinase, making it a dual-specific inhibitor.[26][27]

  • Cellular vs. Biochemical Potency: It is important to note that cell-free IC50 values, while excellent for direct comparison of potency, do not always translate directly to cellular activity. For instance, in cell-based assays, Saracatinib's antiproliferative IC50 values can range from 0.2 to 10 µM depending on the cancer cell line.[18] This discrepancy arises from factors like cell membrane permeability, intracellular ATP concentrations (which compete with ATP-competitive inhibitors), and the influence of other signaling pathways. Therefore, a comprehensive evaluation requires both biochemical and cell-based assays.

Part 3: Foundational Experimental Protocols

To ensure trustworthiness and reproducibility, the protocols used to generate efficacy data must be robust and well-validated. Here, we provide detailed, step-by-step methodologies for two cornerstone assays in kinase inhibitor profiling.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay quantifies the activity of a kinase by measuring the amount of ATP remaining in solution after the kinase reaction. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose. Kinase activity depletes ATP, leading to a lower luminescence signal. A potent inhibitor will prevent ATP consumption, resulting in a higher signal.[30]

Experimental Workflow Diagram:

Caption: Workflow for a luminescence-based in vitro kinase assay.

Kinase_Assay_Workflow A 1. Reagent Preparation - Serially dilute inhibitor (e.g., Ruxolitinib) - Prepare Kinase/Substrate solution - Prepare ATP solution B 2. Assay Plate Setup - Add diluted inhibitor to 384-well plate - Add Kinase/Substrate mix A->B C 3. Pre-incubation - Mix and incubate at RT (Allows inhibitor to bind kinase) B->C D 4. Kinase Reaction - Add ATP to initiate reaction - Incubate at RT for 1 hour C->D E 5. ATP Depletion & Signal Generation - Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP D->E F 6. Luminescence Detection - Add Kinase Detection Reagent (Converts ADP to ATP, generates light) - Incubate and read on luminometer E->F

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10-point, 4-fold serial dilution of the pyrazole-based inhibitor (e.g., Ruxolitinib) in 100% DMSO. Subsequently, create a 4X final concentration stock by diluting this series in the appropriate kinase buffer.[31]

    • Prepare a 4X solution of the kinase (e.g., JAK2) and its specific peptide substrate in kinase buffer.

    • Prepare a 4X solution of ATP. The optimal concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[31]

  • Kinase Reaction:

    • In a low-volume 384-well plate, add 2.5 µL of the 4X inhibitor solution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 2.5 µL of the 4X Kinase/Substrate solution to all wells except the "no enzyme" controls.

    • Mix gently and incubate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.[31]

    • Initiate the reaction by adding 5 µL of the 4X ATP solution to all wells. The final reaction volume is 20 µL.

    • Cover the plate and incubate for 60 minutes at room temperature.[31]

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal.[30]

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and thus, to the kinase activity.

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data relative to the "no inhibitor" (high activity) and "high concentration inhibitor" (full inhibition) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[32] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[32][33] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[34]

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest cancer cells known to be dependent on the target kinase pathway (e.g., HEL cells, which have a JAK2V617F mutation, for Ruxolitinib testing).

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[34]

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the inhibitor in culture medium at 2X the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the inhibitor-containing medium (or vehicle control medium) to the respective wells.

    • Incubate the plate for the desired treatment period (typically 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[32]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.[34]

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple crystals.[34]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.[32]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[32]

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank wells.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of inhibitor concentration and fit the data to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Conclusion

The pyrazole scaffold remains an exceptionally valuable framework for the design of potent and selective kinase inhibitors. As demonstrated by Ruxolitinib, Encorafenib, and Saracatinib, these compounds can effectively target key nodes in oncogenic signaling pathways like JAK/STAT, MAPK/ERK, and Src. A rigorous comparative evaluation of their efficacy relies on a multi-faceted approach, combining quantitative biochemical assays with cell-based functional assays. The detailed protocols provided herein offer a validated system for researchers to accurately determine inhibitor potency and cellular effects, facilitating the continued development of next-generation targeted therapies in oncology.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. Source: NCBI, URL: [Link]
  • Celebrex (Celecoxib) Pharmacology. Source: News-Medical.Net, URL: [Link]
  • JAK-STAT signaling in cancer: From cytokines to non-coding genome - PMC - NIH. Source: NIH, URL: [Link]
  • Celecoxib - Wikipedia. Source: Wikipedia, URL: [Link]
  • A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC. Source: NIH, URL: [Link]
  • Targeting the MAPK Pathway in Cancer. Source: MDPI, URL: [Link]
  • JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Source: Frontiers, URL: [Link]
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. Source: PharmGKB, URL: [Link]
  • JAK-STAT signaling pathway - Wikipedia. Source: Wikipedia, URL: [Link]
  • Mechanisms of JAK-STAT Signaling Pathways in Cancer. Source: BPS Bioscience, URL: [Link]
  • Saracatinib (AZD0530) | Src/Abl inhibitor | Buy from Supplier AdooQ®. Source: AdooQ Bioscience, URL: [Link]
  • Adventures with the MAPK pathway - The Cancer Researcher. Source: The Cancer Researcher, URL: [Link]
  • The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC - NIH. Source: NIH, URL: [Link]
  • MAPK signaling pathway - Cusabio. Source: Cusabio, URL: [Link]
  • What is the mechanism of Celecoxib?.
  • JAK/STAT signaling - My Cancer Genome. Source: My Cancer Genome, URL: [Link]
  • An introduction to the MAPK signaling pathway and pan-RAF inhibitors - VJOncology. Source: VJOncology, URL: [Link]
  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC - NIH. Source: NIH, URL: [Link]
  • Saracatinib (AZD0530) is a potent Src Family Inhibitor. Source: Network of Cancer Research, URL: [Link]
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Source: CLYTE Technologies, URL: [Link]
  • Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Source: PubMed Central, URL: [Link]
  • Encorafenib/binimetinib for the treatment of BRAF-mutant advanced, unresectable, or metastatic melanoma: design, development, and potential place in therapy. Source: PubMed Central, URL: [Link]
  • Src family | Enzymes - IUPHAR/BPS Guide to PHARMACOLOGY. Source: IUPHAR/BPS Guide to PHARMACOLOGY, URL: [Link]
  • prescribing information for BRAFTOVI - Pfizer. Source: Pfizer, URL: [Link]
  • Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Source: PubMed, URL: [Link]
  • Src kinase-mediated signaling in leukocytes. Source: Oxford Academic, URL: [Link]
  • Src family kinase - Wikipedia. Source: Wikipedia, URL: [Link]
  • Phase I Dose-Escalation and -Expansion Study of the BRAF Inhibitor Encorafenib (LGX818) in Metastatic BRAF-Mutant Melanoma | Clinical Cancer Research. Source: AACR Journals, URL: [Link]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Source: MDPI, URL: [Link]
  • Development of encorafenib for BRAF-mutated advanced melanoma - PMC. Source: NIH, URL: [Link]
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Source: PubMed, URL: [Link]
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Source: MDPI, URL: [Link]
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: SciSpace, URL: [Link]
  • In vitro kinase assay. Source: Protocols.io, URL: [Link]
  • Kinase assays | BMG LABTECH. Source: BMG LABTECH, URL: [Link]
  • InhibiScreen Kinase Inhibitor Assay Technical Video. Source: YouTube, URL: [Link]
  • BRAFTOVI® (encorafenib) capsules, for oral use.

Sources

A Senior Application Scientist's Guide to the Analysis of 4-Bromo-1-(oxetan-3-yl)-1H-pyrazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Proven Pharmacophores

In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology. The strategic design of small molecule inhibitors often involves the hybridization of privileged scaffolds—structural motifs with a proven track record of favorable biological activity and drug-like properties. This guide focuses on a compelling such hybrid: 4-bromo-1-(oxetan-3-yl)-1H-pyrazole . This scaffold represents a thoughtful convergence of three key tactical elements:

  • The Pyrazole Core: A five-membered aromatic heterocycle, the pyrazole ring is a well-established pharmacophore in a multitude of FDA-approved drugs.[1] Its structural rigidity, capacity for hydrogen bonding, and ability to engage in various interactions with protein active sites make it a highly effective scaffold for kinase inhibition.[2][3]

  • The 4-Bromo Substituent: The bromine atom at the 4-position of the pyrazole is not merely a placeholder. It serves as a crucial synthetic handle, enabling late-stage diversification of the core structure through a variety of cross-coupling reactions.[4] This allows for the systematic exploration of the chemical space around the scaffold to optimize target engagement and selectivity.

  • The N-Oxetane Moiety: The oxetane ring, a four-membered cyclic ether, is a contemporary design element in drug discovery, prized for its ability to confer significant improvements in physicochemical properties.[5] Its incorporation can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, all of which are critical for developing viable drug candidates.[5] The oxetane at the N1 position of the pyrazole is anticipated to favorably influence the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

This guide provides a comprehensive analysis of this compound analogs, offering a framework for their synthesis, a comparative analysis of their potential performance, and detailed protocols for their biological evaluation.

Synthetic Strategy: A Modular Approach to Analog Generation

The synthesis of this compound and its analogs can be approached in a modular fashion, allowing for the generation of a diverse library of compounds for screening. The general synthetic workflow is outlined below.

cluster_0 Core Scaffold Synthesis cluster_1 Analog Diversification (at C4) A 4-Bromo-1H-pyrazole C This compound A->C N-Alkylation (e.g., NaH, DMF) B 3-Tosyloxyoxetane B->C F Analog 1 (Aryl-substituted) C->F Suzuki Coupling (Pd catalyst, base) G Analog 2 (Alkynyl-substituted) C->G Sonogashira Coupling (Pd/Cu catalyst, base) D Arylboronic Acid D->F E Terminal Alkyne E->G

Caption: Proposed synthetic workflow for this compound and its analogs.

Experimental Protocol: Synthesis of this compound (Core Scaffold)

This protocol describes a plausible method for the N-alkylation of 4-bromo-1H-pyrazole with an activated oxetane.

Materials:

  • 4-Bromo-1H-pyrazole

  • 3-(Tosyloxy)oxetane or 3-Bromooxetane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of 4-bromo-1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 3-(tosyloxy)oxetane (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC for the consumption of the starting pyrazole.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford the desired this compound.

Comparative Analysis of Analog Performance

To guide the drug discovery process, it is essential to systematically evaluate the impact of structural modifications on biological activity and ADME properties. The 4-bromo position of the core scaffold is the primary site for diversification. Below is a proposed set of initial analogs for synthesis and a discussion of their anticipated performance based on established structure-activity relationships (SAR).

Hypothetical Performance Data of Key Analogs

The following table presents a hypothetical, yet mechanistically reasoned, comparison of a small set of analogs. The rationale for the predicted trends is grounded in the cited literature. The target for this hypothetical screen is a representative tyrosine kinase, such as c-Met, which is implicated in various cancers.

Compound IDR Group (at C4)Predicted c-Met IC₅₀ (nM)Predicted Metabolic Stability (t½, min in HLM)Rationale for Predicted Performance
1 (Core) -Br50045The bromo-substituent provides a baseline activity. The oxetane is expected to confer moderate metabolic stability.
2 -H>100050Removal of the bromine atom is likely to reduce potency, as it can participate in halogen bonding or serve as a key interaction point.
3 -Phenyl5030The phenyl group can engage in additional π-stacking or hydrophobic interactions in the kinase active site, potentially increasing potency. However, it may also introduce a site for oxidative metabolism, reducing stability.[6]
4 -4-Fluorophenyl2540The fluorine atom can enhance binding affinity through favorable electrostatic interactions and may block a site of metabolism on the phenyl ring, improving stability compared to the unsubstituted phenyl analog.
5 -4-Pyridyl35>60The pyridine nitrogen can act as a hydrogen bond acceptor, potentially forming a key interaction with the kinase hinge region. The polar nature of the pyridine ring can also improve solubility and reduce metabolic liability.

HLM: Human Liver Microsomes. The data in this table is illustrative and intended to guide experimental design.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural features of the this compound scaffold and their expected influence on its performance as a kinase inhibitor.

Scaffold This compound Scaffold N_Oxetane N-Oxetane Moiety Scaffold->N_Oxetane Pyrazole_Core Pyrazole Core Scaffold->Pyrazole_Core Bromo_C4 4-Bromo Substituent Scaffold->Bromo_C4 Solubility Improved Solubility N_Oxetane->Solubility Increases Polarity Metabolic_Stability Enhanced Metabolic Stability N_Oxetane->Metabolic_Stability Blocks Metabolism Hinge_Binding Hinge Binding Region Interaction Pyrazole_Core->Hinge_Binding N atoms as H-bond acceptors/donors Scaffolding Rigid Scaffold for Optimal Vector Projection Pyrazole_Core->Scaffolding Diversification Site for Diversification Bromo_C4->Diversification Amenable to Cross-Coupling ADME Favorable ADME Profile Solubility->ADME Metabolic_Stability->ADME Potency_Selectivity Modulation of Potency and Selectivity Diversification->Potency_Selectivity Introduction of various R groups

Caption: Key structure-activity relationships for the this compound scaffold.

Key Experimental Workflows

To empirically validate the predicted performance of the synthesized analogs, standardized and robust biological assays are required. The following protocols for a kinase binding assay and an in vitro metabolic stability assay are provided as examples of best practices in the field.

Protocol 1: Kinase Inhibitory Potency Assessment (LanthaScreen® Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common platform for determining the affinity of inhibitors for a kinase active site.[7]

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled antibody that binds to the kinase serves as the FRET donor, and an Alexa Fluor® 647-labeled tracer acts as the acceptor. Inhibition of tracer binding leads to a decrease in the FRET signal.

Materials:

  • Kinase of interest (e.g., recombinant human c-Met)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer (appropriate for the kinase of interest)

  • 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds and control inhibitor (e.g., Staurosporine) dissolved in 100% DMSO

  • Low-volume 384-well plates (white or black)

  • TR-FRET-capable plate reader

Procedure:

  • Compound Plating: Prepare a 10-point, 4-fold serial dilution of the test compounds in 100% DMSO. Transfer a small volume (e.g., 2.5 µL) of these dilutions into the 384-well assay plate.

  • Kinase/Antibody Mixture Preparation: Prepare a 2X solution of the kinase and the Eu-labeled antibody in 1X Kinase Buffer A at the pre-optimized concentrations.

  • Tracer Preparation: Prepare a 4X solution of the kinase tracer in 1X Kinase Buffer A.

  • Assay Assembly: a. To the wells containing the test compounds, add the 2X kinase/antibody mixture (e.g., 8 µL). b. Add 1X Kinase Buffer A to bring the volume to 16 µL. c. Initiate the binding reaction by adding the 4X tracer solution (e.g., 4 µL), for a final volume of 20 µL.

  • Incubation: Cover the plate and incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vitro Metabolic Stability Assessment (Human Liver Microsomes)

This assay determines the rate at which a compound is metabolized by the major drug-metabolizing enzymes, primarily cytochrome P450s, present in human liver microsomes.[8][9]

Principle: The test compound is incubated with human liver microsomes and a co-factor (NADPH) to initiate metabolism. The concentration of the parent compound is measured at several time points to determine its rate of disappearance.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds and positive control (e.g., Verapamil, a compound with known metabolic instability)

  • Acetonitrile (ACN) containing an internal standard (for LC-MS/MS analysis)

  • 96-well incubation plate and collection plate

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, add phosphate buffer, HLM (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture from the appropriate wells to a collection plate containing ice-cold ACN with an internal standard to terminate the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. The strategic inclusion of the oxetane moiety is anticipated to confer favorable ADME properties, while the 4-bromo position provides a versatile handle for optimizing potency and selectivity through targeted analog synthesis.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these analogs. By comparing the in vitro kinase inhibitory activity with metabolic stability data, researchers can build a comprehensive understanding of the structure-activity and structure-property relationships. This data-driven approach will be instrumental in guiding the optimization of this promising class of compounds towards the identification of potent, selective, and drug-like clinical candidates. Future work should focus on expanding the library of analogs, profiling hits against a broader panel of kinases to assess selectivity, and advancing promising compounds into in vivo models of disease.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Cyprotex. (n.d.). Microsomal Stability.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • PubMed. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies.
  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • PubChem. (n.d.). 4-Bromo-3-methyl-1-(oxetan-3-yl)pyrazole.
  • ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects.
  • Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.

Sources

The Unambiguous Assignment: A Comparative Guide to the Structural Confirmation of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic program. For small, heterocyclic molecules such as 4-bromo-1-(oxetan-3-yl)-1H-pyrazole, a scaffold of significant interest in medicinal chemistry, a multi-faceted analytical approach is not just recommended, but essential.

This guide provides an in-depth comparison of the principal analytical techniques used for structural elucidation, centered around the gold-standard method: single-crystal X-ray crystallography. While a crystal structure for the title compound is not publicly available, we will use the detailed analysis of a closely related brominated pyrazole derivative as an exemplar to illustrate the principles and data that guide a rigorous structural confirmation. We will explore the causality behind experimental choices and demonstrate how a combination of techniques provides a self-validating system for absolute structural confidence.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a direct, three-dimensional map of the atomic arrangement within a molecule.[1][2][3] This technique is not merely a characterization method; it is the ultimate arbiter of molecular structure, revealing precise bond lengths, bond angles, and stereochemistry.[1]

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands both patience and precision. The workflow is critical as the quality of the final data is entirely dependent on the quality of a single crystal.

SCXRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement A Purified Compound B Solvent Screening A->B C Crystallization (e.g., Slow Evaporation, Vapor Diffusion) B->C D Crystal Mounting & Selection C->D E X-ray Diffraction Experiment D->E F Data Reduction & Integration E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Validation & CIF File Generation H->I

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a detailed protocol for obtaining a crystal structure of a small organic molecule like a substituted pyrazole.

1. Crystal Growth (The Art and Science):

  • Causality: The goal is to induce the slow formation of a highly ordered, single crystal, free from defects. Rapid precipitation leads to amorphous material or poorly diffracting microcrystals.

  • Methodology:

    • Purification: The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

    • Solvent Selection: A systematic solvent screen is performed to identify a solvent or solvent system in which the compound has moderate solubility. Ideal solvents are relatively volatile.[4]

    • Technique Selection:

      • Slow Evaporation: A saturated solution is prepared and left undisturbed in a vial covered with a perforated seal (e.g., Parafilm with pinholes). The slow evaporation of the solvent increases the concentration, leading to supersaturation and crystal growth.[4][5]

      • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[4][6]

      • Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two solvents slowly mix.[4]

2. Data Collection and Structure Solution:

  • Causality: A suitable single crystal is irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern that is dependent on the crystal's internal structure.

  • Methodology:

    • A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.

    • The diffractometer collects a series of diffraction images as the crystal is rotated.[1]

    • The collected data are processed to determine the unit cell dimensions and space group.

    • The structure is "solved" using computational methods to determine the initial positions of the atoms.

    • The atomic positions and other parameters are "refined" to achieve the best possible fit between the calculated and observed diffraction data. The final output is typically a Crystallographic Information File (CIF).

Complementary Techniques: Building a Self-Validating Dataset

While SCXRD is definitive, it is not always feasible to obtain suitable crystals. Furthermore, other spectroscopic techniques provide complementary data that must be consistent with the final structure. This creates a self-validating system where multiple independent analyses converge on a single structural assignment.

Analytical_Techniques cluster_techniques Analytical Techniques Compound This compound (Proposed Structure) XRD X-ray Crystallography (3D Atomic Arrangement) Compound->XRD Provides NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Environment) Compound->NMR Provides MS Mass Spectrometry (Molecular Weight & Formula) Compound->MS Provides IR FTIR Spectroscopy (Functional Groups) Compound->IR Provides Validation Unambiguous Structural Confirmation XRD->Validation Confirms NMR->Validation Confirms MS->Validation Confirms IR->Validation Confirms

Caption: Interrelation of Analytical Techniques for Structure Confirmation.

Comparison of Analytical Techniques

The following table compares the information provided by each key analytical technique for a hypothetical successful analysis of a brominated pyrazole derivative.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Diffraction (SCXRD) Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[1][2]Unambiguous and definitive for solid-state structure.[3][7]Requires high-quality single crystals, which can be difficult to obtain.[3][8] Provides no information about the molecule's behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Carbon-hydrogen framework, connectivity between atoms (via COSY, HMBC), chemical environment of nuclei.[9][10]Provides detailed structural information in solution.[11] Indispensable for confirming connectivity.Provides information on relative, not absolute, stereochemistry (unless using advanced techniques). Does not directly provide bond lengths or angles.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.[12][13]High sensitivity, requires very small sample amounts. Confirms molecular formula.Provides limited information on atom connectivity and no stereochemical information. Isomers can be difficult to distinguish.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence or absence of specific functional groups (e.g., C=C, C-N, C-O).[12][14]Fast, non-destructive, and provides a quick "fingerprint" of the molecule.Provides limited information about the overall molecular structure. The "fingerprint region" can be complex and difficult to interpret fully.
Data Interpretation: A Hypothetical Case Study

Let's consider the expected data for this compound from each technique:

  • Mass Spectrometry: The primary expectation is to observe the molecular ion peak corresponding to the exact mass of the molecule (C₆H₇BrN₂O). High-resolution mass spectrometry (HRMS) would confirm this elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) for the molecular ion and bromine-containing fragments.[15][16]

  • FTIR Spectroscopy: The spectrum would be expected to show characteristic absorption bands for the pyrazole ring (C=N and C=C stretching), C-H stretching of the aromatic and aliphatic protons, and the C-O-C stretching of the oxetane ring. The absence of O-H or N-H stretching bands would be crucial for confirming the N-substituted pyrazole structure.[17][18]

  • NMR Spectroscopy: This is the most information-rich spectroscopic technique.

    • ¹H NMR: Would show distinct signals for the two protons on the pyrazole ring, the unique proton on the oxetane ring attached to the nitrogen, and the four protons of the oxetane's -CH₂- groups. Their chemical shifts, splitting patterns (coupling), and integration would be key to piecing together the structure.

    • ¹³C NMR: Would show six distinct signals corresponding to the six carbon atoms in the molecule.

    • 2D NMR (HSQC/HMBC): These experiments would be critical to definitively link the protons to their attached carbons (HSQC) and to establish longer-range connectivity (HMBC). For instance, an HMBC correlation between the oxetane's CH proton and the carbons of the pyrazole ring would unambiguously confirm the point of attachment.[9][11]

  • X-ray Crystallography: If a suitable crystal were obtained, the resulting structure would provide the definitive proof. It would show a planar pyrazole ring substituted at the N1 position with an oxetan-3-yl group and at the C4 position with a bromine atom. All bond lengths and angles would be precisely determined, leaving no room for ambiguity.

Conclusion

The structural confirmation of a novel molecule like this compound is a process of accumulating corroborating evidence from multiple, independent analytical techniques. While mass spectrometry confirms the formula, and FTIR identifies the functional groups present, NMR spectroscopy provides the crucial map of atomic connectivity in solution. However, single-crystal X-ray crystallography remains the unparalleled gold standard, offering a definitive and unambiguous picture of the molecule's three-dimensional structure in the solid state. For drug development professionals, embracing this multi-technique, self-validating approach is not merely good practice—it is an essential requirement for scientific integrity and the successful progression of a research program.

References

  • ESA-IPB. Advanced NMR techniques for structural characterisation of heterocyclic structures.
  • Crystallization of Small Molecules. (n.d.).
  • Sepp-Lorenzino, L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1133–1140.
  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 267-270.
  • Sepp-Lorenzino, L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2258-2280.
  • Kaddouri, Y., et al. (2020). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate.
  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate. (n.d.).
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization.
  • Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.).
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.).
  • The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere) - ResearchGate. (n.d.).
  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemistry, 9(2), 1-19.
  • El-Eswed, B., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
  • FTIR spectrum of [18-C-6H 3 O + ][OH − ] high frequency region. - ResearchGate. (n.d.).
  • Excillum. (n.d.). Small molecule crystallography.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • Sim, J., et al. (2020). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Phytochemical Analysis, 31(5), 533-549.
  • Al-Amiery, A. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Organic Chemistry: An Indian Journal, 8(3), 123-132.
  • Al-Masoudi, N. A., et al. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 6(12), 8235–8245.
  • From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC - NIH. (n.d.).
  • Mass spectral investigation of compounds 1 and 11-15. | Download Table - ResearchGate. (n.d.).
  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88-97.
  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.
  • ETH Zurich. (n.d.). Structure Elucidation by NMR.

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Oxetane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a paramount objective.[1] A compound's inherent metabolic liabilities can lead to rapid clearance, poor bioavailability, and the formation of potentially toxic metabolites.[1] In recent years, the incorporation of the oxetane ring—a four-membered cyclic ether—into drug scaffolds has emerged as a powerful strategy to enhance metabolic stability and other desirable physicochemical properties.[1][2]

This guide provides an in-depth comparative analysis of the metabolic stability of oxetane-containing compounds versus their common bioisosteric analogues. We will explore the mechanistic underpinnings of this stability, present supporting data, and provide detailed, field-proven experimental protocols for accurate assessment.

The Oxetane Advantage: Shielding Molecules from Metabolic Attack

The introduction of an oxetane moiety can profoundly alter a molecule's susceptibility to metabolic enzymes, primarily the Cytochrome P450 (CYP450) superfamily responsible for Phase I metabolism.[3][4] Oxetanes are frequently employed as bioisosteric replacements for metabolically vulnerable groups such as gem-dimethyl, carbonyl, and morpholine moieties.[1][5]

The enhanced stability is not coincidental; it is rooted in the oxetane's unique structural and electronic properties:

  • Reduced Lipophilicity and Increased Polarity : Compared to a gem-dimethyl group, an oxetane introduces polarity without a significant increase in steric bulk.[6][7] This can reduce the compound's affinity for the often lipophilic active sites of CYP enzymes.[8]

  • Increased sp³ Character : By replacing flat, aromatic systems or vulnerable methylene groups, the three-dimensional, sp³-rich nature of the oxetane ring can create conformations that are poor substrates for metabolic enzymes.[3]

  • Metabolic Blocking : Strategically placing an oxetane can shield adjacent, metabolically "soft" spots from enzymatic oxidation.[9][10] The oxetane itself is generally more resistant to CYP-mediated oxidation than its carbocyclic or acyclic counterparts.[3]

Caption: Bioisosteric replacement to enhance metabolic stability.

A Data-Driven Comparison: Oxetanes vs. Alternatives

Experimental data consistently demonstrates the superior metabolic stability of oxetane-containing compounds. The key parameter for comparison is Intrinsic Clearance (CLint) , which measures the rate of metabolism by liver enzymes; a lower CLint value signifies greater stability.[1]

Parent Compound ClassMetabolically Labile GroupOxetane-Containing AnalogFold Improvement in Stability (Lower CLint)Reference
EZH2 InhibitorAromatic DimethylisoxazoleBicyclic Lactam with Oxetane>10-fold
ALDH1A1 InhibitorPyrazolopyrimidinoneOxetane-containing AnalogSignificant Improvement[2]
MMP-13 InhibitorMethyl Group on a HeterocycleOxetanyl DerivativeSignificant Improvement[2]
N-arylsulfonamideCyclohexyl Group3-substituted OxetaneMarked Improvement[8][11]

This table summarizes findings where replacing common chemical motifs with an oxetane ring led to substantial improvements in metabolic stability in human liver microsomes (HLM).

Beyond CYP450: Alternative Metabolic Fates

While oxetanes are robust against CYP450 oxidation, it is crucial for a comprehensive assessment to consider other metabolic pathways. A key, non-oxidative route that has been identified is hydrolysis by microsomal epoxide hydrolase (mEH) , which opens the oxetane ring to form a 1,3-diol.[12][13]

This finding is significant for two reasons:

  • It provides an alternative clearance pathway, which can be advantageous in drug design.[13]

  • It allows chemists to potentially direct metabolism away from CYP450-dependent pathways, thereby reducing the risk of drug-drug interactions.[4][14]

Furthermore, while less common for the core oxetane ring, Phase II conjugation reactions, mediated by enzymes like UDP-glucuronosyltransferases (UGTs), should be considered if the parent molecule contains suitable functional groups (e.g., hydroxyls, amines).[15][16] Hepatocyte assays are essential for capturing this full range of Phase I and Phase II metabolic activities.[17][18]

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of an oxetane-containing compound, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Caption: General workflow for in vitro metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay

Causality & Rationale : This assay is a cost-effective, high-throughput method to assess Phase I (primarily CYP450-mediated) metabolism.[19] Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of these enzymes.[20] The assay's validity rests on the inclusion of an NADPH regenerating system , as NADPH is a critical cofactor for CYP450 enzyme activity.[21] Its absence serves as a negative control to detect non-enzymatic degradation.

Materials & Reagents :

  • Test compound and positive control (e.g., a rapidly metabolized drug like Verapamil).

  • Pooled liver microsomes (human, rat, mouse, etc.)[21]

  • Phosphate buffer (e.g., 100 mM, pH 7.4).[22]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[22]

  • Internal Standard (IS) for LC-MS/MS analysis.

  • Quenching solution: Ice-cold acetonitrile containing the IS.[22]

  • 96-well plates, incubator, centrifuge.

  • LC-MS/MS system.[21]

Step-by-Step Methodology :

  • Preparation :

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a working solution (e.g., 100 µM in buffer).[10]

    • Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[19]

  • Pre-incubation :

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound to initiate a pre-incubation period of 5-10 minutes at 37°C. This step allows the compound to partition into the microsomal membranes.

  • Initiating the Reaction :

    • Start the metabolic reaction by adding a pre-warmed NADPH regenerating system to each well. The final test compound concentration is typically 1 µM.[19]

    • For the negative control (T=0 and "No NADPH" wells), add an equal volume of buffer instead of the NADPH system.[22]

  • Time-Point Sampling :

    • Incubate the plate at 37°C with gentle shaking.[22]

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3-5 volumes of the ice-cold acetonitrile/IS quenching solution to the appropriate wells.[19]

  • Sample Processing :

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 g for 15 minutes) to precipitate the microsomal proteins.[21]

    • Carefully transfer the supernatant to a new plate for analysis.

  • Analysis and Data Interpretation :

    • Analyze the samples via LC-MS/MS to quantify the peak area of the remaining parent compound relative to the IS.

    • Plot the natural logarithm of the percent remaining parent compound versus time.

    • Calculate the elimination rate constant (k) from the negative slope of the linear regression.

    • Determine the half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

Protocol 2: Hepatocyte Stability Assay

Causality & Rationale : This assay provides a more comprehensive and physiologically relevant model of liver metabolism.[10] Cryopreserved primary hepatocytes contain the full complement of both Phase I and Phase II metabolizing enzymes and their necessary cofactors within an intact cellular environment.[17][18] This allows for the assessment of a compound's susceptibility to oxidation, reduction, hydrolysis, and conjugation reactions, offering a more accurate prediction of in vivo hepatic clearance.[17]

Materials & Reagents :

  • Test compound and positive controls (e.g., a high-clearance compound like 7-hydroxycoumarin and a low-clearance one like Warfarin).

  • Cryopreserved primary hepatocytes (human, rat, etc.).[17]

  • Hepatocyte incubation medium (e.g., Williams' Medium E).

  • Collagen-coated 96-well plates.

  • Internal Standard (IS) and Quenching Solution (as in Protocol 1).

  • CO₂ incubator, centrifuge, LC-MS/MS system.

Step-by-Step Methodology :

  • Cell Preparation :

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and perform a cell count and viability check (e.g., using Trypan Blue). Viability should be >80%.

    • Centrifuge the cell suspension to pellet the viable hepatocytes and resuspend them in fresh medium to the desired density (e.g., 0.5-1.0 x 10⁶ viable cells/mL).[23]

  • Incubation :

    • Plate the hepatocyte suspension in collagen-coated 96-well plates and allow them to equilibrate in a CO₂ incubator at 37°C for 10-15 minutes.[23][24]

    • Prepare a working solution of the test compound in the incubation medium.

    • Initiate the assay by adding the compound working solution to the cells (final concentration typically 1-3 µM).[10]

  • Time-Point Sampling & Termination :

    • The incubation and sampling process follows the same principle as the microsomal assay. At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), add ice-cold acetonitrile with IS to the wells to terminate metabolic activity and lyse the cells.[24]

  • Sample Processing & Analysis :

    • The sample processing and LC-MS/MS analysis are identical to the steps outlined in the microsomal stability protocol.

  • Data Interpretation :

    • Calculations for t½ and CLint are performed similarly. However, CLint is expressed in terms of cell number:

      • CLint (µL/min/10⁶ cells) = (0.693 / t½) * (1 / [cell density in millions of cells/mL])

    • This cellular CLint value can then be scaled to predict in vivo hepatic clearance (CLh) for the whole liver, providing invaluable data for pharmacokinetic modeling.[17]

Conclusion

The strategic incorporation of oxetanes represents a significant advancement in medicinal chemistry for overcoming metabolic liabilities.[5][6] Their unique ability to act as metabolically robust bioisosteres for common, labile functional groups provides a powerful tool for enhancing the drug-like properties of new chemical entities.[8][9] By employing rigorous and well-controlled in vitro assays, such as those detailed in this guide, drug discovery teams can accurately quantify the stability of these compounds, compare them to alternatives, and make data-driven decisions to advance candidates with a higher probability of success in the clinic.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11667-11754.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246.
  • Talele, T. T. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1184-1221.
  • Isom, E. A., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12513-12548.
  • Jakub, K. (2021). Drug Modifications to Improve Stability. In An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks.
  • Isom, E. A., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar [Online].
  • Dubois, M. A. J., Croft, R. A., Ding, Y., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1915-1922.
  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting.
  • Cyprotex. Hepatocyte Stability. Evotec [Online].
  • Concept Life Sciences. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io.
  • BioDuro. ADME Hepatocyte Stability Assay. BioDuro [Online].
  • Creative Bioarray. Hepatocyte Stability Assay. Creative Bioarray [Online].
  • Xie, K., Dai, J., et al. (2024). A Cytochrome P450 Enzyme Catalyses Oxetane Ring Formation in Paclitaxel Biosynthesis. Angewandte Chemie International Edition, 63(31), e202403565.
  • Toselli, F., Martin, R. E., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 62(17), 8271-8284.
  • Toselli, F., Martin, R. E., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. PubMed.
  • Raffa, R. B., & Pergolizzi Jr., J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473.
  • ResearchGate. Computational Investigation of Cytochrome P450-Catalyzed Oxetane Formation in Taxol Biosynthesis. ResearchGate [Online].
  • Isom, E. A., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH.
  • ResearchGate. Stability of selected compounds indicating the % of compound remaining... ResearchGate [Online].
  • Di, L., & Kerns, E. H. (2004). Experimental design on single-time-point high-throughput microsomal stability assay. Journal of Pharmaceutical Sciences, 93(6), 1537-1544.
  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm [Online].
  • Creative Bioarray. Microsomal Stability Assay. Creative Bioarray [Online].
  • Tupertsev, B., Osipenko, S., et al. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • Raffa, R. B., & Pergolizzi Jr., J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. SCIRP.
  • Pettersson, M., et al. (2011). Metabolism-directed design of oxetane-containing arylsulfonamide derivatives as γ-secretase inhibitors. Journal of Medicinal Chemistry, 54(24), 8361-8378.
  • Simple and Practical Mental Health. UGT. Simple and Practical Mental Health [Online].
  • Xenosite. UGT Conjugation. Xenosite [Online].

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery, the synthesis and application of novel chemical entities like 4-bromo-1-(oxetan-3-yl)-1H-pyrazole represent the forefront of innovation. However, true scientific excellence extends beyond discovery to encompass the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment.

Understanding the Hazard Profile: A Foundation for Safe Disposal

Before any disposal protocol can be implemented, a thorough understanding of the inherent hazards of this compound is paramount. As a brominated heterocyclic compound, it requires careful handling due to its potential toxicity and the hazardous nature of its possible degradation products.

A review of the Safety Data Sheet (SDS) and related chemical literature indicates that this compound is an irritant and may be harmful if ingested or inhaled.[1] The primary concerns for disposal stem from its halogenated nature. Halogenated organic compounds are often persistent in the environment and can produce toxic byproducts upon incomplete combustion.

Key Hazard Considerations:

  • Toxicity: While specific toxicological data for this compound is limited, it should be handled as a potentially hazardous substance.[1]

  • Environmental Persistence: Brominated organic compounds can be resistant to natural degradation, leading to potential bioaccumulation.

  • Combustion Byproducts: Thermal decomposition can release toxic and corrosive fumes, including hydrogen bromide, bromine, and oxides of nitrogen.[1]

Waste Characterization and Segregation: The First Line of Defense

Proper disposal begins at the point of generation. Accurate characterization and meticulous segregation of waste streams are critical to prevent dangerous reactions and ensure compliant disposal.

Procedural Steps for Waste Segregation:

  • Identify the Waste Stream: Any material that has come into contact with this compound, including residual amounts in containers, contaminated personal protective equipment (PPE), and solutions, must be treated as hazardous waste.

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for all this compound waste. The label should include the full chemical name, CAS number (1374657-02-9), and appropriate hazard symbols.

  • Avoid Mixing Waste Streams: Do not mix this waste with other chemical waste, particularly incompatible materials such as strong oxidizing agents, acids, or bases, to prevent uncontrolled reactions.[1] Segregate halogenated waste from non-halogenated waste.[2]

The following diagram illustrates the decision-making process for proper waste segregation in the laboratory.

WasteSegregation Start Waste Generated IsContaminated Contaminated with This compound? Start->IsContaminated HalogenatedWaste Halogenated Hazardous Waste IsContaminated->HalogenatedWaste Yes NonHazardous Non-Hazardous Waste IsContaminated->NonHazardous No Incompatible Are there incompatible chemicals present? HalogenatedWaste->Incompatible SegregateFurther Segregate Incompatible Chemicals Incompatible->SegregateFurther Yes FinalContainer Store in a labeled, compatible container Incompatible->FinalContainer No SegregateFurther->FinalContainer

Caption: Decision workflow for segregating laboratory waste contaminated with this compound.

Containment and Storage: Ensuring a Secure Environment

Once segregated, the waste must be stored in appropriate containers to await disposal. The choice of container material is crucial to prevent leaks and reactions.

Container MaterialCompatibility with Halogenated OrganicsRecommendations
High-Density Polyethylene (HDPE)ExcellentRecommended for liquid and solid waste. Ensure the container is rated for hazardous waste.[3][4]
Polypropylene (PP)Very GoodA suitable alternative to HDPE.[5][6]
GlassExcellent (for acids)Can be used, but poses a breakage risk. If used, secondary containment is essential.[2]
MetalPoorNot recommended as halogenated compounds can cause corrosion.[2]

Storage Best Practices:

  • Secure Closure: Ensure containers are tightly sealed to prevent the release of vapors.[2]

  • Secondary Containment: Store waste containers in a secondary containment unit, such as a spill tray or a designated cabinet, to contain any potential leaks.

  • Ventilation: Store in a well-ventilated area, away from heat sources and direct sunlight.[1]

  • Labeling: All containers must be clearly labeled with "Hazardous Waste," the chemical name, and the date of accumulation.[7]

Approved Disposal Methodologies: The Final Step

The disposal of this compound must be conducted by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations. The primary and most effective method for the destruction of halogenated organic compounds is high-temperature incineration.

High-Temperature Incineration:

  • Principle: This process utilizes high temperatures (typically >850°C) to break down the chemical into its constituent atoms.

  • Regulatory Compliance: Incineration facilities must be equipped with advanced emission control systems, such as scrubbers, to neutralize acidic gases like hydrogen bromide (HBr) that are formed during combustion.[8][9]

  • Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), waste containing halogenated organic compounds may be classified under the "F-list" of hazardous wastes from non-specific sources, particularly if mixed with spent solvents (e.g., F001, F002).[10][11][12]

Neutralization (for specific, small-scale spills):

While not a primary disposal method for bulk quantities, small spills can be managed in the laboratory. Chemical neutralization of bromine-containing compounds can be achieved using reducing agents like sodium bisulfite or sodium thiosulfate.[8] However, this should only be performed by trained personnel following a validated standard operating procedure (SOP).

Spill and Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is essential.

In Case of a Spill:

  • Evacuate and Alert: Immediately evacuate the area and alert your laboratory supervisor and safety officer.

  • Restrict Access: Prevent entry to the spill area.

  • Consult the SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.

  • Use Appropriate PPE: At a minimum, this should include chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

This diagram outlines the procedural flow for managing a chemical spill in the laboratory.

SpillResponse Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Restrict Restrict Access Evacuate->Restrict ConsultSDS Consult SDS Restrict->ConsultSDS DonPPE Don Appropriate PPE ConsultSDS->DonPPE Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step emergency response workflow for a chemical spill.

By adhering to these rigorous procedures, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. The responsible management of chemical waste is not merely a regulatory obligation but a core tenet of scientific stewardship.

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
  • Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Braskem. (2005, December). Polyethylene chemical resistance.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • The Tensar Corporation. (n.d.). THE CHEMICAL RESISTANCE OF POLYETHYLENE AND POLYPROPYLENE POLYOLEFINS.
  • CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance.
  • The Lab Depot. (n.d.). Comprehensive Polypropylene Chemical Compatibility Chart.
  • Nordic Council of Ministers. (2014, March 4). Emission Measurements During Incineration of Waste Containing Bromine.
  • Orion Fittings. (n.d.). Chemical Resistance of Polypropylene and Polyethylene.
  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • BSEF. (2023, September 22). Brominated Flame Retardants and the Circular Economy of WEEE Plastics.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • University of South Carolina. (n.d.). EPA Hazardous Waste Codes.
  • Vehlow, J. (2003). Bromine in waste incineration: partitioning and influence on metal volatilisation. Environmental Science and Pollution Research International, 10(5), 331-338.
  • IPEN. (2022, February). BROMINATED FLAME RETARDANTS IN PLASTIC PRODUCTS FROM CHINA, INDONESIA, AND RUSSIA.
  • Hazardous Waste Experts. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-(oxetan-3-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-1-(oxetan-3-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.